molecular formula C5H7NO2 B1316850 1-Methylpyrrolidine-2,4-dione CAS No. 37772-91-1

1-Methylpyrrolidine-2,4-dione

Cat. No.: B1316850
CAS No.: 37772-91-1
M. Wt: 113.11 g/mol
InChI Key: LVXMNKXQKQCYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXMNKXQKQCYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558453
Record name 1-Methylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37772-91-1
Record name 1-Methylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methylpyrrolidine-2,4-dione, a heterocyclic scaffold of significant interest to the pharmaceutical and chemical research communities. The pyrrolidine-2,4-dione core, a derivative of tetramic acid, is a privileged structure found in numerous biologically active natural products and synthetic compounds. This document details two primary, field-proven synthetic methodologies: the intramolecular Dieckmann condensation and a route utilizing Meldrum's acid. For each method, we provide a detailed rationale, mechanistic insights, and step-by-step experimental protocols. Furthermore, a thorough guide to the structural characterization of the target compound using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented. This whitepaper is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine ring is a foundational motif in medicinal chemistry, appearing in over 20 FDA-approved drugs. Its N-methylated dione derivative, this compound, belongs to a class of compounds that are analogs of tetramic acids. This structural class is renowned for its diverse biological activities, which include antibiotic, antiviral, and antitumor properties. The versatility of the dione functionality allows for further chemical modification, making it a valuable building block for creating libraries of compounds for drug discovery.

The core challenge in synthesizing this molecule lies in the efficient construction of the five-membered heterocyclic ring with precise control over the placement of the carbonyl groups. This guide addresses this challenge by presenting robust synthetic strategies that are both reproducible and scalable. Understanding these synthetic pathways and the corresponding characterization techniques is paramount for any scientist working with this important class of molecules.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is essential for its synthesis, purification, and application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₅H₇NO₂PubChem[1]
Molecular Weight 113.11 g/mol PubChem[1]
CAS Number 37772-91-1PubChem[1]
Canonical SMILES CN1CC(=O)CC1=OPubChem[1]
InChIKey LVXMNKXQKQCYAH-UHFFFAOYSA-NPubChem[1]

Synthetic Methodologies

The construction of the this compound ring can be approached from several strategic directions. We will detail two of the most effective and mechanistically distinct methods.

Method 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a powerful and reliable organic reaction for forming cyclic β-keto esters via the intramolecular cyclization of diesters.[2][3] For the synthesis of a five-membered ring like this compound, a 1,6-diester (or its nitrogenous equivalent) is required.[2] The reaction is base-catalyzed and proceeds through the formation of a key enolate intermediate.[4][5]

Principle & Rationale: The logic of this approach is to construct a linear precursor containing all the necessary atoms and then induce cyclization. The starting material is a diester derivative of N-methyliminodiacetic acid. A strong, sterically hindered base is chosen to promote the formation of the enolate at the α-carbon without competing with nucleophilic attack on the ester carbonyls.[6] The subsequent intramolecular nucleophilic attack by the enolate on the second ester group forges the five-membered ring.

Proposed Reaction Scheme: Starting Material: Diethyl N-methyl-3-oxapentanedioate Product: Ethyl 1-methyl-2,4-dione-pyrrolidine-3-carboxylate (intermediate) -> this compound

Mechanistic Workflow: The mechanism involves several discrete, well-understood steps, beginning with the deprotonation of an α-carbon to generate a nucleophilic enolate.

Dieckmann_Condensation cluster_main Dieckmann Condensation Mechanism Start Diester Precursor Enolate Enolate Formation (Deprotonation at α-carbon) Start->Enolate Base Strong Base (e.g., t-BuOK) Base->Start abstracts H⁺ Attack Intramolecular Nucleophilic Attack Enolate->Attack 5-exo-trig cyclization Tetrahedral Cyclic Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Alkoxide (EtO⁻) Tetrahedral->Elimination KetoEster Cyclic β-Keto Ester Elimination->KetoEster Workup Acidic Workup (Hydrolysis & Decarboxylation) KetoEster->Workup subjected to Product This compound Workup->Product yields Meldrums_Acid_Route cluster_main Meldrum's Acid Synthetic Workflow Start N-Boc-N-methylglycine Activation Carboxylic Acid Activation (e.g., with Carbonyldiimidazole) Start->Activation Coupling Acyl Meldrum's Acid Intermediate Formation Activation->Coupling reacts with Meldrum Meldrum's Acid Meldrum->Coupling Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection Cyclization Intramolecular Cyclization (Spontaneous or Base-mediated) Deprotection->Cyclization Product This compound Cyclization->Product

Sources

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpyrrolidine-2,4-dione, a core scaffold in the broader class of tetramic acids, is a pivotal building block in medicinal chemistry and natural product synthesis.[1] Its derivatives are known to exhibit a wide range of biological activities.[2][3][4][5] This guide provides an in-depth analysis of the primary synthetic methodologies for constructing this valuable heterocyclic motif. We will dissect the mechanistic underpinnings of both classical and modern synthetic routes, offering field-proven insights into experimental design and execution. The discussion will focus on the venerable Dieckmann condensation as a foundational approach and contrast it with contemporary multicomponent strategies, providing researchers with a comprehensive understanding of the available synthetic arsenal.

Introduction: The Significance of the this compound Scaffold

The pyrrolidine-2,4-dione ring system is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1][6] This privileged scaffold is often associated with antibiotic, antiviral, and antineoplastic properties, making its efficient synthesis a topic of considerable interest for drug discovery programs.[4][5] this compound serves as a fundamental and versatile starting material for the elaboration of more complex, substituted analogs. A deep understanding of its synthesis is therefore crucial for chemists aiming to explore the chemical space around this important pharmacophore.

Foundational Synthesis: The Dieckmann Condensation

The Dieckmann condensation is a classic, robust, and widely employed method for the formation of five- and six-membered cyclic β-keto esters.[7][8][9] It is an intramolecular variant of the Claisen condensation, involving the cyclization of a diester under the influence of a strong base.[7][10] For the synthesis of this compound, the strategy relies on the intramolecular cyclization of an N-methylated amino diester.

Mechanistic Rationale

The core transformation begins with an acyclic precursor, typically derived from sarcosine (N-methylglycine). The synthesis involves two key stages: preparation of the diester precursor and its subsequent base-mediated cyclization.

The generally accepted mechanism proceeds as follows[8][10][11]:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This forms a five-membered ring and a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (e.g., ethoxide) as a leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The resulting product, 1-methyl-3-alkoxycarbonylpyrrolidine-2,4-dione, still possesses an acidic proton between the two carbonyl groups. The alkoxide generated in the previous step rapidly deprotonates this position. This irreversible acid-base reaction is the thermodynamic driving force for the entire condensation, shifting the equilibrium towards the cyclized product.[10]

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound.

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_steps Reaction Pathway start N-Methyl Amino Diester (e.g., from Sarcosine) enolate Enolate Intermediate start->enolate + Base - EtOH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product_enol Cyclized Enolate tetrahedral->product_enol - EtO⁻ final_product This compound product_enol->final_product + H₃O⁺ base Base (e.g., NaOEt) h_plus H₃O⁺ Workup etoh EtOH

Caption: Workflow of the Dieckmann Condensation for this compound synthesis.

Field-Proven Experimental Protocol

This protocol is a representative procedure adapted from the principles of Claisen and Dieckmann condensations for similar substrates.[12][13] The key starting material is sarcosine ethyl ester (or ethyl N-methylaminoacetate).[14]

Objective: To synthesize this compound via Dieckmann condensation.

Materials:

  • Sarcosine ethyl ester hydrochloride[14]

  • Ethyl acetate (anhydrous)[13]

  • Sodium metal or Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of the Acyclic Precursor (N-acetyl sarcosine ethyl ester):

    • To a solution of sarcosine ethyl ester (1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up the reaction by washing with water and brine, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to obtain the N-acylated precursor.

  • Dieckmann Cyclization:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

    • Add the N-acetyl sarcosine ethyl ester (1.0 eq), dissolved in anhydrous toluene, dropwise to the suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product should form.

  • Workup and Purification:

    • Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Adjust the pH to ~2-3.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or silica gel column chromatography.

Modern Approaches: Multicomponent Synthesis

While the Dieckmann condensation is reliable, it often requires multiple steps and strictly anhydrous conditions. Modern organic synthesis emphasizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are exemplary of this philosophy.

Mechanistic Rationale

A notable one-pot synthesis of substituted 1-methylpyrrolidine-2,4-diones involves the reaction of Meldrum's acid, an aldehyde, and methylamine. This approach builds the heterocyclic ring in a highly convergent fashion. While the direct synthesis of the unsubstituted this compound might use formaldehyde or a synthetic equivalent, the general mechanism provides a powerful route to derivatives.

The mechanism is thought to proceed via the following cascade:

  • Knoevenagel Condensation: The aldehyde reacts with the highly acidic Meldrum's acid to form an alkylidene intermediate.

  • Michael Addition: Methylamine acts as a nucleophile and adds to the β-position of the activated alkene (a 1,4-conjugate addition or Michael addition).

  • Intramolecular Cyclization: The nitrogen's lone pair then attacks one of the carbonyl groups of the Meldrum's acid derivative, leading to ring closure and the formation of a tetrahedral intermediate.

  • Ring Opening and Decarboxylation: The intermediate collapses, leading to the opening of the Meldrum's acid ring and subsequent loss of acetone and carbon dioxide, which drives the reaction forward to form the stable pyrrolidine-2,4-dione ring.

Multicomponent_Synthesis Multicomponent Synthesis Workflow ma Meldrum's Acid knoevenagel Knoevenagel Adduct ma->knoevenagel ald Aldehyde ald->knoevenagel me Methylamine michael Michael Adduct knoevenagel->michael + Methylamine cyclized Cyclized Intermediate michael->cyclized Intramolecular Cyclization product Substituted This compound cyclized->product Ring Opening & Decarboxylation

Caption: A streamlined multicomponent approach to pyrrolidine-2,4-diones.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the desired substitution pattern, scale, and available starting materials.

ParameterDieckmann CondensationMulticomponent Synthesis
Starting Materials Sarcosine derivatives, estersMeldrum's acid, aldehydes, methylamine
Number of Steps Typically 2-3 stepsOne-pot
Key Reagents Strong base (e.g., NaOEt, NaH)Often catalyst-free or mild acid/base
Reaction Conditions Anhydrous, often requires heatingMilder conditions, often at room temp.
Atom Economy Moderate (loss of alcohol)High
Scope Good for unsubstituted coreExcellent for C3-substituted analogs
Key Advantage Well-established, reliableHigh efficiency, operational simplicity

Conclusion

The synthesis of this compound can be approached through several effective strategies. The classical Dieckmann condensation provides a robust and well-understood pathway to the core scaffold, relying on the intramolecular cyclization of an amino diester.[7][9][11] This method, while reliable, is characteristic of traditional multistep synthesis. In contrast, modern multicomponent reactions offer a more convergent and efficient alternative, particularly for generating libraries of substituted analogs in a single, atom-economical step. The selection of the optimal synthetic route will be dictated by the specific goals of the research program, balancing the trade-offs between classical reliability and modern efficiency. Both methodologies represent powerful tools in the arsenal of the medicinal and synthetic chemist for accessing this important class of heterocyclic compounds.

References

  • Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones.Green Chemistry (RSC Publishing).
  • Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular Rearrangement.Organic Letters - ACS Publications.
  • Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus.National Institutes of Health (NIH).
  • Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products.Wiley Online Library.
  • Biosynthetic strategies for tetramic acid formation.RSC Publishing.
  • How is 1-Methylpyrrolidine synthesized?Guidechem.
  • The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide.Benchchem.
  • Dieckmann Condensation.SynArchive.
  • Dieckmann Condensation.Alfa Chemistry.
  • Dieckmann Condensation.J&K Scientific LLC.
  • Dieckmann Condensation.Organic Chemistry Portal.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.Beilstein Journals.
  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.PubMed.
  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents.PubMed.
  • Dieckmann condensation – An Intramolecular Claisen Reaction.Chemistry Steps.
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents | Request PDF.ResearchGate.
  • Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and...ResearchGate.
  • One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst.Green Chemistry (RSC Publishing).
  • This compound | C5H7NO2 | CID 14286216.PubChem.
  • Pyrrolidine synthesis.Organic Chemistry Portal.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).National Institutes of Health (NIH).
  • Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives.MDPI.
  • Condensation of ethyl acetate.Google Patents.
  • Acetoacetic acid, ethyl ester.Organic Syntheses Procedure.
  • Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).Doceri.
  • Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|.YouTube.
  • Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173.PubChem - NIH.

Sources

Biological activity of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of the Pyrrolidinedione Scaffold

A Note to the Researcher: The specific compound, 1-Methylpyrrolidine-2,4-dione, is a discrete chemical entity for which publicly accessible, in-depth biological activity data is scarce. However, the core chemical structure, the pyrrolidinedione ring, is a highly privileged scaffold in medicinal chemistry. It serves as the foundation for a multitude of derivatives exhibiting a broad spectrum of significant biological activities. This guide, therefore, provides a comprehensive exploration of the biological landscape of the pyrrolidinedione scaffold, with a primary focus on its 2,4-dione and the closely related and extensively studied 2,5-dione isomers. By examining the activities of various derivatives, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential inherent in this versatile heterocyclic system.

Introduction to the Pyrrolidinedione Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[1] Its saturated, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and high-affinity interactions with biological targets.[2] When functionalized with two ketone groups, it forms the pyrrolidinedione scaffold. This core structure is found in various derivatives that have been investigated for a wide range of pharmacological applications, including as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] The versatility of the pyrrolidinedione scaffold lies in the ability to readily introduce substituents at the nitrogen atom and at the carbon atoms of the ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthesis of the Pyrrolidinedione Core

The construction of the pyrrolidinedione ring can be achieved through several synthetic strategies. A common approach involves the cyclization of precursor molecules containing the necessary carbon and nitrogen framework. For instance, the synthesis of pyrrolidine-2,4-dione derivatives can be accomplished through a traceless solid-phase synthesis, as illustrated below.[6]

G cluster_synthesis Traceless Solid-Phase Synthesis of Pyrrolidine-2,4-dione resin Wang Resin fmoc_aa Fmoc-Amino Acid resin->fmoc_aa i) DIC, HOBt, DMAP resin_aa Resin-Bound Amino Acid fmoc_aa->resin_aa ns_protected Ns-Protected Amino Acid resin_aa->ns_protected ii) Piperidine iii) Ns-Cl n_alkylated N-Alkylated Intermediate ns_protected->n_alkylated iv) Alcohol, PPh3, DIAD n_acylated N-Acylated Intermediate n_alkylated->n_acylated v) Mercaptoethanol, DBU vi) Bromoacetic acid, DIC wittig_precursor Wittig Precursor n_acylated->wittig_precursor vii) PPh3 cyclized_product Resin-Bound Pyrrolidinedione wittig_precursor->cyclized_product viii) TEA or DBU final_product Pyrrolidine-2,4-dione Derivative cyclized_product->final_product ix) TFA/DCM

Caption: Generalized workflow for the solid-phase synthesis of pyrrolidine-2,4-dione derivatives.[6]

This diagram outlines a multi-step synthesis on a solid support, which allows for the efficient construction and purification of a library of pyrrolidinedione derivatives. The key steps include the attachment of an amino acid to the resin, protection and alkylation of the nitrogen, acylation, and a final intramolecular Wittig reaction to form the heterocyclic ring, followed by cleavage from the resin.

Biological Activities of Pyrrolidinedione Derivatives

The pyrrolidinedione scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The following sections detail the most significant biological activities reported for its derivatives.

Anticonvulsant Activity

A substantial body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[7][8][9] These compounds have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[7]

Mechanism of Action: The anticonvulsant effects of many pyrrolidinedione derivatives are believed to be mediated through their interaction with voltage-gated sodium and calcium channels in the central nervous system.[2][9] By modulating the activity of these channels, these compounds can reduce neuronal excitability and suppress seizure propagation. Some derivatives may also exert their effects through interactions with serotonergic or α1-adrenergic receptors, or by influencing the GABAergic system.[10]

G cluster_moa Proposed Anticonvulsant Mechanism of Action compound {Pyrrolidinedione Derivative} vgsc Voltage-Gated Sodium Channel (VGSC) compound->vgsc Binds to vgcc Voltage-Gated Calcium Channel (VGCC) compound->vgcc Binds to inactivation Increased Inactivation vgsc->inactivation inhibition Inhibition vgcc->inhibition neuron Presynaptic Neuron neurotransmitter Reduced Neurotransmitter Release inactivation->neurotransmitter inhibition->neurotransmitter seizure Suppression of Seizure Activity neurotransmitter->seizure

Caption: Putative mechanism of anticonvulsant action for pyrrolidinedione derivatives.

Structure-Activity Relationship (SAR): SAR studies have revealed that the anticonvulsant activity is highly dependent on the nature and position of substituents on the pyrrolidinedione ring.[2] For instance, the presence of certain aryl groups on the nitrogen atom and specific substituents at the 3-position of the ring have been shown to be crucial for potent activity.[2]

Compound/Derivative ClassKey Structural FeaturesReported ActivityReference
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dioneFused ring systemActive in the 6-Hz psychomotor seizure model[7]
1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dionePhenylpiperazine moiety with trifluoromethyl groupHigh activity in MES, scPTZ, and 6-Hz tests[8]
Hybrid compounds with ethosuximide, levetiracetam, or lacosamide fragmentsCombination of pharmacophoresBroad spectrum of activity in MES, scPTZ, and 6-Hz models[9]
1-Acyl-2-pyrrolidinone derivativesAcyl group at position 1Anticonvulsant effect on picrotoxin-induced seizures[11]
Antimicrobial and Antifungal Activity

Derivatives of pyrrolidinedione have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][12][13] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Mechanism of Action: The antimicrobial mechanisms of pyrrolidinediones are varied. Some derivatives are known to inhibit essential bacterial enzymes, such as MurA, which is involved in the early stages of peptidoglycan biosynthesis.[14] Others may disrupt the fungal cell membrane, leading to abnormal morphology and growth inhibition.[12] For example, scanning electron microscopy has shown that certain derivatives cause abnormal branches and swellings on fungal hyphae.[12]

Examples of Active Compounds:

  • A series of pyrrolidine-2,4-dione derivatives containing hydrazine and diphenyl ether pharmacophores exhibited potent antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum.[12] One compound, in particular, showed an EC50 value of 0.39 μg/mL against R. solani, which was superior to the commercial fungicide boscalid.[12]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, a related dione derivative isolated from a marine bacterium, was found to be effective against multi-drug resistant Staphylococcus aureus.[15]

  • Certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown pronounced inhibitory activity against Gram-positive bacteria.[16]

Anti-inflammatory Activity

The pyrrolidinedione scaffold has also been explored for its anti-inflammatory potential. Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[17][18]

Mechanism of Action: By inhibiting COX and LOX enzymes, these compounds can reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.[18] Some derivatives have demonstrated selectivity for COX-2 over COX-1, which is a desirable property for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Compound SeriesTargetPotencyReference
N-substituted pyrrolidine-2,5-dione derivativesCOX-2IC50 of 0.98 μM for the most potent compound[17][18]
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dionesInducible nitric oxide synthase (iNOS)IC50 of 43.69 ± 5.26 µM for the most potent compound[19]
Other Biological Activities

The therapeutic potential of the pyrrolidinedione scaffold extends beyond the activities detailed above. Research has also uncovered evidence for:

  • Anticancer Activity: Some pyrrolidine-2,3-dione derivatives have been investigated as potential antitumor agents.[4]

  • Anti-HIV Activity: A moderate anti-HIV-1 activity has been reported for a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative.[16]

  • Larvicidal Activity: Pyrrolidine-2,4-dione derivatives have shown larvicidal activity against the mosquito Culex quinquefasciatus.[20][21]

Experimental Protocols

To aid researchers in the evaluation of pyrrolidinedione derivatives, detailed protocols for key biological assays are provided below.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Principle: The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.

Procedure:

  • Administer the test compound to a group of mice at a predetermined dose and route (e.g., intraperitoneally).

  • After a specified time to allow for drug absorption, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as a positive result, indicating anticonvulsant activity.

  • A dose-response curve can be generated to determine the median effective dose (ED50).

In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.

Procedure:

  • Prepare a reaction mixture containing recombinant human COX-2 enzyme in a suitable buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_workflow In Vitro COX-2 Inhibition Assay Workflow start Start prepare_enzyme Prepare Recombinant COX-2 Enzyme start->prepare_enzyme add_compound Add Test Compound (Various Concentrations) prepare_enzyme->add_compound add_substrate Add Arachidonic Acid (Substrate) add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pge2 Measure PGE2 Production (ELISA) stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition and IC50 measure_pge2->calculate_inhibition end End calculate_inhibition->end

Caption: A typical workflow for an in vitro COX-2 inhibition assay.

Conclusion and Future Perspectives

The pyrrolidinedione scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. While direct biological data on this compound remains limited, the extensive research on its derivatives clearly demonstrates the immense potential of this chemical class. The demonstrated anticonvulsant, antimicrobial, and anti-inflammatory activities highlight the broad applicability of pyrrolidinediones in addressing a range of unmet medical needs.

Future research in this area should continue to explore the vast chemical space around the pyrrolidinedione core. The synthesis of new libraries of derivatives with diverse substituents, coupled with high-throughput screening, will likely lead to the identification of compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their rational design and optimization. The development of multi-target ligands based on the pyrrolidinedione scaffold also represents a promising strategy for the treatment of complex diseases.[9]

References

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5890-5893. [Link]

  • Kaminski, K., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(39), 4418-4433. [Link]

  • Kim, T. H., et al. (1995). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Archives of Pharmacal Research, 18(2), 97-101. [Link]

  • Polo, E., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(4), 654-659. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2459-2490. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, P., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(44), 26343-26352. [Link]

  • Al-Zharani, M., et al. (2022). Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. Journal of King Saud University - Science, 34(5), 102061. [Link]

  • Hu, P., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. ResearchGate. [Link]

  • Suganya, P., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 11(35), 21464-21474. [Link]

  • Tih, A. E., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 15(1), 1-8. [Link]

  • Al-Ostoot, F. H., et al. (2020). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ChemistrySelect, 5(28), 8567-8587. [Link]

  • Al-Said, M. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(12), 933-937. [Link]

  • Fischer, P. D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases, 8(11), 2266-2276. [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Asif, M. (2021). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. ResearchGate. [Link]

  • Jiang, X., et al. (2014). Synthesis and antimicrobial activity of some new 1β-methylcarbapenem derivatives having pyrrolidine or piperidine moieties. ResearchGate. [Link]

  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

  • Cernochova, J., et al. (2019). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2459-2490. [Link]

  • Khan, I., et al. (2019). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]

  • Singh, R., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2656. [Link]

  • Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 221-231. [Link]

  • Nguyen, N. T., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, 21, 817-829. [Link]

  • Boonme, P., et al. (2016). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences, 78(4), 463-469. [Link]

  • Suganya, P., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 11(35), 21464-21474. [Link]

  • Asif, M. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Al-Said, M. S., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]

Sources

The Versatile Scaffold: A Deep Dive into 1-Methylpyrrolidine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential has led to the identification of certain "privileged scaffolds"—core structures that can be readily modified to interact with a diverse range of biological targets. Among these, the pyrrolidine ring system has long been recognized for its prevalence in numerous natural products and FDA-approved drugs. This guide focuses on a particularly intriguing and synthetically accessible member of this family: 1-methylpyrrolidine-2,4-dione . Also known as N-methyltetramic acid, this scaffold presents a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an exceptional starting point for the design of innovative therapeutics. Its inherent ability to engage in various non-covalent interactions, coupled with the potential for strategic functionalization at multiple positions, has positioned this compound as a cornerstone in the development of a new generation of bioactive molecules. This guide will provide a comprehensive exploration of its synthesis, chemical reactivity, and burgeoning applications across a spectrum of therapeutic areas, offering field-proven insights for researchers at the forefront of drug discovery.

Core Synthesis of the this compound Scaffold

The construction of the this compound core is most efficiently achieved through a Dieckmann condensation, a robust and well-established intramolecular cyclization of a diester. The strategic starting material for this synthesis is an N-acylated derivative of an N-methylated amino acid ester, typically derived from N-methylglycine.

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages: N-acylation of an N-methylamino acid ester, Dieckmann condensation to form the pyrrolidine-2,4-dione ring, and subsequent decarboxylation.

Synthesis_of_1_Methylpyrrolidine_2_4_dione cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Final Product N_methylglycine_ester N-Methylglycine Ester Acylated_intermediate N-Acyl-N-methylglycine Ester N_methylglycine_ester->Acylated_intermediate Acylation Malonic_acid_derivative Malonic Acid Derivative (e.g., Meldrum's acid or Malonyl chloride) Malonic_acid_derivative->Acylated_intermediate Dieckmann_condensation Dieckmann Condensation (Base-mediated) Acylated_intermediate->Dieckmann_condensation Cyclized_product 3-Carboalkoxy-1-methyl- pyrrolidine-2,4-dione Dieckmann_condensation->Cyclized_product Decarboxylation Hydrolysis & Decarboxylation Cyclized_product->Decarboxylation Final_product This compound Decarboxylation->Final_product

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of pyrrolidine-2,4-diones.[1]

Step 1: N-Acylation of N-Methylglycine Methyl Ester

  • To a solution of N-methylglycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

  • In a separate flask, prepare a solution of mono-ethyl malonate acid chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the N-methylglycine methyl ester solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(ethoxycarbonylacetyl)-N-methylglycine methyl ester. This intermediate is often used in the next step without further purification.

Step 2: Dieckmann Condensation

  • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolve the crude N-(ethoxycarbonylacetyl)-N-methylglycine methyl ester from the previous step in anhydrous methanol.

  • Add the ester solution dropwise to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[2][3]

  • Monitor the formation of the cyclic β-keto ester by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from the Dieckmann condensation, add a 1:1 mixture of 6 M HCl and dioxane.

  • Heat the mixture to reflux for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Functionalization

The this compound scaffold possesses two primary sites for chemical modification: the nucleophilic C3 position and the electrophilic carbonyl groups. The presence of the N-methyl group prevents reactions at the nitrogen atom, thereby simplifying derivatization strategies.

Tautomerism and Reactivity at C3

The this compound core exists in equilibrium between its diketo and enol tautomers. The enol form is particularly important as it renders the C3 position nucleophilic, making it susceptible to electrophilic substitution.

Tautomerism Diketo This compound (Diketo form) Enol 4-Hydroxy-1-methyl-1,5-dihydro- pyrrol-2-one (Enol form) Diketo->Enol Keto-Enol Tautomerism

Caption: Tautomeric equilibrium of the this compound core.

The acidity of the C3 proton allows for deprotonation with a suitable base, generating a stabilized enolate that can react with a variety of electrophiles. This reactivity is the cornerstone for introducing diverse functionalities at this position.

Key Functionalization Reactions
  • C-Acylation: The C3 position can be readily acylated using acid chlorides or anhydrides in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a strong base to generate 3-acyl-1-methylpyrrolidine-2,4-diones.[1] These derivatives are valuable intermediates for further modification and are often found to possess significant biological activity.

  • Aldol Condensation: Reaction with aldehydes at the C3 position under basic conditions affords 3-(1-hydroxyalkyl) derivatives, which can be further dehydrated to yield 3-alkylidene products.

  • Michael Addition: The C3 position can act as a Michael donor, reacting with α,β-unsaturated carbonyl compounds to introduce alkyl chains with further functional handles.

  • Aminomethylation (Mannich Reaction): Reaction with formaldehyde and a secondary amine leads to the introduction of an aminomethyl group at the C3 position.

Medicinal Chemistry Applications of the this compound Scaffold

The versatility of the this compound core has been exploited in the development of a range of biologically active compounds. Its ability to serve as a scaffold for the presentation of various pharmacophoric elements has led to the discovery of potent agents in several therapeutic areas.

Enzyme Inhibition: Targeting Metabolic and Proliferative Pathways

The pyrrolidine-2,4-dione moiety is a known pharmacophore for a variety of enzymes, and N-methylated analogs are being explored for their potential to fine-tune activity and pharmacokinetic properties.

α-Amylase and α-Glucosidase Inhibition:

Derivatives of the pyrrolidine scaffold have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes.[4] While much of the reported research focuses on N-Boc protected or other N-substituted analogs, the fundamental interactions of the pyrrolidine core with the enzyme active site provide a strong rationale for exploring 1-methylated derivatives.

Compound IDR Groupα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)Reference
3g 4-Methoxyphenyl26.2418.04[4]
3a Phenyl36.3247.19[4]
3f 3-Methoxyphenyl155.8027.51[4]
3e 2-Methoxyphenyl159.5128.55[4]
Acarbose (Standard)5.50-[4]
Metformin (Standard)25.31-[4]

Note: The compounds listed are N-Boc-proline amides, which share a similar core structure and highlight the potential of the pyrrolidine scaffold in this therapeutic area.

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:

  • Aromatic Substitution: The nature and position of substituents on an aromatic ring attached to the pyrrolidine core significantly influence inhibitory activity. For α-amylase and α-glucosidase inhibitors, electron-donating groups, such as a para-methoxy group, have been shown to enhance potency.[4]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to access the enzyme's active site.

Anticancer Activity

The tetramic acid scaffold is found in several natural products with potent antitumor activity.[5] Synthetic derivatives of this compound are being investigated as novel anticancer agents. The core structure can be elaborated to target various cancer-related pathways.

Case Study: Inhibition of Cancer Cell Proliferation

While specific data for this compound derivatives is emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidinone-hydrazone derivatives have shown promising activity against prostate and melanoma cell lines.[6]

SAR Insights for Anticancer Activity:

  • Side Chain Modification: The nature of the substituent at the C3 position is critical for anticancer activity. Introduction of lipophilic and aromatic moieties can enhance cytotoxicity.

  • Hybrid Molecules: Fusing the this compound scaffold with other known anticancer pharmacophores is a promising strategy for developing novel, multi-targeted agents.

Antiviral and Antimicrobial Potential

The pyrrolidine-2,4-dione core is present in natural products with known antiviral and antibacterial properties.[7] This has spurred interest in the synthesis and evaluation of novel derivatives as potential anti-infective agents.

Antiviral Activity:

Derivatives of pyrrolidine have been investigated as inhibitors of viral proteases and other essential viral enzymes.[2] For example, some pyrrolidine derivatives have been explored as neuraminidase inhibitors for influenza.[8]

Antimicrobial Activity:

N-substituted 3-acetyltetramic acids, which are structurally related to this compound, have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

SAR Insights for Anti-infective Activity:

  • N-Alkylation: The length and nature of the N-alkyl substituent can modulate antibacterial potency.

  • C3-Acyl Group: The acyl group at the C3 position is a key determinant of antimicrobial activity. Variations in this group can lead to significant changes in the spectrum and potency of action.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to introduce chemical diversity at key positions, makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:

  • Library Synthesis and High-Throughput Screening: The development of efficient solid-phase or parallel synthesis methodologies will enable the rapid generation of large libraries of this compound derivatives for high-throughput screening against a wide array of biological targets.

  • Structure-Based Drug Design: As more crystal structures of target proteins in complex with pyrrolidine-2,4-dione-based inhibitors become available, structure-based design approaches will play an increasingly important role in the optimization of lead compounds.

  • Exploration of New Therapeutic Areas: The full therapeutic potential of this scaffold remains to be unlocked. Future studies will undoubtedly explore its application in a broader range of diseases, including neurodegenerative disorders and inflammatory conditions.

References

  • Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. [Link]

  • Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2596–2602. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Angewandte Chemie International Edition, 41(17), 3177-3180. [Link]

  • Raimondi, M. V., Spatola, G., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]

  • Fischer, M., & Jeschke, P. (2016). Representative synthesis of N‐methyl (A = CH3) tetramic acid derivatives 18 and 19. ResearchGate. [Link]

  • Scherlach, K., & Hertweck, C. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports, 31(8), 1086-1111. [Link]

  • Gaylord Chemical Company. (n.d.). Dieckmann Cyclization Comparative Reaction. gChem Global. [Link]

  • Kazmaier, U. (2017). C-h functionalization of n -methylated amino acids and peptides as tool in natural product synthesis. SciSpace. [Link]

  • Juškevičienė, D., Vaickelionienė, R., Vaickelionis, G., & Petraitis, J. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7856. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2020). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 25(23), 5655. [Link]

  • Li, H., & Beller, M. (2018). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Catalysis, 8(12), 11636–11645. [Link]

  • Penning, T. D., Chandrakumar, N. S., Desai, B. N., Djuric, S. W., Gasiecki, A. F., Liang, C. D., ... & Smith, W. G. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & medicinal chemistry letters, 12(23), 3383–3386. [Link]

  • Fischer, P. D., Abdel-Halim, M., & Ducho, C. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ChemMedChem, 17(22), e202200424. [Link]

  • Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & medicinal chemistry, 15(7), 2749–2758. [Link]

  • Gitterman, C. O. (1965). Antitumor, cytotoxic, and antibacterial activities of tenuazonic acid and congeneric tetramic acids. Journal of medicinal chemistry, 8(4), 483–486. [Link]

  • LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • McMurry, J. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Rao, Z., Yu, L., Liu, M., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry. [Link]

  • Mendoza, D., & Gabaldon, C. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current pharmaceutical design, 27(31), 3400–3405. [Link]

  • Krchňák, V., & Smith, J. (2018). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. [Link]

  • Yendapally, R., Hurdle, J. G., Carson, E. I., Lee, R. B., & Lee, R. E. (2008). N-substituted 3-acetyltetramic acid derivatives as antibacterial agents. Journal of medicinal chemistry, 51(5), 1487–1491. [Link]

  • Shams el-Dine, S. A., Soliman, F. S., Ashour, F. A., & Saudi, M. N. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie, 56(12), 933–937. [Link]

  • Hu, Y., Li, J., Yang, Y., Wang, Y., Song, B., & Chen, Z. (2021). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC advances, 11(52), 32963–32973. [Link]

  • Liu, J., & Wang, J. (2020). Preparation method of N-methylpyrrolidine.
  • Rao, Z., Yu, L., Liu, M., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Semantic Scholar. [Link]

  • Nguyen, V. T. (2021). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

  • Hu, Y., Li, J., Yang, Y., Wang, Y., Song, B., & Chen, Z. (2021). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 11(52), 32963-32973. [Link]

  • Perdih, A., & Dolenc, M. S. (2017). N-Methylation of FUNCTIONALIZED a-Amino Acids. ResearchGate. [Link]

  • Wang, Y., Wang, G., & Zhang, Z. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 21(21), 5898-5906. [Link]

  • Townsend, L. B., Drach, J. C., & Wotring, L. L. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 34(6), 1938–1944. [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. PubChem. [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. PubChem. [Link]

  • Ben-Mefteh, G., Salhi, A., Al-Warhi, T., Al-Salahi, R., Marzouk, B., & Ghabbour, H. A. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7277. [Link]

  • PubChem. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Methylpyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1-methylpyrrolidine-2,4-dione scaffold, a core structure in a class of compounds also known as tetramic acids, has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a privileged scaffold for the development of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical modifications that drive their biological activities. We will delve into their synthesis, explore their diverse pharmacological effects—with a particular focus on antifungal and antimicrobial properties—and elucidate the molecular interactions that underpin their therapeutic potential.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound ring system is a five-membered heterocyclic motif characterized by a methyl group on the nitrogen atom and two carbonyl groups at positions 2 and 4. This core structure provides a rigid framework that can be strategically functionalized at various positions to modulate its physicochemical properties and biological target interactions. The presence of the two carbonyl groups and the nitrogen atom allows for a rich array of chemical transformations, enabling the synthesis of diverse libraries of compounds for SAR studies.

The versatility of this scaffold is underscored by the broad range of biological activities exhibited by its derivatives, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The exploration of this chemical space has been driven by the need for new therapeutic agents to combat drug resistance and address unmet medical needs.

Antifungal and Antimicrobial Activities: A Primary Focus

A significant body of research has been dedicated to investigating the antifungal and antimicrobial potential of this compound derivatives. These compounds have shown promising activity against a range of fungal and bacterial pathogens.

Antifungal Activity

Derivatives of this compound have demonstrated potent activity against various plant pathogenic fungi. A notable study focused on derivatives containing both hydrazine and diphenyl ether pharmacophores, which exhibited significant in vitro activity against Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg).[6]

Structure-Activity Relationship Insights:

A key determinant of antifungal potency in these derivatives is the nature of the substituent at the 3-position of the pyrrolidine-2,4-dione ring. Specifically, the introduction of a substituted phenylhydrazonomethyl moiety at this position has been shown to be crucial for activity.

Further SAR exploration has revealed that the electronic and steric properties of the substituents on the phenyl ring of the diphenyl ether moiety play a critical role in modulating antifungal efficacy. For instance, the presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance activity.

Quantitative SAR Data:

The following table summarizes the in vitro antifungal activity of a series of this compound derivatives against Rhizoctonia solani.

CompoundR1R2EC50 (µg/mL) against R. solani
4a HH15.23
4b 4-FH5.87
4h 4-Cl4-F0.39
Boscalid (Commercial Fungicide)2.21

Data extracted from Hu et al. (2020).[6]

These data clearly indicate that the introduction of a fluorine atom at the 4-position of the first phenyl ring (R1) and a fluorine atom at the 4-position of the second phenyl ring (R2) leads to a significant increase in antifungal potency, with compound 4h being substantially more active than the commercial fungicide boscalid.[6]

Mechanism of Action:

The primary mechanism of antifungal action appears to be the inhibition of mycelial growth.[6] Scanning electron microscopy studies have revealed that treatment with active compounds leads to abnormal branching and swelling of fungal hyphae.[6] While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with cell wall biosynthesis or membrane integrity.

Antimicrobial Activity

In addition to their antifungal properties, certain this compound derivatives have demonstrated antibacterial activity. For instance, 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione has shown moderate activity against both Staphylococcus aureus and Escherichia coli.[1]

Structure-Activity Relationship Insights:

The enamine moiety at the 3-position appears to be a key pharmacophore for antibacterial activity. The nature of the substituent on the enamine nitrogen can influence the spectrum and potency of activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the acylation of a pre-formed this compound core at the C-3 position.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-substituted-1-methylpyrrolidine-2,4-dione derivatives.

SynthesisWorkflow cluster_0 Step 1: Synthesis of the Core cluster_1 Step 2: Functionalization at C-3 start N-Methylamino Acid Ester intermediate1 This compound start->intermediate1 Dieckmann Condensation product 3-Substituted-1-Methylpyrrolidine-2,4-dione intermediate1->product Acylation / Condensation

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 3-Acyl-1-methylpyrrolidine-2,4-diones

This protocol describes a general method for the acylation of this compound at the C-3 position.

Materials:

  • This compound

  • Acid chloride (R-COCl)

  • Lewis acid (e.g., BF3·OEt2)

  • Anhydrous solvent (e.g., dichloromethane)

  • Methanol

Procedure:

  • Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., 1.1 equivalents of BF3·OEt2) dropwise to the stirred solution.

  • After stirring for 15 minutes, add the acid chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acyl-1-methylpyrrolidine-2,4-dione.

Other Biological Activities: Emerging Frontiers

While the antifungal and antimicrobial activities of this compound derivatives are well-documented, research into their potential in other therapeutic areas is ongoing.

Anticancer Activity

Some pyrrolidine-2,4-dione derivatives have been investigated for their antineoplastic properties.[2][7][8] The mechanism of action is thought to involve the inhibition of key cellular processes in cancer cells. However, specific SAR studies on this compound derivatives as anticancer agents are limited, representing an area ripe for further investigation.

Anti-inflammatory Activity

Derivatives of the related pyrrolidine-2,3-dione scaffold have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production.[5] This suggests that this compound derivatives may also possess anti-inflammatory potential, warranting further exploration.

Antiviral Activity

The broad biological activity profile of this scaffold suggests potential for antiviral applications. While some studies have explored the anti-HIV activity of related pyrrolidinones, dedicated research on this compound derivatives against viral targets is an emerging field.[7]

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

  • Expansion of SAR Studies: Systematic exploration of the chemical space around the this compound core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of diverse compound libraries for high-throughput screening.

By leveraging the insights gained from SAR studies and employing modern drug discovery technologies, the full therapeutic potential of this compound derivatives can be realized.

Experimental Protocols: Biological Assays

In Vitro Antifungal Assay Protocol

This protocol describes a standard method for evaluating the in vitro antifungal activity of test compounds against filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration does not inhibit fungal growth.

  • Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control group (without compound) and T is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

Core Scaffold and Key Substitution Points

Caption: Key substitution points on the this compound scaffold.

References

  • Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(34), 20136-20147. [Link]

  • Stoyanova, M. K., & Chimov, A. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556. [Link]

  • Saudi, M. N., et al. (2002). Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5. Pharmazie, 57(8), 519-522. [Link]

  • El-Subbagh, H. I., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. [Link]

  • El-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193. [Link]

  • Moradi, S., et al. (2013). Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. Avicenna journal of medical biotechnology, 5(1), 42–53. [Link]

  • Moradi, S., et al. (2013). Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. Avicenna journal of medical biotechnology, 5(1), 42–53. [Link]

  • López, C. M., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Organic & Biomolecular Chemistry. [Link]

  • Al-Omair, M. A., et al. (2023). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 28(13), 5139. [Link]

  • Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7806. [Link]

  • Kairytė, K., et al. (2023). Some of the 2-pyrrolidinone-based compounds with anticancer properties that have been obtained and evaluated by the research group to which the authors belong. ResearchGate. [Link]

  • Vaitkevičienė, G., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]

  • Basappa, et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1595-1605. [Link]

  • Szymańska, E., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(19), 6598. [Link]

  • Sadiq, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863. [Link]

  • Tumminakatti, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4998. [Link]

  • Al-Salahi, R., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(15), 4998. [Link]

  • Nguyen, T. H. L., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances, 14(20), 14036-14047. [Link]

  • López, C. M., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Organic & Biomolecular Chemistry. [Link]

  • Shestakova, T., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(21), 7293. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5202. [Link]

  • Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry, 163, 108219. [Link]

  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(19), 6598. [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(20), 9987-10015. [Link]

  • Almansour, A. I., et al. (2014). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. ResearchGate. [Link]

  • Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry, 163, 108219. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 1-Methylpyrrolidine-2,4-dione Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from a chemical scaffold to a viable drug candidate is complex and resource-intensive. In silico modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and refine molecular interactions at an atomic level, thereby accelerating drug discovery pipelines.[1] This guide provides a comprehensive, technically-grounded workflow for investigating the interactions of 1-Methylpyrrolidine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry.[2][3] We will move beyond a simple recitation of steps to explore the scientific rationale behind each phase of the computational process—from target selection and preparation to molecular docking, molecular dynamics simulations, and results interpretation. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the therapeutic potential of novel small molecules.

Introduction: The Rationale for Modeling this compound

The Significance of the Pyrrolidine-dione Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its non-planar, saturated structure provides a three-dimensional framework that can effectively probe the often-complex topology of protein binding sites. The dione derivative, specifically this compound, incorporates key pharmacophoric features—hydrogen bond acceptors (carbonyl oxygens) and a hydrophobic alkyl group—that can mediate interactions with biological targets. Derivatives of the pyrrolidine-dione core have shown promise in developing agents with anti-biofilm, antibacterial, and enzyme-inhibitory activities.[3][4][5]

The Power of In Silico Modeling in Drug Discovery

Computational, or in silico, methods provide a powerful lens through which to view molecular interactions.[6] They allow for the rapid screening of virtual compound libraries, the prediction of binding affinities, and the detailed study of the stability and dynamics of protein-ligand complexes—all before a single physical compound is synthesized.[1] This "fail fast, fail cheap" approach significantly de-risks the drug development process by prioritizing the most promising candidates for experimental validation. Key techniques like molecular docking predict the preferred orientation of a ligand within a protein's binding site, while molecular dynamics (MD) simulations assess the stability of this interaction over time, providing a more realistic view of the biological environment.[7][8]

Foundational Analysis: Characterization of this compound

Before any simulation, a thorough understanding of the ligand is essential. This compound (PubChem CID: 14286216) is a small molecule whose properties dictate its potential interactions.[9] Its key physicochemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₇NO₂ PubChem[9]
Molecular Weight 113.11 g/mol PubChem[9]
XLogP3 (Lipophilicity) -0.5 PubChem[9]
Hydrogen Bond Donors 0 PubChem[9]
Hydrogen Bond Acceptors 2 PubChem[9]

| Rotatable Bonds | 0 | PubChem[9] |

The low molecular weight and lipophilicity (XLogP3) suggest good "drug-like" properties, while the presence of two hydrogen bond acceptors is critical for forming directed interactions with protein targets.

The In Silico Workflow: A Comprehensive Approach

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Stability & Dynamics Assessment cluster_3 Phase 4: Interpretation & Validation A Ligand Preparation (this compound) C Protein Structure Preparation (PDB Download & Cleaning) A->C B Target Identification & Selection (e.g., PTP1B) B->C D Molecular Docking Simulation C->D E Analysis of Binding Pose & Affinity Score D->E F Molecular Dynamics (MD) Setup (Solvation & Equilibration) E->F G Production MD Simulation F->G H Trajectory Analysis (RMSD, RMSF, Interactions) G->H I Data Synthesis & Hypothesis Generation H->I J Experimental Validation Planning (In Vitro Assays) I->J

Caption: A comprehensive workflow for in silico modeling.
Target Selection: Protein Tyrosine Phosphatase 1B (PTP1B)

While this compound itself does not have a single, well-defined target, related scaffolds like imidazolidine-2,4-dione have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[10] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-priority target for the treatment of type 2 diabetes and obesity. For this guide, we will proceed with PTP1B as our representative target.

Experimental Protocol 1: Target Protein Preparation

Objective: To prepare the PTP1B crystal structure for docking.

  • Obtain Structure: Download the crystal structure of PTP1B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2F71, which contains a co-crystallized inhibitor in the active site.

  • Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. Retain any essential cofactors if present.

  • Protonation and Repair: Add hydrogen atoms to the protein, which are typically absent in crystal structures. This is critical for defining correct hydrogen bonding patterns. Use tools like PDB2PQR or the built-in functions of modeling suites (e.g., Schrödinger's Protein Preparation Wizard) to assign appropriate protonation states for residues like Histidine at a physiological pH (7.4).

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process while preserving the overall backbone fold.

  • Define Binding Site: Identify the amino acid residues that constitute the binding pocket. In the case of PDB: 2F71, this can be defined as the region within a 10-12 Å radius around the position of the original co-crystallized ligand.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand to a protein target.[11][12] It systematically samples conformations of the ligand within the active site, scoring each pose based on a function that approximates the free energy of binding.

cluster_0 Computational Core Receptor Prepared Receptor (PTP1B) Grid Define Search Space (Grid Box) Receptor->Grid Ligand 3D Ligand Structure (this compound) Docking Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Result Ranked Binding Poses + Binding Affinity (kcal/mol) Docking->Result Grid->Docking

Caption: The logical flow of a molecular docking experiment.
Experimental Protocol 2: Molecular Docking with AutoDock Vina

Objective: To dock this compound into the PTP1B active site.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a compatible format (e.g., MOL2 or PDBQT), ensuring correct atom types and charges are assigned.

  • Receptor and Grid Box Preparation:

    • Use the prepared PTP1B structure from Protocol 1.

    • Using AutoDock Tools, define a grid box that encompasses the entire binding site identified in Protocol 1, Step 5. A typical size would be 25 x 25 x 25 Å, centered on the active site.

  • Execution:

    • Run AutoDock Vina, providing the prepared ligand, prepared receptor, and grid box configuration as inputs. The exhaustiveness parameter can be increased (e.g., to 16 or 32) to ensure a more thorough conformational search.

  • Analysis:

    • Examine the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates for the top-ranked binding poses. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the PTP1B receptor. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Table 2: Illustrative Molecular Docking Results

Target Protein PDB ID Binding Affinity (kcal/mol) Key Predicted Interacting Residues Predicted Interaction Type
PTP1B 2F71 -5.8 Cys215, Arg221 Hydrogen Bond with Carbonyl
PTP1B 2F71 -5.8 Tyr46, Val49 Hydrophobic Contact with Methyl Group

| PTP1B | 2F71 | -5.8 | Asp181 | Hydrogen Bond with Carbonyl |

Note: The data in this table is illustrative and represents a plausible outcome for educational purposes.

Molecular Dynamics (MD): Assessing Complex Stability

While docking provides a static snapshot of a potential binding event, MD simulations introduce temperature, pressure, and solvent to simulate the dynamic nature of the complex in a biological environment.[7] An MD simulation can validate a docking pose; if the ligand remains stably bound in its docked conformation over tens to hundreds of nanoseconds, confidence in the binding hypothesis increases significantly.[13]

A Docked Protein-Ligand Complex B System Setup (Add Water, Ions, Periodic Box) A->B C Energy Minimization (Remove Steric Clashes) B->C D System Equilibration (NVT then NPT Ensemble) C->D E Production MD Run (100 ns+) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Caption: Key stages of a molecular dynamics simulation workflow.
Experimental Protocol 3: Conceptual MD Simulation Workflow

Objective: To evaluate the stability of the docked this compound-PTP1B complex.

  • System Setup:

    • Take the best-ranked docked complex from Protocol 2 as the starting structure.

    • Place the complex in the center of a periodic simulation box of appropriate geometry (e.g., cubic or dodecahedron).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge, creating a more realistic electrostatic environment.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly within the added solvent.

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the target temperature (NPT ensemble). This ensures the correct solvent density. This equilibration phase typically runs for several nanoseconds.

  • Production Simulation:

    • Once the system's temperature, pressure, and density have stabilized, remove the restraints and run the production MD simulation for a significant duration (e.g., 100-200 ns). Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value indicates that the complex has reached a stable equilibrium and is not unfolding or dissociating.[8]

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual protein residues to identify regions of high flexibility or rigidity upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for their importance in binding.

Table 3: Illustrative MD Simulation Stability Metrics

System Simulation Time (ns) Average Backbone RMSD (Å) Ligand RMSD (Å) Persistence of Key H-Bond (e.g., with Cys215)
PTP1B Apo (unbound) 100 1.8 ± 0.3 N/A N/A

| PTP1B + Ligand | 100 | 1.5 ± 0.2 | 1.1 ± 0.4 | > 85% |

Note: The data in this table is illustrative. A lower backbone RMSD in the complexed state can suggest ligand-induced stabilization.

Conclusion and Strategic Outlook

This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the molecular interactions of this compound. By progressing from static docking to dynamic simulation, we build a scientifically sound hypothesis of how this molecule may interact with a therapeutically relevant target like PTP1B. The computational data generated—binding affinity, interaction fingerprints, and dynamic stability—provides a strong foundation for the next steps in the drug discovery cascade. These include synthesizing the compound, validating the predicted binding and inhibitory activity through in vitro enzymatic assays, and using the structural insights gained to guide the design of more potent and selective analogs. This iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14286216, this compound. Available at: [Link]

  • Song, Y., & Lim, C. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Proteins and Proteomics. Available at: [Link]

  • López-García, F., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available at: [Link]

  • Pei, J. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. ACS Central Science. Available at: [Link]

  • Achsendo, Y. T., et al. (2022). MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Pharmacoscript. Available at: [Link]

  • Riyaz, U. S., et al. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Gueddouh, A., et al. (2025). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. Molecules. Available at: [Link]

  • Schuster, D., et al. (2006). Pharmacophore modeling and parallel screening for PPAR ligands. Journal of Chemical Information and Modeling. Available at: [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • E-learning Pharmacy (2020). #Pharmacophore Modeling in Drug Discovery. YouTube. Available at: [Link]

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Available at: [Link]

  • Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Dutta, D., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Pharmaceutical Design. Available at: [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Neuron. Available at: [Link]

  • Wang, R., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications. Available at: [Link]

  • The Good Scents Company. 1-methyl-2-pyrrolidinone. Available at: [Link]

  • Hasan, M. R., et al. (2023). Molecular Dynamics Simulation and Pharmacoinformatic Integrated Analysis of Bioactive Phytochemicals. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • López-Cortés, A., et al. (2024). In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. Molecules. Available at: [Link]

  • ChEMBL. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Available at: [Link]

  • Ali, M., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE. Available at: [Link]

  • Le, K., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications. Available at: [Link]

  • Rog, T., et al. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences. Available at: [Link]

  • Amaladoss, N. (2023). Synthesis, Characterization, Molecular Docking, and Biological Evaluation of 2-Methyl Perlolidine. ResearchGate. Available at: [Link]

  • Mathew, B., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules. Available at: [Link]

  • Poyraz, S., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Archiv der Pharmazie. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 1-Methylpyrrolidine-2,4-dione: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpyrrolidine-2,4-dione, a member of the succinimide class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, extensive research into the broader family of N-substituted pyrrolidine-2,4-diones and pyrrolidine-2,5-diones provides a strong foundation for predicting its potential therapeutic targets. This in-depth technical guide synthesizes the available evidence to propose and explore the most probable molecular targets of this compound. We will delve into the mechanistic basis for these predictions, focusing on two key areas: inflammatory pathways, via the cyclooxygenase (COX) enzymes, and neurological processes, through modulation of the serotonin transporter (SERT) and the 5-HT1A receptor. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific rationale, detailed experimental protocols for target validation, and a forward-looking perspective on the therapeutic promise of this intriguing molecule.

Introduction: The Pyrrolidine-dione Scaffold - A Privileged Structure in Drug Discovery

The pyrrolidine-dione core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its rigid, five-membered ring structure provides a versatile scaffold for the spatial presentation of various functional groups, enabling interactions with a wide array of biological macromolecules. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects[1]. The N-substitution on the pyrrolidine ring, as in the case of this compound, is a critical determinant of biological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties. This guide will focus on extrapolating from the established pharmacology of analogous compounds to illuminate the most promising avenues for investigating the therapeutic utility of this compound.

Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes in Inflammation

A substantial body of evidence points towards the potential of pyrrolidine-dione derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[4][5]

Scientific Rationale

Numerous studies have demonstrated that N-substituted pyrrolidine-2,5-dione derivatives exhibit significant and, in some cases, selective inhibition of COX-2.[2] The structure-activity relationship (SAR) studies within this class of compounds suggest that the nature of the N-substituent plays a crucial role in determining both potency and selectivity. While larger, more complex N-substituents have often been explored to achieve COX-2 selectivity, the presence of a simple N-methyl group in this compound does not preclude activity. It is plausible that this compound could act as a non-selective or moderately selective COX inhibitor.

Signaling Pathway

The cyclooxygenase pathway is a well-elucidated signaling cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the formation of prostaglandin H2 (PGH2), which is subsequently converted by various synthases into a range of prostaglandins and thromboxanes that mediate the inflammatory response.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory_Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 1_Methylpyrrolidine_2_4_dione This compound 1_Methylpyrrolidine_2_4_dione->COX1_COX2 Inhibition SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicle SERT->Serotonin_Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal 1_Methylpyrrolidine_2_4_dione This compound 1_Methylpyrrolidine_2_4_dione->SERT Inhibition

Figure 2: Proposed mechanism of SERT inhibition by this compound.
Experimental Protocol: SERT and 5-HT1A Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays can be conducted using commercially available membrane preparations from cells expressing the human recombinant targets.

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) and the human 5-HT1A receptor.

Materials:

  • hSERT-expressing cell membrane preparation (e.g., from Reaction Biology or a similar vendor)

  • h5-HT1A receptor-expressing cell membrane preparation (e.g., from GenScript) [6]* [³H]-Citalopram (for SERT assay) or [³H]-8-OH-DPAT (for 5-HT1A assay) as radioligands

  • Unlabeled fluoxetine (for SERT non-specific binding) or serotonin (for 5-HT1A non-specific binding)

  • This compound (test compound)

  • Assay buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare assay buffers and solutions of radioligands, non-specific binding agents, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of the unlabeled non-specific binding agent.

    • Displacement Wells: Contains membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundhSERT Ki (nM)h5-HT1A Ki (nM)
This compoundExperimentalExperimental
Fluoxetine (Reference)~1>1000
8-OH-DPAT (Reference)>1000~1

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships within the broader class of pyrrolidine-diones strongly suggests that the cyclooxygenase enzymes and the serotonin transporter/5-HT1A receptor system are highly probable targets. The scientific rationale and detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these hypotheses.

Future research should focus on the synthesis of this compound and its subsequent in vitro profiling against a panel of targets, including but not limited to those outlined in this document. Positive hits in these primary assays should be followed by more detailed mechanistic studies and evaluation in cell-based and in vivo models of inflammation and neurological disorders. The exploration of this seemingly simple molecule could unlock new therapeutic avenues and further underscore the importance of the pyrrolidine-dione scaffold in modern drug discovery.

References

  • Research progress in biological activities of succinimide deriv
  • Mechanism of Action of the Serotonin Transporter. University of Bristol.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • SERT Biochemical Binding Assay Service. Reaction Biology.
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Serotonin Transporter. Proteopedia.
  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli...
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • 4.3. 5-HT1A Receptor Binding Assays. Bio-protocol.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • X-ray structures and mechanism of the human serotonin transporter. PMC.
  • Cyclooxygenase-2 in Synaptic Signaling. PMC - PubMed Central.
  • Cyclooxygenase-1/2 pathway and its physiological functions; COX,...
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. PMC - PubMed Central.
  • Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.
  • SERT Transporter Assay. BioIVT.
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. FR.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
  • Human 5-HT1A Receptor Membrane Prepar
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table.
  • Serotonin ELISA Kit (UNFI0018). Assay Genie.
  • Human SERT(Serotonin Transporter) ELISA Kit. FineTest.
  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript.

Sources

Methodological & Application

Application Notes & Protocols: 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental protocols related to 1-Methylpyrrolidine-2,4-dione (MPD). As a member of the tetramic acid family, the pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This guide offers an in-depth exploration of MPD, covering its fundamental properties, validated synthesis protocols, purification and characterization methodologies, and key applications. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered lactam ring with two carbonyl groups at positions 2 and 4. This structural motif is of significant interest due to its inherent chemical versatility and biological relevance. The pyrrolidine-2,4-dione core is a key pharmacophore found in compounds exhibiting antifungal, antibacterial, anticonvulsant, and antineoplastic properties.[2][4][5][6] Its utility extends to being a foundational building block in organic synthesis for the construction of more complex molecular architectures.[7][8]

Understanding the handling, synthesis, and characterization of this molecule is crucial for leveraging its full potential in research and development. This guide provides the necessary theoretical grounding and practical, step-by-step protocols to that end.

Caption: Chemical Structure of this compound.

Physicochemical & Spectroscopic Properties

The utility of a chemical scaffold is fundamentally dictated by its physical and chemical properties. MPD is characterized by its β-dicarbonyl system, which gives rise to keto-enol tautomerism, a critical feature influencing its reactivity.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 37772-91-1PubChem[9]
Molecular Formula C₅H₇NO₂PubChem[9]
Molecular Weight 113.11 g/mol PubChem[9]
Appearance White to off-white solidChemicalBook[10]
Melting Point 73-77 °CChemicalBook[10]
InChIKey LVXMNKXQKQCYAH-UHFFFAOYSA-NPubChem[9]
Keto-Enol Tautomerism: A Core Chemical Feature

The presence of a hydrogen atom on the carbon between the two carbonyl groups (C3) allows MPD to exist in equilibrium between its keto and enol forms. This tautomerism is a pivotal aspect of its reactivity, as the enol form provides a nucleophilic double bond and an acidic hydroxyl group. The equilibrium position is highly dependent on the solvent environment; nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar protic solvents can stabilize the keto form.[11]

Caption: Keto-enol tautomeric equilibrium in this compound.

Synthesis Protocols

The synthesis of the pyrrolidine-2,4-dione core can be achieved through several routes. We present two robust methods: a classic solution-phase approach analogous to a Dieckmann condensation and a modern solid-phase organic synthesis (SPOS) protocol suitable for library generation.

Protocol 1: Solution-Phase Synthesis via N-Substituted Amino Esters

This protocol is based on the intramolecular Dieckmann condensation of an N-acyl amino ester, a reliable method for forming five-membered rings. The causality is clear: a strong base is required to deprotonate the α-carbon, which then acts as a nucleophile to attack the ester carbonyl, leading to cyclization.

Principle: An N-methylated amino acid ester is first acylated with an acetyl group (or a similar precursor). The resulting diester-like compound undergoes an intramolecular cyclization promoted by a strong base, followed by hydrolysis and decarboxylation to yield the target dione.

synthesis_solution Figure 3: Solution-Phase Synthesis Workflow start N-Methylglycine Ethyl Ester step1 Acylation with Bromoacetyl Bromide start->step1 step2 Intramolecular Cyclization (Dieckmann Condensation) step1->step2 step3 Acidic Workup & Purification step2->step3 product This compound step3->product synthesis_spos Figure 4: Solid-Phase Synthesis Workflow cluster_resin On Resin r1 Load Fmoc-Amino Acid on Wang Resin r2 Fmoc Deprotection (Piperidine/DMF) r1->r2 r3 N-Alkylation (e.g., CH₃I) r2->r3 r4 Acylation with Bromoacetic Acid r3->r4 r5 Intramolecular Cyclization r4->r5 cleavage Cleavage from Resin (TFA/DCM) r5->cleavage product Purified Product Library cleavage->product

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1-Methylpyrrolidine-2,4-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around the intramolecular Dieckmann condensation, a robust and classical method for the formation of five-membered β-keto esters. This document offers an in-depth explanation of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization guidelines. It is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important chemical entity.

Introduction and Scientific Background

This compound, also known as N-methyltetramic acid, is a five-membered heterocyclic compound belonging to the class of pyrrolidinediones. The pyrrolidine-2,4-dione core is a "privileged structure" found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The versatility of this scaffold allows for further functionalization at the C-3 and C-5 positions, making it a highly sought-after building block in synthetic and medicinal chemistry[1][2].

The synthesis of this target molecule is most effectively achieved through a Dieckmann condensation, which involves the intramolecular cyclization of a diester under the action of a strong base[3][4]. This method is particularly well-suited for creating stable five- and six-membered rings[5]. The chosen synthetic route involves three key stages:

  • Preparation of a diester precursor: Synthesis of ethyl 2-((2-ethoxy-2-oxoethyl)(methyl)amino)acetate.

  • Intramolecular Cyclization: A base-catalyzed Dieckmann condensation to form the pyrrolidinedione ring system.

  • Hydrolysis and Decarboxylation: Removal of the ester group at the C-3 position to yield the final product.

It is crucial to distinguish the target this compound from its isomer, 1-Methylpyrrolidine-2,5-dione (N-methylsuccinimide). The latter is readily synthesized from succinic anhydride and methylamine, a common route that does not yield the desired 2,4-dione structure[6][7]. The Dieckmann approach specifically ensures the correct 2,4-dione connectivity.

Reaction Mechanism: The Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular variant of the Claisen condensation[5][8]. The mechanism proceeds as follows:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of the diester precursor. This creates a nucleophilic enolate ion.

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group in a 5-exo-trig nucleophilic attack, forming a cyclic tetrahedral intermediate[4].

  • Ring Closure & Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.

  • Acidic Workup: A final protonation step with a dilute acid during workup quenches the enolate and yields the neutral β-keto ester product, which is then carried forward to the decarboxylation step[9].

Dieckmann_Mechanism Figure 1: Mechanism of the Dieckmann Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup Diester Diester Precursor Enolate Nucleophilic Enolate Diester->Enolate α-H abstraction Base NaOEt (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate Intramolecular Attack (5-exo-trig) Enolate->Intermediate CyclicKetoEster Cyclic β-Keto Ester Intermediate->CyclicKetoEster Elimination of EtO⁻ Intermediate->CyclicKetoEster FinalEnolate Resonance-Stabilized Enolate CyclicKetoEster->FinalEnolate Deprotonation (Driving Force) CyclicKetoEster->FinalEnolate FinalProduct Product (after workup) FinalEnolate->FinalProduct Acidic Workup (H₃O⁺) Synthesis_Workflow start Starting Materials: - Ethyl 2-bromoacetate - Methylamine - Ethyl chloroacetate step1 Step 1: Synthesis of Diester Precursor Ethyl 2-((2-ethoxy-2-oxoethyl)(methyl)amino)acetate start->step1 pur1 Purification: Vacuum Distillation step1->pur1 step2 Step 2: Dieckmann Condensation Base: Sodium Ethoxide Solvent: Toluene pur1->step2 workup2 Acidic Workup & Extraction step2->workup2 step3 Step 3: Hydrolysis & Decarboxylation Aqueous HCl (reflux) workup2->step3 pur3 Purification: Recrystallization step3->pur3 product Final Product: This compound pur3->product char Characterization (NMR, IR, MS) product->char

Caption: Figure 2: Overall Synthetic Workflow.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
Ethyl 2-bromoacetate105-36-2C₄H₇BrO₂167.00Lachrymator, handle in fume hood
Methylamine (40% in H₂O)74-89-5CH₅N31.06Corrosive, volatile
Ethyl chloroacetate105-39-5C₄H₇ClO₂122.55Toxic, lachrymator
Sodium Ethoxide141-52-6C₂H₅NaO68.05Moisture sensitive, handle under inert gas
Toluene, Anhydrous108-88-3C₇H₈92.14Flammable, use dry
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely flammable
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive
Sodium Bicarbonate144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Ethanol64-17-5C₂H₆O46.07For recrystallization
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and distillation head

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Vacuum pump and distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or meter

  • Melting point apparatus

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)(methyl)amino)acetate (Diester Precursor)

Causality: This step involves a double N-alkylation of methylamine. The first alkylation with ethyl bromoacetate forms ethyl 2-(methylamino)acetate. A second alkylation with ethyl chloroacetate yields the desired diester. Using two different haloacetates is a common strategy, though a one-pot reaction with excess haloacetate can also be employed.

  • Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reaction:

    • Charge the flask with methylamine (40% solution in water, 100 mL, approx. 1.29 mol).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add ethyl 2-bromoacetate (50 g, 0.30 mol) via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Add sodium bicarbonate (28 g, 0.33 mol) to the mixture to neutralize the HBr formed.

    • Slowly add ethyl chloroacetate (37 g, 0.30 mol) via the dropping funnel.

    • Heat the reaction mixture to a gentle reflux (approx. 80-90 °C) for 4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude oil by vacuum distillation to obtain the pure diester.

Step 2: Dieckmann Condensation to form Ethyl 1-methyl-2,4-dioxopyrrolidine-3-carboxylate

Causality: This is the key ring-forming step. Anhydrous conditions are critical as the base (sodium ethoxide) and the enolate intermediate are highly reactive towards water. Toluene is used as an inert, high-boiling solvent. The reaction is driven to completion by the deprotonation of the product, which requires a stoichiometric amount of base.[4][5]

  • Setup: Assemble a 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Reaction:

    • Charge the flask with anhydrous toluene (250 mL) and sodium ethoxide (10.2 g, 0.15 mol).

    • Heat the suspension to reflux with vigorous stirring.

    • In a dropping funnel, dissolve the diester precursor from Step 1 (20.3 g, 0.10 mol) in anhydrous toluene (50 mL).

    • Add the diester solution dropwise to the refluxing sodium ethoxide suspension over 1 hour. A thick precipitate will form.

    • Continue refluxing for an additional 3 hours after the addition is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice (200 g) and concentrated HCl (15 mL).

    • Stir until all solids have dissolved and check that the aqueous layer is acidic (pH < 2).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers (toluene and ether), wash with saturated sodium bicarbonate solution (1 x 50 mL), then with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclic β-keto ester. This product is often used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to this compound

Causality: The β-keto ester is susceptible to hydrolysis and subsequent decarboxylation under acidic conditions. Heating in aqueous acid cleaves the ester to a carboxylic acid, which, being a β-keto acid, readily loses CO₂ to yield the final product.

  • Setup: Place the crude β-keto ester from Step 2 into a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction:

    • Add a solution of 3 M hydrochloric acid (150 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC for the disappearance of the starting material).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • The product may precipitate. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, extract the aqueous solution with ethyl acetate (4 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound as a crystalline solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₅H₇NO₂ [10]* Molar Mass: 113.11 g/mol [10]* ¹H NMR: Expect signals corresponding to the N-methyl group (singlet, ~3.0 ppm), and two methylene groups (CH₂) in the ring. The molecule exists in keto-enol tautomeric forms, which may result in a more complex spectrum.

  • ¹³C NMR: Expect signals for two carbonyl carbons, two methylene carbons, and the N-methyl carbon.

  • Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the calculated mass should be observed.[10]

  • Infrared Spectroscopy (IR): Characteristic peaks for C=O stretching (amide and ketone) will be present.

Safety and Handling

  • All steps of this synthesis must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Ethyl bromoacetate and ethyl chloroacetate are lachrymators and toxic. Avoid inhalation and skin contact.

  • Methylamine is a corrosive and flammable gas/solution. Handle with care.

  • Sodium ethoxide is a strong base and reacts violently with water. It is also corrosive. Handle under an inert atmosphere and prevent contact with skin and eyes.

  • Concentrated acids are highly corrosive. Add them carefully, especially during workup procedures.

  • Organic solvents like diethyl ether and toluene are flammable. Ensure there are no ignition sources nearby.

References

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • VAST JOURNALS SYSTEM. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-pyrrolidine-2%2C4-diones(tetramic-and-Lacey/4d0a158b871c569f4477c77f0a911765c8f7a637]([Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

1-Methylpyrrolidine-2,4-dione reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Chemistry of 1-Methylpyrrolidine-2,4-dione

Introduction

This compound, a cyclic β-keto-δ-lactam, is a versatile heterocyclic building block in synthetic organic chemistry. Belonging to the broader class of tetramic acids, its structure features a highly functionalized five-membered ring that serves as a scaffold for a wide array of chemical transformations. The molecule's reactivity is dominated by the acidic methylene group at the C-3 position, situated between two carbonyl groups, which allows for facile enolization and subsequent reactions with various electrophiles. This guide provides a detailed exploration of the synthesis and key reactions of this compound, offering field-proven insights and step-by-step protocols for researchers in drug discovery and chemical development.

Compound Profile:

  • IUPAC Name: this compound[1]

  • CAS Number: 37772-91-1[1]

  • Molecular Formula: C₅H₇NO₂[1]

  • Molecular Weight: 113.11 g/mol [1]

  • Synonyms: N-Methyltetramic acid

The unique structural feature of this compound is its ability to exist in tautomeric forms, primarily the dione form and two possible enol forms. This equilibrium is the cornerstone of its synthetic utility, enabling it to act as a potent carbon nucleophile for constructing more complex molecular architectures.

Part 1: Synthesis of the this compound Scaffold

The most common and reliable synthesis of substituted pyrrolidine-2,4-diones involves a three-step sequence starting from an α-amino acid ester. This method provides a high degree of flexibility for introducing substituents at the C-5 position and on the nitrogen atom.

The general pathway involves:

  • Condensation: Reaction of an N-methylated α-amino acid ester (e.g., sarcosine ethyl ester) with a malonic acid derivative.

  • Dieckmann Cyclization: An intramolecular Claisen condensation to form the five-membered ring.

  • Hydrolysis & Decarboxylation: Removal of the ester group at C-3 to yield the target dione.[2]

G cluster_synthesis Synthetic Pathway SarcosineEster Sarcosine Ethyl Ester Intermediate1 Acyclic Diester Intermediate SarcosineEster->Intermediate1 Condensation MalonicDeriv Ethoxycarbonylacetic Acid Derivative MalonicDeriv->Intermediate1 CyclizedProduct Cyclized Keto-Ester Intermediate1->CyclizedProduct Dieckmann Cyclization (e.g., NaOEt) FinalProduct This compound CyclizedProduct->FinalProduct Hydrolysis & Decarboxylation (e.g., H₃O⁺, heat)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Sarcosine Ethyl Ester

This protocol outlines the synthesis of the parent this compound scaffold.

Step 1: Condensation

  • To a solution of sarcosine ethyl ester (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add ethoxycarbonylacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Cyclization

  • Prepare a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add the crude diester intermediate from Step 1, dissolved in a minimal amount of absolute ethanol, dropwise to the sodium ethoxide solution at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with aqueous HCl (e.g., 2M solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to afford the crude cyclized keto-ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add a 3M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours until the decarboxylation (CO₂ evolution) ceases.

  • Cool the solution and extract thoroughly with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid/oil by column chromatography (silica gel) or recrystallization to obtain pure this compound.

Part 2: Key Reactions and Protocols

The C-3 position of this compound is the primary site of reactivity, serving as a versatile handle for functionalization.

C-Acylation with Acid Chlorides

C-acylation is a fundamental transformation for producing 3-acyltetramic acids, which are prevalent in many natural products. The reaction's success hinges on favoring C-acylation over competing O-acylation. The use of a Lewis acid like boron trifluoride is highly effective, as it coordinates to the carbonyl oxygen atoms, enhancing the acidity of the C-3 protons and directing the acylation to the carbon atom.[2]

G cluster_acylation Lewis Acid-Mediated C-Acylation Dione This compound BoronComplex Stable Boron Difluoride Complex Dione->BoronComplex Reaction AcidChloride R-COCl AcidChloride->BoronComplex LewisAcid BF₃·OEt₂ LewisAcid->BoronComplex FinalProduct 3-Acyl-1-methyl- pyrrolidine-2,4-dione BoronComplex->FinalProduct Methanolysis

Caption: Workflow for the C-acylation of this compound.

Experimental Protocol: Boron Trifluoride-Mediated C-Acylation[2]

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add boron trifluoride diethyl etherate (2.2 equivalents) dropwise via syringe. Stir for 15 minutes.

  • Add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing a mixture of ice and water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The intermediate is often the stable boron difluoride complex.

  • To cleave the boron complex, dissolve the crude residue in methanol and heat at reflux for 1-2 hours.

  • Remove the methanol under reduced pressure and purify the resulting product by silica gel column chromatography to yield the pure 3-acyl-1-methylpyrrolidine-2,4-dione.

C-Alkylation Reactions

Alkylation at the C-3 position is achieved by first generating the enolate with a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base and solvent is critical to control the reaction and minimize side products.

Table 1: Typical Conditions for C-Alkylation

Reagent ClassExamplesBaseSolventTemperature
Alkylating AgentMethyl iodide, Benzyl bromide, Allyl bromideNaH, K₂CO₃, DBUTHF, DMF, Acetonitrile0 °C to RT
Experimental Protocol: Base-Mediated C-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes after gas evolution ceases to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel to isolate the 3-alkyl-1-methylpyrrolidine-2,4-dione.

Condensation Reactions with Electrophiles

The active methylene group at C-3 can also participate in condensation reactions, particularly with aldehydes and orthoformates, to generate 3-substituted methylene derivatives. These reactions are often catalyzed by a base like piperidine or an acid.[3]

Experimental Protocol: Knoevenagel-Type Condensation with an Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for 6-10 hours. A precipitate may form as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 3-arylidene-1-methylpyrrolidine-2,4-dione.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Retrieved from [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Tetramic Acid Scaffold

1-Methylpyrrolidine-2,4-dione is a member of the tetramic acid family, a class of compounds characterized by a pyrrolidine-2,4-dione core structure. Naturally occurring and synthetic tetramic acid derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2][4][5][6] The pyrrolidine ring is a key pharmacophore in numerous approved drugs, highlighting the potential of this scaffold in drug discovery.[5][6][7]

The biological versatility of the pyrrolidine-2,4-dione core stems from its ability to be functionalized at various positions, leading to a vast chemical space for interaction with biological targets.[2][8] Given the rich pharmacological landscape of its chemical relatives, a systematic biological evaluation of this compound is warranted to elucidate its specific activities and potential as a lead compound for drug development.

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct a comprehensive biological evaluation of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and detailed methodologies to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower the researcher with a deeper understanding of the assay principles.

Diagram: High-Level Workflow for Biological Evaluation

The following diagram outlines the suggested screening cascade for this compound, starting with foundational safety assessments and progressing to more specific activity-based assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action & Specificity A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Assays (e.g., MTT, LDH) A->B Assess cellular toxicity C Antimicrobial Assays (MIC/MBC Determination) B->C If non-toxic at active concentrations D Anti-inflammatory Assays (Nitric Oxide Inhibition) B->D If non-toxic at active concentrations E Enzyme Inhibition Assays (e.g., COX-2, MurA) C->E Elucidate target F Secondary Inflammatory Assays (Cytokine Profiling) D->F Profile inflammatory response

Caption: A tiered approach to the biological evaluation of this compound.

Part 1: Foundational Assays - Cytotoxicity Evaluation

A fundamental first step in evaluating any compound with therapeutic potential is to determine its effect on cell viability. These assays establish a therapeutic window, ensuring that any observed biological activity is not a result of general toxicity.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. An increase in LDH activity in the culture supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the untreated control.

AssayPrincipleEndpoint MeasurementKey Information Provided
MTT Mitochondrial dehydrogenase activityColorimetric (570 nm)Cell viability and proliferation
LDH Release of lactate dehydrogenaseColorimetric (490 nm)Cell membrane integrity

Part 2: Primary Screening - Antimicrobial and Anti-inflammatory Assays

Based on the known activities of the broader pyrrolidinedione class, initial screening for antimicrobial and anti-inflammatory effects is a logical progression.[9][10][11][12]

Antimicrobial Activity: Broth Microdilution for MIC/MBC Determination

Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) or fungi (e.g., Candida albicans ATCC 90028) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity is observed.

  • MBC Determination: To determine the MBC, take an aliquot from the wells with concentrations at and above the MIC and plate it onto an agar medium. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[13] The Griess assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. Inhibition of nitrite production in lipopolysaccharide (LPS)-stimulated macrophages is an indicator of potential anti-inflammatory activity.[14]

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells with LPS only, and cells with a known iNOS inhibitor (e.g., L-NAME) as controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Part 3: Mechanism of Action and Specificity Assays

Positive results in the primary screening assays should be followed by more specific assays to elucidate the potential mechanism of action.

Enzyme Inhibition Assays

Given that pyrrolidinedione derivatives have been shown to inhibit various enzymes, assessing the effect of this compound on key enzymes involved in bacterial survival and inflammation is a critical next step.[15][16][17]

Example Target Enzymes:

  • Bacterial MurA: A key enzyme in the early stages of bacterial cell wall biosynthesis.[15]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[16][17]

General Protocol for Enzyme Inhibition Assay (e.g., COX-2):

  • Assay Buffer Preparation: Prepare the appropriate assay buffer for the target enzyme.

  • Enzyme and Substrate Preparation: Dilute the purified enzyme and its substrate to the working concentrations as recommended by the manufacturer or established protocols.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound (this compound at various concentrations), and the enzyme. Incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram: Potential Anti-inflammatory Mechanism of Action

This diagram illustrates the potential points of intervention for an anti-inflammatory compound within the nitric oxide and prostaglandin synthesis pathways.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage iNOS_Induction iNOS Induction Macrophage->iNOS_Induction COX2_Induction COX-2 Induction Macrophage->COX2_Induction iNOS iNOS (Enzyme) iNOS_Induction->iNOS NO Nitric Oxide (NO) iNOS->NO Arginine L-Arginine Arginine->iNOS Inflammation Inflammation NO->Inflammation COX2 COX-2 (Enzyme) COX2_Induction->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins->Inflammation Test_Compound 1-Methylpyrrolidine- 2,4-dione Test_Compound->iNOS Inhibition? Test_Compound->COX2 Inhibition?

Sources

Application Note: 1-Methylpyrrolidine-2,4-dione as a Promising Scaffold for Novel Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with new mechanisms of action.[1][2][3] This guide presents 1-Methylpyrrolidine-2,4-dione, a derivative of the tetramic acid family, as a synthetically tractable scaffold for the development of next-generation antifungals.[4] We provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to guide a scaffold-based antifungal discovery program. This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and a logical workflow for progressing from initial hit identification to lead optimization through structure-activity relationship (SAR) studies.

Introduction: The Rationale for a New Antifungal Scaffold

Globally, fungal infections are responsible for over 1.5 million deaths annually, with mortality rates remaining high despite the availability of antifungal therapies.[1][5] The current clinical armamentarium is limited to a few drug classes, primarily azoles, polyenes, and echinocandins, each with limitations including toxicity, drug interactions, and the emergence of resistance.[2][6] This challenge underscores the critical need for novel chemical entities that engage new fungal targets.[1][3][5]

The pyrrolidine-2,4-dione ring system, a core component of many natural products, has attracted significant attention for its diverse biological activities, including antifungal properties.[4][7][8] Its synthetic accessibility and the potential for chemical modification at multiple positions make it an ideal starting scaffold for a medicinal chemistry program. This guide uses this compound as a foundational structure to illustrate a complete discovery workflow.

Proposed Mechanism of Action: Targeting Fungal Cell Wall Integrity

While the precise mechanism of action for this compound derivatives is an area for active investigation, a plausible hypothesis involves the disruption of fungal cell wall synthesis or integrity. The fungal cell wall, which is absent in mammalian cells, is an excellent and validated antifungal target.[6] For instance, echinocandins inhibit (1→3)-β-D-glucan synthase, a critical enzyme in cell wall biosynthesis.[2] Another vital component is chitin, the inhibition of which leads to osmotic stress and cell lysis.[6]

We hypothesize that derivatives of the this compound scaffold may interfere with key enzymes in these pathways, such as chitin synthase, or disrupt the signaling cascades that regulate cell wall stress responses.

Proposed_Mechanism cluster_drug Drug Action cluster_fungus Fungal Cell Drug This compound Derivative TargetEnzyme Hypothesized Target (e.g., Chitin Synthase) Drug->TargetEnzyme Inhibition CellWall Cell Wall Synthesis (Glucan, Chitin) TargetEnzyme->CellWall Blocks Integrity Cell Wall Integrity Pathway CellWall->Integrity Disruption leads to Lysis Osmotic Lysis & Cell Death Integrity->Lysis Failure leads to

Caption: Proposed mechanism targeting fungal cell wall synthesis.

Phase 1: Primary Screening and Hit Validation

The initial phase focuses on determining the baseline antifungal activity and host cell toxicity of the core scaffold. A successful "hit" compound demonstrates potent activity against the target fungus and minimal toxicity to mammalian cells, indicating a favorable therapeutic window.[9]

Workflow for Initial Hit Validation

Caption: Workflow for primary screening and hit validation.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[10][11][12] The MIC is the lowest drug concentration that prevents visible fungal growth.[13]

Materials:

  • Test Compound (this compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal Isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%, as it can inhibit fungal growth.[10]

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11][14]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a growth control (inoculum, no drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction for azoles against yeasts) compared to the growth control.[13] This can be assessed visually or by reading absorbance at 530 nm.

Protocol 3.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's toxicity to mammalian cells to determine its selectivity.[9] Fungal cells are eukaryotic, like human cells, which increases the risk of off-target toxicity.[9]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells (using the same concentration range as the MIC assay) and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, by plotting absorbance against compound concentration.

Phase 2: Lead Generation and Structure-Activity Relationship (SAR)

A "hit" with a promising selectivity index (SI = IC50/MIC) becomes a "lead" for optimization. The goal of this phase is to synthesize and screen a library of analogs based on the this compound scaffold to improve potency and drug-like properties.[16][17]

Iterative Cycle of Lead Optimization

SAR studies are an iterative process. Small chemical modifications are made to the lead scaffold, and the resulting analogs are re-screened to understand the relationship between chemical structure and biological activity.[18][19][20] This process helps identify key pharmacophores and guides the design of more potent and less toxic compounds.

SAR_Cycle A Initial Hit (this compound) B Design Analogs (Vary Substituents) A->B C Chemical Synthesis B->C D In Vitro Screening (MIC & IC50) C->D E Analyze SAR Data D->E E->B Iterate Design F Identify Lead Compound (Improved Potency/Selectivity) E->F

Caption: Iterative cycle for lead optimization via SAR.

Hypothetical SAR Data for this compound Analogs

The table below illustrates hypothetical data from an SAR campaign. Studies have shown that adding hydrophobic or halogenated phenyl groups can enhance the antifungal activity of related scaffolds.[7]

Compound IDR Group (at C3 position)C. albicans MIC (µg/mL)HeLa IC50 (µg/mL)Selectivity Index (SI)
Scaffold-1 -H128>256>2
Analog-A -Phenyl32>256>8
Analog-B -4-Chlorophenyl812816
Analog-C -4-Fluorophenyl415037.5
Analog-D -4-Bromophenyl49022.5
Fluconazole (Control)1>256>256

Key SAR Insights:

  • The unsubstituted scaffold (Scaffold-1 ) shows weak activity.

  • Addition of a phenyl ring (Analog-A ) improves potency.

  • Electron-withdrawing halogens on the phenyl ring (Analogs B, C, D ) significantly increase antifungal activity, a common strategy in medicinal chemistry to enhance binding interactions.[7]

  • Analog-C emerges as a potential lead compound due to its high potency and strong selectivity index.

Phase 3: In Vivo Efficacy Assessment

Promising lead compounds must be evaluated in animal models to assess their efficacy in a complex biological system.[21] In vivo studies provide crucial data on pharmacokinetics, pharmacodynamics (PK/PD), and overall therapeutic potential that cannot be obtained from in vitro assays.[22]

Protocol 5.1: Murine Model of Systemic Candidiasis

This is a standard model to evaluate the efficacy of antifungal agents against disseminated infections.[21][22]

Materials:

  • Lead Compound (e.g., Analog-C) formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween-80 in saline).

  • 6-8 week old female BALB/c mice.

  • Candida albicans isolate.

Procedure:

  • Acclimatization: Acclimate mice for at least 3 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with 1 x 10⁵ CFU in a volume of 100 µL.

  • Treatment Groups: Randomize mice into groups (n=10 per group):

    • Vehicle Control (receives formulation vehicle only)

    • Lead Compound (e.g., 10 mg/kg, administered intraperitoneally or orally)

    • Positive Control (e.g., Fluconazole, 10 mg/kg)

  • Dosing: Begin treatment 2-4 hours post-infection and continue once daily for 5-7 days.

  • Monitoring: Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and mortality.

  • Endpoint Analysis: On day 7 post-infection (or as per ethical guidelines), euthanize the surviving mice. Harvest kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar.

  • Data Evaluation: Incubate plates and count the number of colony-forming units (CFU). Efficacy is determined by the reduction in fungal burden (log CFU/gram of tissue) in the kidneys of treated mice compared to the vehicle control group.

Conclusion

The this compound scaffold represents a valuable starting point for a modern antifungal drug discovery campaign. By employing the systematic, multi-phase approach detailed in this guide—from initial in vitro screening and cytotoxicity profiling to iterative SAR studies and final in vivo validation—researchers can efficiently identify and optimize novel antifungal candidates. This structured workflow, grounded in established methodologies, provides a robust framework for developing potent and selective agents to combat the significant global health threat of fungal infections.

References

  • Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections. (2024). Bentham Science.
  • Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. (2022). Frontiers in Microbiology.
  • In vivo models: evaluating antifungal agents. (1987). Methods and Findings in Experimental and Clinical Pharmacology.
  • Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. (2017). The Journal of Infectious Diseases. [Link]

  • The Future of Antifungal Drug Therapy: Novel Compounds and Targets. (2021). ASM Journals. [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]

  • Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections. (2024). Ingenta Connect. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2018). Open Forum Infectious Diseases. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). Journal of Fungi. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2022). Journal of Fungi. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Antifungal Drug Discovery Factsheet. Evotec. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). Microbial Cell. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... (2018). ResearchGate. [Link]

  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2012). Bioinorganic Chemistry and Applications. [Link]

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018). Pharmacognosy Journal. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2000). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2001). Antimicrobial Agents and Chemotherapy. [Link]

  • Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. (2020). RSC Advances. [Link]

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. (2020). ResearchGate. [Link]

  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2012). ResearchGate. [Link]

  • Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. (2013). Avicenna Journal of Medical Biotechnology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. (2013). PubMed. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). RSC Medicinal Chemistry. [Link]

  • Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (2016). AIR Unimi. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (2001). Pharmazie. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2022). Semantic Scholar. [Link]

Sources

Application of 1-Methylpyrrolidine-2,4-dione in Antimicrobial Research: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyrrolidinedione Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the pyrrolidinedione ring system has garnered significant interest within the medicinal chemistry community.[1][2] Derivatives of this versatile five-membered nitrogen heterocycle have demonstrated a breadth of biological activities, including promising antimicrobial properties.[1][3] Notably, certain natural products containing the pyrrolidinedione motif, such as moiramide B and andrimid, have been shown to inhibit bacterial fatty acid biosynthesis, a novel and attractive target for antibiotic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 1-Methylpyrrolidine-2,4-dione (PubChem CID: 14286216), in antimicrobial research.[4] While extensive research has been conducted on the broader class of pyrrolidinediones, this application note will furnish detailed, field-proven protocols to systematically evaluate the antimicrobial potential of this compound, from initial screening to preliminary mechanism of action studies. The methodologies described herein are based on established standards from authorities such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of evaluating any potential antimicrobial agent is to determine its fundamental efficacy against a panel of clinically relevant microorganisms. This involves quantifying the minimum concentration of the compound required to inhibit growth (Minimum Inhibitory Concentration or MIC) and to kill the bacteria (Minimum Bactericidal Concentration or MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[6][7][8] This protocol is adapted from CLSI guidelines.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth (turbidity).[8]

Materials:

  • This compound (ensure high purity)

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Note the solubility and potential for precipitation. b. In the 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. Typically, this involves adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. c. Well 11 should serve as the growth control (inoculum in broth, no compound), and well 12 as the sterility control (broth only).[8]

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to wells 1-11. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8] b. Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9][10][11]

Principle: Aliquots from the clear wells of the completed MIC assay are sub-cultured onto agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[10]

Procedure:

  • Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • From each selected well, plate a 10-100 µL aliquot onto a fresh, non-selective agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on each plate. The MBC is the lowest concentration that shows no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[10]

ParameterDescriptionTypical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activityUnitless
Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method for assessing antimicrobial susceptibility, often used for initial screening.[1][4][5] This protocol is based on EUCAST guidelines.

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Prepare sterile paper disks (6 mm diameter) impregnated with a specific amount of this compound. A solvent control disk should also be prepared.

  • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

  • Invert the plates and incubate at 35-37°C for 16-20 hours.[4]

  • Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Part 2: Advanced Applications - Anti-Biofilm and Cytotoxicity Assessment

Many chronic infections are associated with biofilms, which are structured communities of bacteria that exhibit increased resistance to conventional antibiotics.[3] Therefore, evaluating a compound's ability to inhibit or eradicate biofilms is a critical step in modern antimicrobial research. Concurrently, assessing the compound's toxicity to mammalian cells is essential to determine its therapeutic potential.

Protocol: Quantification of Biofilm Inhibition/Eradication using Crystal Violet Assay

This widely used colorimetric assay quantifies the total biofilm biomass.[2][3][12][13][14]

Principle: The crystal violet dye stains the extracellular polymeric substances and the cells within the biofilm. After washing away planktonic cells and excess dye, the bound dye is solubilized, and its absorbance is measured, which is proportional to the biofilm biomass.[12][13]

Procedure:

  • Biofilm Formation: a. Grow bacteria in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate. b. To test for biofilm inhibition , add serial dilutions of this compound at the same time as the bacterial inoculum. c. To test for biofilm eradication , allow the biofilm to form for 24-48 hours, then remove the planktonic cells and add fresh medium containing serial dilutions of the compound. d. Incubate for 24-48 hours at 37°C without shaking.

  • Staining and Quantification: a. Carefully discard the medium and wash the wells gently with PBS to remove non-adherent cells. b. Fix the biofilms with 99% methanol for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.[13] e. Wash away the excess stain with water and allow the plate to dry completely. f. Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[12] g. Measure the absorbance at 570 nm using a microplate reader.

Protocol: Mammalian Cell Cytotoxicity using MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability and metabolic activity.[15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is paramount for its development as a therapeutic. The following protocols provide initial steps to investigate whether this compound targets the bacterial cell membrane or interacts with its DNA.

Workflow: Investigating Antimicrobial Mechanism of Action

MOA_Workflow cluster_InitialScreen Initial Screening cluster_Membrane Membrane Integrity cluster_Intracellular Intracellular Targets MIC_MBC MIC/MBC Determination Membrane_Potential Membrane Potential Assay (e.g., BacLight Kit) MIC_MBC->Membrane_Potential Active Compound DNA_Binding DNA Binding Assay (e.g., Hoechst 33258) MIC_MBC->DNA_Binding Active Compound Membrane_Permeability Membrane Permeability Assay (e.g., Ethidium Bromide Uptake) Membrane_Potential->Membrane_Permeability Depolarization Observed

Caption: A logical workflow for investigating the antimicrobial mechanism of action.

Protocol: Assessing Bacterial Membrane Integrity

Damage to the bacterial cell membrane is a common mechanism of action for many antibiotics. This can be assessed by measuring changes in membrane potential and permeability.

A. Membrane Potential Assay (e.g., using BacLight™ Bacterial Membrane Potential Kit):

Principle: This assay uses a fluorescent dye, DiOC₂(3), which exhibits green fluorescence in all bacterial cells. In healthy cells with a high membrane potential, the dye concentrates and self-associates, causing its fluorescence to shift to red. A loss of membrane potential prevents this accumulation, resulting in a decrease in the red/green fluorescence ratio.[18][19]

Procedure:

  • Prepare a bacterial suspension (10⁶-10⁷ cells/mL) in a suitable buffer.

  • Treat the bacterial suspension with various concentrations of this compound. Include an untreated control and a positive control treated with a depolarizing agent like CCCP.[19]

  • Add the DiOC₂(3) dye to each sample and incubate for 15-30 minutes.[18]

  • Analyze the samples using a flow cytometer or fluorescence plate reader, measuring both green (e.g., ~525 nm) and red (e.g., ~620 nm) fluorescence.

  • A significant decrease in the red/green fluorescence ratio in treated cells compared to the control indicates membrane depolarization.

B. Membrane Permeability Assay (Ethidium Bromide Uptake):

Principle: Ethidium bromide (EtBr) is a fluorescent intercalating agent that cannot cross the intact membrane of healthy bacteria. If the membrane is compromised, EtBr can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.[20][21][22]

Procedure:

  • Prepare a washed bacterial suspension in buffer.

  • In a fluorometer cuvette or a 96-well black plate, mix the bacterial suspension with EtBr.

  • Add this compound to the suspension and immediately begin monitoring the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time.[23]

  • A rapid increase in fluorescence in the presence of the compound indicates that it has permeabilized the bacterial membrane.

Protocol: DNA Binding Assay (Hoechst 33258 Fluorescence)

This assay helps determine if the compound interacts directly with bacterial DNA.

Principle: Hoechst 33258 is a fluorescent dye that specifically binds to the minor groove of double-stranded DNA, particularly in AT-rich regions, leading to a significant enhancement of its fluorescence.[24][25][26][27] If this compound also binds to DNA, it may compete with Hoechst 33258, causing a reduction in fluorescence.

Procedure:

  • In a buffer solution, mix a fixed concentration of bacterial DNA (e.g., from E. coli) with a fixed concentration of Hoechst 33258.

  • Measure the baseline fluorescence (Excitation ~350 nm, Emission ~460 nm).

  • Titrate increasing concentrations of this compound into the DNA-dye solution.

  • Measure the fluorescence after each addition.

  • A significant decrease (quenching) of the Hoechst 33258 fluorescence upon addition of the compound suggests competitive binding to the DNA.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By systematically determining its inhibitory and bactericidal concentrations, assessing its activity against biofilms, evaluating its cytotoxicity, and probing its fundamental mechanism of action, researchers can build a complete profile of this compound. Positive results from these assays would warrant further investigation, including structure-activity relationship (SAR) studies with related analogs, in vivo efficacy studies in animal infection models, and more detailed mechanistic studies to precisely identify its molecular target. The pyrrolidinedione scaffold holds considerable promise, and rigorous, systematic evaluation is the key to unlocking its therapeutic potential.[2]

References

  • Brötz-Oesterhelt, H., et al. (2003). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. PubMed. Available at: [Link]

  • Castillo-Alarcón, L. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. Available at: [Link]

  • Djordjevic, D., et al. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]

  • BMG LABTECH. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG LABTECH. Available at: [Link]

  • EUCAST. (n.d.). EUCAST Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Gelling, M., et al. (2013). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. PubMed. Available at: [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • O'Neill, A. J., & Chopra, I. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Di Lodovico, S., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. MDPI. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Turner Designs. (n.d.). DNA Quantitation Using Hoechst 33258. Turner Designs. Available at: [Link]

  • LabMart. (2004). BacLight Bacterial Membrane Potential Kit. LabMart. Available at: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. ResearchGate. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Outer membrane permeability was analyzed using the ethidium bromide... ResearchGate. Available at: [Link]

  • NIH. (n.d.). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. National Institutes of Health. Available at: [Link]

  • Stiefel, P., et al. (2019). Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load. PMC - NIH. Available at: [Link]

  • Zasedatelev, A. S., et al. (1998). Binding of Hoechst 33258 and its derivatives to DNA. PubMed. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Regulations.gov. (n.d.). M07-A8. Regulations.gov. Available at: [Link]

  • Loontiens, F. G., et al. (1990). Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)] and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities. Biochemistry. Available at: [Link]

  • Chiorcea-Paquim, A. M., et al. (2016). The Use of Hoechst Dyes for DNA Staining and Beyond. MDPI. Available at: [Link]

  • Viveiros, M., et al. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. PMC - NIH. Available at: [Link]

  • Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio. Available at: [Link]

  • Coldham, N. G., et al. (2010). A 96-well plate fluorescence assay for assessment of cellular permeability and active efflux in Salmonella enterica serovar. Ovid. Available at: [Link]

Sources

Application Notes & Protocols: 1-Methylpyrrolidine-2,4-dione as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

Welcome to a detailed exploration of 1-methylpyrrolidine-2,4-dione, a heterocyclic scaffold of significant interest to the synthetic chemistry community. While seemingly simple, this molecule is a powerhouse of reactivity, serving as a key building block in the synthesis of complex nitrogen-containing compounds, particularly those with applications in medicinal chemistry and materials science.[1][2] The pyrrolidine-2,4-dione core, often referred to as a tetramic acid analogue, is present in numerous natural products exhibiting a wide range of biological activities.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of why certain experimental choices are made. We will delve into the synthesis of the parent molecule, explore its rich reactivity through detailed protocols, and provide insights that are born from practical experience in the field. Every protocol is designed to be a self-validating system, empowering you to not only replicate the chemistry but to understand and troubleshoot it effectively.

Section 1: Core Concepts - Structure, Properties, and Tautomerism

This compound (also known as 1-methyl-2,4-pyrrolidinedione) is a five-membered lactam containing two carbonyl groups in a 1,3-relationship.[3] This arrangement is the source of its unique chemical personality.

Physicochemical Data
PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₅H₇NO₂PubChem[3]
Molecular Weight 113.11 g/mol PubChem[3]
CAS Number 37772-91-1PubChem[3]
Appearance Solid (Typical)-
Canonical SMILES CN1CC(=O)CC1=OPubChem[3]
The Crucial Role of Keto-Enol Tautomerism

The defining characteristic of 1,3-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between the diketo form and two possible enol tautomers.[4] The protons on the C3 carbon, flanked by two electron-withdrawing carbonyl groups, are significantly acidic (pKa is generally in the range of 9-11 in water), facilitating deprotonation and subsequent tautomerization.[5]

The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[6] This equilibrium is fundamental to the molecule's reactivity, as the enol form behaves as a nucleophile, while the enolate (formed upon deprotonation) is an even more potent one.

Caption: Keto-enol equilibrium of this compound.

Section 2: Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of this compound provides insight into its structure and the potential for creating analogues. A robust and common method for constructing the pyrrolidine-2,4-dione ring is via an intramolecular Dieckmann condensation.

The logical precursors are an N-methylated amino acid ester and a malonic acid derivative. The following workflow illustrates a highly plausible and literature-supported approach adapted from syntheses of similar tetramic acid structures.[7]

Synthesis_Workflow start N-Methylglycine Methyl Ester reagent1 + Malonyl Chloride Derivative intermediate1 Acyclic Diamide Intermediate reagent1->intermediate1 Acylation reagent2 Strong Base (e.g., NaH, NaOMe) cyclization Dieckmann Condensation reagent2->cyclization Deprotonation intermediate2 Cyclized β-keto ester cyclization->intermediate2 Intramolecular Cyclization product This compound reagent3 Acidic Workup & Hydrolysis/Decarboxylation reagent3->product Purification

Caption: General workflow for synthesizing the pyrrolidine-2,4-dione core.

Protocol 1: Synthesis of this compound

Principle: This protocol describes a two-step, one-pot procedure involving the acylation of N-methylglycine methyl ester followed by a base-mediated Dieckmann cyclization.

Materials:

  • N-Methylglycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Ethyl malonyl chloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N-methylglycine methyl ester hydrochloride (1.0 eq).

  • Amine Free-Basing: Suspend the starting material in anhydrous THF (approx. 0.5 M). Cool the flask to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir for 20 minutes to generate the free amine in situ.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of ethyl malonyl chloride (1.05 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cyclization: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol. Add this basic solution dropwise to the reaction mixture.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the malonate moiety, initiating the intramolecular cyclization. Sodium methoxide is effective and cost-efficient. The excess ensures complete deprotonation.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reaction mixture will typically become a thick slurry.

  • Workup & Decarboxylation:

    • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2-3. This protonates the enolate and neutralizes excess base.

    • Transfer the mixture to a round-bottom flask and heat to reflux for 4-6 hours. This step facilitates the hydrolysis of the ester and subsequent decarboxylation to yield the target dione.

    • Cool the mixture and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: The bicarbonate wash is crucial to remove any remaining acidic impurities, ensuring the purity of the final product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford this compound as a solid.

Section 3: Key Synthetic Applications & Protocols

The synthetic utility of this compound stems from the reactivity of its C3 methylene group and the C4 carbonyl.

C3-Alkylation and Acylation: Building Molecular Complexity

The most powerful transformation is the functionalization of the C3 position. By treating the dione with a suitable base, a nucleophilic enolate is generated, which can be trapped with a variety of electrophiles.[8]

Alkylation_Workflow start This compound reagent1 Base (LDA, NaH, K₂CO₃) intermediate Nucleophilic Enolate reagent1->intermediate Deprotonation reagent2 Electrophile (R-X) (e.g., Alkyl Halide, Acyl Chloride) product 3-Substituted Product reagent2->product Nucleophilic Attack

Caption: General workflow for C3-functionalization of the dione.

Protocol 2: C3-Alkylation with Benzyl Bromide

Principle: This protocol demonstrates the formation of the C3-enolate using sodium hydride, a strong and non-nucleophilic base, followed by reaction with an electrophile, benzyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried flask under nitrogen, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Enolate Formation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Expertise: The evolution of hydrogen gas will be observed. The mixture should be stirred until gas evolution ceases (typically 30-60 minutes), indicating complete formation of the sodium enolate.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

    • Causality: The aqueous NH₄Cl quench protonates any unreacted enolate and destroys any remaining NaH, ensuring a safe workup.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Isolation: Wash the combined organic layers with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 3-benzyl-1-methylpyrrolidine-2,4-dione.

Synthesis of Enamine Derivatives

The C4-carbonyl group can readily condense with primary or secondary amines to form stable enamine derivatives.[9] This transformation is valuable as it alters the electronic properties of the system and provides a handle for further functionalization.

Protocol 3: Synthesis of 4-(pyrrolidin-1-yl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Principle: A direct condensation reaction between the dione and a secondary amine (pyrrolidine) in a suitable solvent, often with removal of water to drive the equilibrium.

Materials:

  • This compound

  • Pyrrolidine

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq) and toluene.

  • Reagent Addition: Add pyrrolidine (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

    • Self-Validation: The reaction is complete when no more water is collected in the trap (typically 4-8 hours). This provides a clear visual endpoint.

  • Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The resulting crude solid or oil is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.

Section 4: Safety & Handling

As a responsible scientist, proper handling of all chemicals is paramount.

  • This compound: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Many reagents used in these protocols are hazardous. Sodium hydride is highly flammable and reacts violently with water. Benzyl bromide is a lachrymator and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Lammens, T. M., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12, 1430-1436. [Link]

  • Nguyen, V. H., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Journal of Science and Technology, 54(2), 231-237. [Link]

  • Padash, A., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2196-2203. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Long, Y., et al. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 21(1), 169-178. [Link]

  • Al-Awadi, H., et al. (2020). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. [Link]

  • Padash, A., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Gauvreau, D., et al. (1987). A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1801-1806. [Link]

  • Chemistry LibreTexts. (2019). 9.1: Keto-Enol Tautomerism. [Link]

  • Pearson. Explain why 92% of 2,4-pentanedione exists as the enol tautomer. [Link]

  • Ahrendt, K. A., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 494-511. [Link]

  • Puterova, Z., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(18), 5899. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7480. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Methylpyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylpyrrolidine-2,4-dione Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics in oncology and other disease areas has underscored the importance of identifying privileged scaffolds—molecular frameworks that serve as a robust foundation for the development of potent and selective inhibitors. The this compound core is one such scaffold that has garnered significant interest. Its inherent three-dimensionality, a departure from the flat, aromatic structures that have historically dominated screening libraries, allows for a more comprehensive exploration of the pharmacophore space.[1] This non-planar structure can facilitate novel interactions with protein targets, potentially leading to improved potency and selectivity.[1]

The pyrrolidinone and pyrrolone moieties are recognized as essential heterocyclic pharmacophores that are present in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries based on the this compound scaffold, with a particular focus on the identification of novel kinase inhibitors targeting angiogenesis.

The Scientific Rationale: Targeting Angiogenesis through Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) are key receptor tyrosine kinases that drive this process.[3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[3] Consequently, the inhibition of VEGFR-2 and PDGFRβ is a clinically validated strategy in cancer therapy.

The this compound scaffold serves as an excellent starting point for the design of inhibitors that can target the ATP-binding pocket of these kinases. Through combinatorial synthesis, diverse chemical functionalities can be appended to this core, allowing for the generation of large and structurally diverse libraries. This guide will detail the workflow for screening such a library to identify and validate potent inhibitors of VEGFR-2.

Experimental Workflow for High-Throughput Screening

A successful HTS campaign is a multi-step process that begins with a robust primary screen and is followed by a series of rigorous validation assays to eliminate false positives and characterize true hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Target Engagement & Selectivity cluster_3 Phase 4: Hit-to-Lead Primary_Screen Primary HTS (e.g., ADP-Glo Kinase Assay) Single High Concentration Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Potent Hits Target_Engagement Cellular Target Engagement (e.g., CETSA) Orthogonal_Assay->Target_Engagement Validated Hits Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling Hit_to_Lead Medicinal Chemistry (SAR Studies) Selectivity_Profiling->Hit_to_Lead Lead Candidates CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand Unbound Protein Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Ligand-Bound Protein Protein + Ligand Heat_2 Heat Ligand-Bound Protein->Heat_2 Stable Protein Stable Protein Heat_2->Stable Protein

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol: High-Throughput CETSA for VEGFR-2

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2

  • Validated hit compounds

  • PBS and complete cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR plates and a thermal cycler

  • Detection method for soluble VEGFR-2 (e.g., AlphaLISA or Western blot)

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and grow to confluency.

    • Treat the cells with various concentrations of the hit compound or DMSO for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR strips or a PCR plate.

    • Heat the cells in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. [4]

  • Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [4]

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Transfer the supernatant (containing the soluble protein) to a new plate.

    • Quantify the amount of soluble VEGFR-2 using a suitable method like AlphaLISA or Western blotting.

Data Analysis:

The data is plotted as the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Understanding the Signaling Pathway

To fully comprehend the impact of the identified inhibitors, it is essential to understand the signaling pathway they are modulating.

Angiogenesis_Pathway cluster_0 Extracellular cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB->PI3K RAS RAS PDGFRB->RAS Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration mTOR->Survival

Caption: Simplified VEGFR-2 and PDGFRβ signaling pathways leading to angiogenesis.

This diagram illustrates how the binding of VEGF and PDGF to their respective receptors, VEGFR-2 and PDGFRβ, activates multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, ultimately promoting cell proliferation, migration, and survival. [3][5]Inhibitors targeting these receptors block the initiation of these signaling events.

Conclusion and Future Directions

The high-throughput screening of this compound derivatives is a promising strategy for the identification of novel kinase inhibitors. The workflow and protocols detailed in this application note provide a comprehensive framework for conducting a successful HTS campaign, from primary screening to cellular target validation. The identified lead compounds can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective therapies.

References

  • Rinaldi, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1264. Available from: [Link]

  • Gouda, M. A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Polycyclic Aromatic Compounds, 1-21. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 19-30. Available from: [Link]

  • Helal, M. I., et al. (2019). Activity flow of PDGFR signaling pathways Activity flow diagram of broad PDGFR signaling. ResearchGate. Available from: [Link]

  • Fouad, M. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 134, 106471. Available from: [Link]

  • Wang, Y., et al. (2018). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... ResearchGate. Available from: [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. Available from: [Link]

  • Held, P. (2019). Platelet-derived growth factors and their receptors: structural and functional perspectives. IUBMB Life, 71(8), 996-1007. Available from: [Link]

  • Kizhake, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-361. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

  • Nguyen, T. L. H., et al. (2022). Synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 442(1), 16-23. Available from: [Link]

  • Molina, D. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2849-2858. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Turwankar, A., & Ghaskadbi, S. (2019). Schematic representation of VEGFR-2 structure and diagrams of mutant... ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 19-30. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Bioorganic & Medicinal Chemistry, 15(21), 6988-6997. Available from: [Link]

  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Sino Biological. Available from: [Link]

  • Cankılıç, M. Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. Available from: [Link]

  • Singh, P., et al. (2022). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. Molecules, 27(4), 1159. Available from: [Link]

  • Zhang, W., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4568-4575. Available from: [Link]

  • Wikipedia. (n.d.). Platelet-derived growth factor receptor. Wikipedia. Available from: [Link]

  • NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. NanoMicrospheres. Available from: [Link]

  • Wang, Y., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 137. Available from: [Link]

  • Nielsen, T. E., et al. (2023). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. Available from: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-129. Available from: [Link]

  • Martínez-Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-200. Available from: [Link]

  • Demoulin, J. B., & Essaghir, A. (2014). Platelet-derived growth factor (PDGF) signaling pathway in vivo. The... ResearchGate. Available from: [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available from: [Link]

  • Zhang, J. H., et al. (2012). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 6, 41-54. Available from: [Link]

  • Melander, R. J., et al. (2022). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 13(10), 1235-1241. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Reported small molecules as DYRK1A kinase inhibitors with their IC50 values in nM. Molecules, 27(19), 6529. Available from: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2021). IC 50 values (µM) of compounds 1 and 5 in a panel [6]of 24... ResearchGate. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(19), 1639-1653. Available from: [Link]

  • Robers, M. B., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 787-797. Available from: [Link]

  • Shultz, M. D. (2019). Physical Properties in Drug Design. Current Medicinal Chemistry, 26(28), 5340-5351. Available from: [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 21(1), 1-15. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrrolidine-2,4-dione, a derivative of the tetramic acid scaffold, represents a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The pyrrolidine-2,4-dione core is found in a variety of natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] As such, the rigorous and unambiguous characterization of synthesized this compound and its potential impurities is a critical step in the drug discovery and development pipeline.

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for identity confirmation, purity assessment, and stability evaluation. The protocols outlined herein are designed to be adaptable for method development and validation, ensuring scientific integrity and regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
IUPAC NameThis compound
CAS Number37772-91-1

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

  • 2D NMR: In cases of signal overlap or for unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H and ¹³C NMR Spectral Data:

While experimental spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can guide spectral interpretation. The molecule's asymmetry will result in distinct signals for each proton and carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC).

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule.

Expected ¹H NMR Signals:

  • A singlet for the N-methyl protons.

  • Two distinct signals for the methylene protons at the C3 position, likely appearing as complex multiplets due to geminal coupling.

  • A singlet for the methylene protons at the C5 position.

Expected ¹³C NMR Signals:

  • A signal for the N-methyl carbon.

  • A signal for the C3 methylene carbon.

  • A signal for the C5 methylene carbon.

  • Two distinct signals for the carbonyl carbons (C2 and C4).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used with liquid chromatography (LC-MS). Electron ionization (EI) is a harder ionization technique often used with gas chromatography (GC-MS) and can provide valuable fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC-MS System:

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector: Split/splitless injector, typically at 250 °C.

    • Oven Program: Start with a hold at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in EI mode (70 eV). Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

  • Data Analysis: Identify the peak corresponding to this compound. Determine the retention time and analyze the mass spectrum. The molecular ion peak should be observed at m/z 113. Propose fragmentation pathways based on the observed fragment ions. A GC-MS spectrum for this compound is available in the PubChem database, which can serve as a reference.[2]

Predicted Fragmentation Pattern (EI): The fragmentation of this compound in EI-MS is expected to involve cleavages of the pyrrolidine ring and loss of functional groups. Common fragmentation pathways for cyclic amides and ketones can be referenced to aid in interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected Characteristic IR Absorption Bands:

  • C=O stretching (amide): ~1700-1750 cm⁻¹

  • C=O stretching (ketone): ~1720-1770 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-H stretching (alkyl): ~2850-3000 cm⁻¹

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture.

Rationale for Experimental Choices:

  • Column: A reversed-phase C18 column is a good starting point for moderately polar compounds like this compound.

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.

  • Detector: A UV detector is suitable as the carbonyl groups in the molecule should provide some UV absorbance. A wavelength of around 210 nm can be a good starting point for detection.

Experimental Protocol: HPLC Method Development

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50-100 µg/mL).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute the analyte. A scouting gradient (e.g., 5-95% B over 20 minutes) can be used to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution, symmetric peak shape, and a reasonable run time.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound should be sufficient for GC analysis.

Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., ethyl acetate) at a concentration of about 1 mg/mL.

  • GC System:

    • Column: A capillary column with a stationary phase of intermediate polarity (e.g., DB-5 or equivalent).

    • Injector: Split injection at 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or hydrogen.

    • Detector: Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for purity assessment.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by the area percentage of the main peak.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of a material as a function of temperature.

Rationale for Experimental Choices:

  • DSC: Used to determine the melting point and to study phase transitions.

  • TGA: Used to determine the thermal stability and decomposition temperature of the compound.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

    • The melting point is determined from the onset or peak of the endothermic transition.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.

Rationale for Stress Conditions: The conditions are chosen to mimic potential storage and handling conditions and to accelerate the degradation process. These typically include acid and base hydrolysis, oxidation, and thermal stress.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 80 °C for 48 hours.

  • Analysis: Analyze the stressed samples by a developed stability-indicating HPLC method (as described above) to separate the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradation products.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is essential for unambiguous structure confirmation, purity assessment, and stability evaluation. The provided protocols serve as a starting point for method development and validation, which are critical for ensuring the quality and safety of this important class of compounds in research and development.

References

  • PubChem. This compound. [Link]

  • The Good Scents Company. 1-methyl-2-pyrrolidinone. [Link]

  • Ataman Kimya. METHYLPYRROLIDONE. [Link]

  • U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Al-Omar, M. A. (2006). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 61(4), 304–308.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. [Link]

  • González-Bello, C., & Lence, E. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2658.
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, M. H. (2001). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3]triazol-4(2H,4H)ones. Tetrahedron, 57(8), 1609-1615.

  • Wang, H., & Ganesan, A. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine drugs, 18(2), 118.
  • EMD Millipore. 1-Methyl-2-pyrrolidone CAS 872-50-4. [Link]

  • ResearchGate. (PDF) SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • PubMed Central. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed. [Link]

  • ResearchGate. (PDF) Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. [Link]

  • ResearchGate. Representative examples of tetramate and tetramic acid analogues... [Link]

  • ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. [Link]

  • Royal Society of Chemistry. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. [Link]

  • PubMed. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • Agilent. LC/MS Applications for Drug Residues in Foods. [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

Sources

Application Notes and Protocols for the Purification of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

1-Methylpyrrolidine-2,4-dione is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical research.[1] The presence of impurities, which can arise from starting materials, side reactions, or solvent residues during synthesis, can drastically affect the outcome of subsequent reactions, leading to lower yields, altered product profiles, and complications in product isolation. Therefore, achieving high purity of this compound is not merely a procedural step but a prerequisite for reliable and reproducible scientific outcomes.

This guide provides a comprehensive overview of robust purification techniques, detailing the underlying principles and offering step-by-step protocols tailored for researchers, scientists, and drug development professionals. We will explore methods ranging from classical recrystallization to modern chromatographic techniques, enabling the selection of the most appropriate strategy based on the impurity profile and desired final purity.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₇NO₂ [2]
Molecular Weight 113.11 g/mol [2]
IUPAC Name This compound [2]
CAS Number 37772-91-1 [2]
Appearance Typically a solid at room temperature (Predicted) -
pKa Data not readily available -

| Solubility | Soluble in polar organic solvents | Inferred from structure |

Hazard Identification and Safe Handling

This compound is classified with several GHS hazard statements, mandating careful handling to ensure laboratory safety.[2]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

  • Avoid Inhalation: Do not breathe dust or vapors.[5]

  • Spill Management: In case of a spill, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[3]

Purification Methodologies

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity.

Recrystallization: The Classic Approach for Solid Compounds

Principle of Causality: Recrystallization leverages the difference in solubility between the target compound and its impurities in a selected solvent. Ideally, the target compound should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities remain soluble (or insoluble) at all temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling.

Applicability: This is the preferred method for removing small amounts of impurities from solid samples, particularly for final purification steps to obtain high-purity crystalline material.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, isopropanol, acetone, toluene, or mixtures with hexanes).

    • The ideal solvent will dissolve the compound completely when hot but yield a high recovery of crystals upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the selected solvent to the flask and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis; a sharp melting range indicates high purity.

Recrystallization_Workflow start Crude Solid step1 1. Dissolve in minimum hot solvent start->step1 end_node Pure Crystals step2 2. Hot Filtration (if needed) step1->step2 Clear Solution step3 3. Slow Cooling & Crystallization step2->step3 impurity1 Insoluble Impurities step2->impurity1 Remove step4 4. Vacuum Filtration step3->step4 Crystal Slurry step5 5. Wash with Cold Solvent step4->step5 Washed Crystals impurity2 Soluble Impurities in Filtrate step4->impurity2 Remove step6 6. Dry under Vacuum step5->step6 step6->end_node

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography: For Complex Mixtures

Principle of Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Compounds with stronger interactions with the polar silica gel will move more slowly down the column, while less polar compounds will be carried along more quickly by the mobile phase, effecting separation.

Applicability: Highly effective for separating complex mixtures, removing impurities with polarities similar to the target compound, and for purification when the compound is an oil or non-crystalline solid. It is adaptable from milligram to multigram scales.

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).

    • Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • The ideal system will show good separation between the target compound (Rf value of ~0.3-0.4) and its impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Pack the column with silica gel using the chosen eluent, ensuring a flat, stable bed with no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the pure fractions together.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_column Silica Column start Crude Sample load 2. Load Sample start->load step1 1. Select Eluent (via TLC) start->step1 end_node Pure Compound elute 3. Elute with Solvent load->elute collect 4. Collect Fractions elute->collect step5 5. Analyze Fractions (via TLC) collect->step5 step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 Pool impurities Impure Fractions step5->impurities Discard step6->end_node

Caption: General workflow for purification by flash column chromatography.

Purity Assessment

Post-purification analysis is a critical step to validate the success of the chosen method.

Table 2: Comparison of Purity Assessment Techniques

Technique Purpose Information Provided
Thin-Layer Chromatography (TLC) Rapid, qualitative check of purity and fraction monitoring. Presence of impurities (multiple spots).
Melting Point Analysis Assesses purity of crystalline solids. A narrow and sharp melting range close to the literature value indicates high purity.
HPLC (High-Performance Liquid Chromatography) Quantitative purity analysis. Provides percentage purity by peak area.[7][8]
GC-MS (Gas Chromatography-Mass Spectrometry) Identifies and quantifies volatile components. Confirms molecular weight and identifies volatile impurities.[2]

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and impurity identification. | Confirms the chemical structure and detects impurities with distinct NMR signals.[9] |

Conclusion

The purification of this compound is essential for its effective use in research and development. For crystalline solids with minor impurities, recrystallization offers a straightforward and efficient method. For more complex mixtures, or for non-crystalline materials, flash column chromatography provides a powerful and versatile solution. The final purity of the compound should always be verified using appropriate analytical techniques such as HPLC or NMR spectroscopy to ensure the integrity of subsequent experimental work. Adherence to strict safety protocols is paramount throughout all handling and purification procedures.

References

  • (Reserved for future reference)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). An efficient one-pot synthesis of C2-symmetric bis-spirooxindoles. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • (Reserved for future reference)
  • (Reserved for future reference)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the synthesis of 1-Methylpyrrolidine-2,4-dione. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, enabling users to diagnose and resolve common experimental challenges. The primary synthetic strategy discussed is the intramolecular Dieckmann condensation, a robust method for forming five-membered rings.[1][2]

Part 1: Proposed Synthetic Strategy & Core Protocol

The synthesis of this compound, a cyclic β-keto amide, is efficiently approached via an intramolecular Dieckmann condensation of a suitable N-methylated amino diester precursor. This method is analogous to the well-established Claisen condensation and is highly effective for forming stable five- and six-membered rings.[3][4] The overall workflow involves preparing the linear diester precursor from a starting material like sarcosine (N-methylglycine) followed by a base-mediated cyclization.

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Workup & Purification A Sarcosine Ethyl Ester B Acylation with Ethyl Malonyl Chloride A->B Pyridine or TEA C Linear Diester Precursor (N-(2-(ethoxycarbonyl)acetyl)-N-methylglycine ethyl ester) B->C Purification D Dieckmann Condensation (Base-mediated) C->D e.g., NaOEt, t-BuOK E Acidic Workup (Protonation) D->E Quench F Purification (Column Chromatography) E->F G Final Product This compound F->G

Caption: Proposed workflow for this compound synthesis.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol describes the cyclization step. It assumes the successful synthesis of the precursor, N-(2-(ethoxycarbonyl)acetyl)-N-methylglycine ethyl ester.

Materials:

  • N-(2-(ethoxycarbonyl)acetyl)-N-methylglycine ethyl ester

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is inert and anhydrous.

  • Reagent Addition: Dissolve the linear diester precursor (1.0 eq) in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: While stirring under nitrogen, add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise at room temperature. For sterically hindered bases like t-BuOK, the reaction can often be run effectively at lower temperatures.[5]

  • Reaction: Heat the reaction mixture to reflux (for toluene/NaOEt) or maintain at room temperature (for THF/t-BuOK) and monitor by TLC or LCMS. The reaction is driven by the formation of a stable enolate of the product.[1]

  • Quenching & Workup: After completion, cool the mixture in an ice bath and slowly quench by adding 1M HCl until the pH is acidic (~3-4). This protonates the enolate to form the final β-ketoester product.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Q: My Dieckmann condensation is resulting in a very low yield. What are the most likely causes and how can I improve it?

A: Low yields in a Dieckmann condensation are typically traced back to four key parameters: the choice of base, solvent, moisture, and temperature.

  • Base and Solvent Incompatibility: The base must be strong enough to deprotonate the α-carbon of the ester to form an enolate, but its corresponding conjugate acid (the alcohol) should match the ester's alcohol to prevent transesterification. Using sodium ethoxide (NaOEt) with ethyl esters in ethanol or toluene is a classic combination.[3] However, modern approaches often favor sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or DMF.[5] These combinations minimize side reactions and can often be performed at lower temperatures.

  • Presence of Moisture: This reaction is highly sensitive to water. Any moisture will consume the strong base and can hydrolyze the ester starting material or the product. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Base: The reaction is an equilibrium. To drive it to completion, at least one full equivalent of base is required. The final, thermodynamically favorable step is the deprotonation of the acidic proton between the two carbonyls of the product, which forms a stable enolate.[1] Using a slight excess (e.g., 1.1 eq) of the base ensures the equilibrium is shifted towards the products.

  • Reaction Temperature: While heating is often used to increase the reaction rate, it can also promote side reactions. If using a highly reactive base like t-BuOK in THF, the reaction may proceed efficiently at room temperature or even 0 °C, which can improve selectivity and yield.[5]

Category 2: Side Product Formation & Purity Issues

Q: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A: The primary side reaction of concern is intermolecular condensation, leading to dimers or polymers, which competes with the desired intramolecular cyclization.

  • Mechanism of Side Product Formation: If one molecule's enolate attacks the carbonyl of another molecule instead of its own, a linear chain will begin to form.

  • Minimization Strategy (High Dilution): The most effective way to favor the intramolecular reaction is to use high dilution conditions (typically 0.1 M or less). At low concentrations, the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule. This principle is crucial for cyclization reactions.

  • Other Side Products: Hydrolysis of the ester groups can occur if water is present. Transesterification can be an issue if the alcohol in the alkoxide base does not match the alcohol of the diester (e.g., using sodium methoxide with an ethyl ester).

Q: Purification of my final product is difficult. The spots on my TLC plate are streaky, and column chromatography gives poor separation. Why?

A: This is a common issue with β-dicarbonyl compounds like this compound due to keto-enol tautomerism. The compound can exist as two or more rapidly interconverting isomers (the dione form and at least one enol form). These tautomers often have different polarities, leading to streaking on silica gel.

  • Troubleshooting Purification:

    • Solvent System Modification: Try adding a small amount of acetic acid (~0.5%) to the eluent. This can sometimes suppress the deprotonation that facilitates tautomerism on the silica surface, leading to sharper bands.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for purification.[6]

    • Characterization: Be aware that NMR spectra may show two sets of peaks corresponding to the different tautomers, which can complicate analysis.

Category 3: Characterization & Stability

Q: How can I confirm the structure of this compound? What should I expect in the ¹H NMR spectrum?

A: Confirmation requires standard spectroscopic methods.

  • ¹H NMR: The spectrum for the dione form should be relatively simple. You would expect to see:

    • A singlet for the N-methyl (N-CH₃) group, likely around 2.8-3.0 ppm.

    • A singlet for the methylene group between the nitrogen and the C=O (N-CH₂-C=O), likely around 3.5-3.7 ppm.

    • A singlet for the methylene group between the two carbonyls (O=C-CH₂-C=O), likely around 3.4-3.6 ppm.

    • If an enol form is present, you may see a vinyl proton (C=CH) and a broad enolic OH peak.

  • ¹³C NMR: Expect signals for the two carbonyl carbons (C=O) in the range of 170-200+ ppm, the N-methyl carbon around 30-35 ppm, and the two ring methylene carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the exact mass of C₅H₇NO₂ (113.0477 g/mol ).[7]

Part 3: Mechanistic Insight & Data Summary

Understanding the reaction mechanism is key to effective troubleshooting.

Dieckmann Condensation Mechanism

G Start 1. Deprotonation: An α-proton is removed by the base (EtO⁻) to form a nucleophilic enolate. Enolate 2. Intramolecular Attack: The enolate attacks the other ester carbonyl in a 5-exo-trig cyclization. Start->Enolate NaOEt Tetrahedral 3. Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group. Enolate->Tetrahedral Cyclization Product_Enolate 4. Final Deprotonation (Driving Force): The acidic proton on the β-dicarbonyl is removed by ethoxide, forming a stable conjugated enolate. Tetrahedral->Product_Enolate - EtOH Final_Product 5. Acidic Workup: Protonation (H₃O⁺) yields the final This compound product. Product_Enolate->Final_Product H₃O⁺

Caption: Step-by-step mechanism of the Dieckmann condensation.

Table 1: Summary of Key Reaction Parameters
ParameterConditionRationale & Potential Impact
Base NaOEt, NaH, t-BuOKMust be strong enough to form the enolate. Sterically hindered bases (t-BuOK) can reduce nucleophilic side reactions.[5]
Solvent Toluene, THF, EthanolMust be anhydrous. Aprotic solvents (THF, Toluene) are often preferred with strong bases like NaH or t-BuOK.[5]
Temperature 0 °C to RefluxHigher temperatures increase rate but may promote side reactions. Optimal temperature depends on the base/solvent system.
Concentration < 0.1 M (High Dilution)Crucial for favoring intramolecular cyclization over intermolecular polymerization.
Workup Acidic (e.g., 1M HCl)Required to protonate the stable product enolate and isolate the neutral β-dicarbonyl compound.[2]
Safety Information

While specific data for this compound is limited, compounds with similar structures can be irritants. According to its PubChem entry, it is predicted to be harmful if swallowed and cause skin and serious eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handle all reagents, especially strong bases like sodium hydride and potassium tert-butoxide, with appropriate care in a chemical fume hood.

References

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). [Online] Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Online] Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Online] Available at: [Link]

  • Wikipedia. Dieckmann condensation. [Online] Available at: [Link]

  • ResearchGate. (2019). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Online] Available at: [Link]

  • Google Patents. (2021). CN110590706B - Preparation method of N-methylpyrrolidine.
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Online] Available at: [Link]

  • PubChem. 1-Methylpyrrolidine. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Online] Available at: [Link]

  • Beilstein Journals. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Online] Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Figure 1B. [Online] Available at: [Link]

  • SpectraBase. 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • The Good Scents Company. 1-methyl-2-pyrrolidinone. [Online] Available at: [Link]

  • European Patent Office. (2016). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Online] Available at: [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the yield and purity of this important synthetic building block.

Introduction to the Synthesis of this compound

The primary and most effective method for synthesizing this compound is through an intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester, specifically the N-substituted diester derived from N-methylglycine. The resulting cyclic β-keto ester is the desired product.

The overall reaction scheme is as follows:

Reaction_Scheme Starting_Material N-Methyl-N-(alkoxycarbonylmethyl)alanine alkyl ester Product This compound Starting_Material->Product Dieckmann Condensation Base Base (e.g., NaOEt) Byproduct 2x Alkoxide (e.g., EtOH)

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Sub-optimal Base Selection: The choice of base is critical in a Dieckmann condensation. The base should ideally match the alkoxy group of the ester to prevent transesterification, which can lead to a mixture of products.[1] For ethyl esters, sodium ethoxide (NaOEt) is a common choice. However, for improved yields, stronger, non-nucleophilic bases can be employed.

    • Expert Insight: While sodium ethoxide is standard, potassium tert-butoxide (KOtBu) in an aprotic solvent like toluene can significantly improve yields by favoring the forward reaction.[2] The bulkier base can also influence the regioselectivity in more complex systems.

  • Inadequate Solvent Conditions: The solvent plays a multifaceted role in the reaction, influencing solubility, base reactivity, and intermediate stability.[3]

    • Polar Aprotic Solvents (e.g., THF, DMF): These solvents can stabilize the enolate intermediate, potentially increasing the reaction rate.[4]

    • Non-Polar Solvents (e.g., Toluene, Benzene): These are often preferred as they allow for the azeotropic removal of the alcohol byproduct, which drives the reaction equilibrium towards the product.[3]

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

    • Recommendation: The Dieckmann condensation is typically performed at elevated temperatures (reflux).[2] However, the optimal temperature will depend on the chosen base and solvent system. It is advisable to start at a moderate temperature and monitor the reaction progress before increasing the temperature.

  • Presence of Water: The reaction is highly sensitive to moisture. Water will hydrolyze the ester starting material and the β-keto ester product, leading to the formation of carboxylic acids and significantly reducing the yield.

    • Preventative Measures: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Base Evaluate Base Selection - Match alkoxy group? - Consider stronger base (KOtBu)? Start->Check_Base Check_Solvent Assess Solvent Conditions - Anhydrous? - Aprotic vs. Non-polar? Start->Check_Solvent Check_Temp Review Reaction Temperature - Too low for cyclization? - Too high causing degradation? Start->Check_Temp Check_Moisture Investigate Moisture Contamination - Dry glassware? - Anhydrous reagents? Start->Check_Moisture Optimize_Base Optimize Base and Concentration Check_Base->Optimize_Base Optimize_Solvent Select Appropriate Anhydrous Solvent Check_Solvent->Optimize_Solvent Optimize_Temp Determine Optimal Temperature Range Check_Temp->Optimize_Temp Implement_Anhydrous Implement Strict Anhydrous Techniques Check_Moisture->Implement_Anhydrous

Sources

1-Methylpyrrolidine-2,4-dione side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylpyrrolidine-2,4-dione

Document ID: TSG-MPD-001

Last Updated: January 17, 2026

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - Formation of O-Alkylated Byproduct

Q1: I am attempting a C-alkylation at the C-3 position of this compound, but I'm consistently isolating a significant amount of the O-alkylated isomer. Why does this happen and how can I improve the C-alkylation selectivity?

A1: Causality and Mechanism

This is a classic problem of competing reaction pathways involving an ambident nucleophile. When you deprotonate this compound, the resulting enolate has two nucleophilic sites: the alpha-carbon (C-3) and the enolate oxygen (at C-4).[1][2] The outcome of the alkylation depends on the intricate balance between kinetic and thermodynamic control, often explained by Hard and Soft Acid-Base (HSAB) theory.[3]

  • O-Alkylation (Kinetic Product): The oxygen atom in the enolate is more electronegative and carries a higher negative charge density.[4] Reaction at this site is typically faster and is favored under conditions that promote charge control. This pathway is preferred by "hard" electrophiles and conditions that result in a more "free" or dissociated enolate ion.[3][4]

  • C-Alkylation (Thermodynamic Product): The C-alkylation product is generally more stable. The reaction at the carbon atom is an example of orbital control, favored by "soft" electrophiles.[3][4] Conditions that promote tight ion pairing between the enolate and its counter-ion favor this pathway.[2]

G cluster_start Starting Material & Enolate Formation Start This compound Base Base (e.g., NaH, LDA) Enolate Ambident Enolate (Resonance Stabilized) Base->Enolate Deprotonation C_Alk C-Alkylation (Thermodynamically Favored) Enolate->C_Alk Soft Electrophile (e.g., R-I) Orbital Control O_Alk O-Alkylation (Kinetically Favored) Enolate->O_Alk Hard Electrophile (e.g., R-OTs) Charge Control Electrophile Alkylating Agent (R-X) Electrophile->C_Alk Electrophile->O_Alk

Troubleshooting and Optimization

To favor the desired C-alkylation, you must select conditions that promote thermodynamic control and soft-soft interactions.

FactorCondition Favoring C-Alkylation (Desired)Condition Favoring O-Alkylation (Byproduct)Rationale
Alkylating Agent (R-X) Use soft leaving groups: R-I > R-Br >> R-Cl, R-OTs.[2][3]Use hard leaving groups: R-OTs, R-OTf, R₂SO₄.Soft electrophiles (like alkyl iodides) prefer to react with the soft carbon center of the enolate.[3]
Counter-ion (from Base) Small, coordinating cations (e.g., Li⁺).[2]Large, dissociating cations (e.g., K⁺, Cs⁺).Small cations like Li⁺ bind tightly to the oxygen, sterically hindering O-alkylation and promoting reaction at the carbon.[2]
Solvent Protic solvents (e.g., t-BuOH) or non-polar aprotic solvents (e.g., THF, Toluene).[2][4]Polar aprotic solvents (e.g., DMF, DMSO, HMPA).[4]Protic solvents solvate the oxygen atom, while non-polar solvents promote ion pairing. Polar aprotic solvents solvate the cation, creating a more reactive, "naked" enolate that reacts at the most charge-dense site (oxygen).[4]
Temperature Higher temperatures, allowing for equilibration to the thermodynamic product.Lower temperatures (-78 °C), which trap the kinetic product.Lower temperatures favor the fastest-forming product (O-alkylation). Higher temperatures provide the energy to overcome the activation barrier to the more stable C-alkylated product.

Recommended Protocol for Maximizing C-Alkylation:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise.[5][6] Stir for 30-60 minutes at this temperature to ensure complete enolate formation. Using a lithium base is critical for promoting C-alkylation.[2]

  • Alkylation: Add the alkylating agent (1.1 eq.), preferably an alkyl iodide, dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The higher temperature allows the reaction to reach thermodynamic equilibrium.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the desired C-alkylated product from any residual O-alkylated byproduct and starting material.

Issue 2: Low Yield and Ring Degradation

Q2: My reaction is giving a low yield of the desired product. Upon analysis (LC-MS, NMR), I've identified a linear byproduct consistent with a ring-opened structure, 4-(methylamino)butanoic acid derivatives. What is causing this degradation?

A2: Causality and Mechanism

The pyrrolidine-2,4-dione ring is a cyclic β-keto amide. The amide bond, particularly when activated by the adjacent ketone, is susceptible to hydrolysis under both acidic and basic conditions. The presence of water, even in trace amounts, can lead to this unwanted side reaction, especially at elevated temperatures or with prolonged reaction times.

A study on the hydrolysis of N-methylpyrrolidone (NMP), a related compound, showed that the rate of hydrolysis is significantly increased by the presence of alkali (like NaOH) and higher temperatures, yielding 4-(methylamino)butyric acid.[7] This provides a strong model for the degradation of your more complex dione structure. The mechanism involves nucleophilic attack of water or hydroxide on one of the carbonyl carbons (C-2 is most likely due to the amide nature), followed by ring-opening.

G Start This compound H2O H₂O / OH⁻ (Trace Moisture) Intermediate Tetrahedral Intermediate at C-2 H2O->Intermediate Nucleophilic Attack on Amide Carbonyl Product Ring-Opened Byproduct (4-(Methylamino)-3-oxobutanoic acid derivative) Intermediate->Product Ring Opening

Troubleshooting and Prevention

Strict control over reaction conditions to eliminate water is paramount.

  • Reagent Purity: Ensure all reagents, especially solvents and bases, are rigorously dried. Use freshly distilled solvents (e.g., THF over sodium/benzophenone) and freshly opened or titrated bases.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) from start to finish. This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, ensure it is for the minimum time necessary.

  • pH Control: During workup, use a buffered or mild quenching agent (e.g., saturated NH₄Cl solution) instead of strong acids or bases which can catalyze hydrolysis of any unreacted starting material or even the product.

Protocol for Anhydrous Reaction Conditions:

  • Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Solvent Preparation: Use solvents from a solvent purification system or freshly distill them from an appropriate drying agent. Store over molecular sieves.

  • Reaction Setup: Assemble the glassware while hot and purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Reagent Transfer: Transfer all liquid reagents via syringe. Transfer solid reagents quickly in a glove box or under a positive flow of inert gas.

  • Execution: Perform the reaction as previously described, maintaining strict anhydrous and inert conditions at all times.

Issue 3: High Molecular Weight Impurity Detected

Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to a dimer of my starting material or product. What is this and how can I avoid it?

A3: Causality and Mechanism

This high molecular weight species is likely the result of a self-condensation reaction.[8] The enolate, being a potent nucleophile, can attack an unreacted molecule of the starting material (which acts as the electrophile) instead of the intended alkylating agent. This is essentially a symmetrical aldol-type condensation.[8][9]

This side reaction is favored under several conditions:

  • Slow Alkylation: If the primary alkylating agent is unreactive or added too slowly, the enolate may persist and react with the most available electrophile: another molecule of the starting material.

  • High Concentration: Higher concentrations increase the probability of two reactant molecules colliding.

  • Incomplete Enolate Formation: If a weak base is used, a significant amount of the starting material will be present in equilibrium with the enolate, providing an electrophilic partner for self-condensation.[10]

Troubleshooting and Prevention

The key is to ensure the enolate, once formed, reacts rapidly and preferentially with the intended electrophile.

  • Use a Strong Base: Employ a strong, non-nucleophilic base like LDA or NaH to drive the enolate formation to completion.[5] This minimizes the concentration of the electrophilic starting material during the alkylation step.

  • Reverse Addition: Instead of adding the base to the starting material, consider a "reverse addition" where the solution of the starting material is added slowly to the base. Then, add this fully-formed enolate solution to the alkylating agent. This ensures the enolate is generated in the absence of excess starting material.

  • Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to ensure the enolate is consumed quickly.

  • Temperature: Maintain a low temperature during enolate formation and the initial alkylation to minimize the rate of all reactions, including the undesired self-condensation.

General Troubleshooting Workflow

G Start Experiment Start Problem Problem Observed? (e.g., Low Yield, Multiple Spots on TLC) Start->Problem Analyze Analyze Byproducts (LC-MS, NMR) Problem->Analyze Yes Success Reaction Successful Problem->Success No O_Alk O-Alkylated Isomer? Analyze->O_Alk Degradation Ring-Opened Structure? O_Alk->Degradation No Sol_O_Alk Solution: - Use Soft Alkylating Agent (R-I) - Use Li⁺ Base (LDA) - Use Non-Polar Solvent (THF) - Increase Temperature O_Alk->Sol_O_Alk Yes Dimer Dimer Mass Detected? Degradation->Dimer No Sol_Degrade Solution: - Use Anhydrous Reagents/Solvents - Maintain Inert Atmosphere - Control Temperature & pH Degradation->Sol_Degrade Yes Dimer->Analyze No/Other Sol_Dimer Solution: - Use Strong Base (Full Deprotonation) - Control Stoichiometry - Consider Reverse Addition Dimer->Sol_Dimer Yes Sol_O_Alk->Start Re-run Experiment Sol_Degrade->Start Re-run Experiment Sol_Dimer->Start Re-run Experiment

References

  • Macmillan Group Meeting Presentation on Enolates. (2008). Aspects of Enolates. Available from: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]

  • Reddit Chemistry Forum. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available from: [Link]

  • Imperial College London. (2004). Organic Synthesis Lecture 3. Available from: [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Available from: [Link]

  • YouTube. (2020). C Alkylation and O alkylation | Thermodynamic and kinetic stability. Available from: [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Materials Science and Engineering, 274, 012117. Available from: [Link]

  • Wikipedia. (2023). Self-condensation. Available from: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]

  • YouTube. (2020). Acid-Base Equilibria and Enolate Alkylation. Available from: [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound with the desired purity. We will address common issues through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental work.

A Note on Nomenclature: this compound vs. N-Methylsuccinimide

Before proceeding, it is crucial to clarify a potential point of confusion regarding the identity of your target compound. While you may be searching for "this compound," it is important to note that this name is not commonly used in chemical literature. There are two likely possibilities for the compound you are working with:

  • This compound : This is a tetramic acid derivative. These compounds exist in tautomeric forms and are typically synthesized via a Dieckmann condensation.

  • N-Methylsuccinimide (also known as 1-methylpyrrolidine-2,5-dione) : This is a common and commercially available compound with the same molecular formula (C₅H₇NO₂) as this compound. It is often synthesized from succinic anhydride and methylamine.

Given the ambiguity, this guide will address purification strategies for both compounds. Please carefully review the structure of your target molecule to determine which section is most relevant to your work.

Part 1: Purification of this compound (A Tetramic Acid Derivative)

This compound, as a tetramic acid, is typically synthesized through an intramolecular Dieckmann condensation of an N-acylated amino acid ester. The purification of these compounds can be challenging due to their potential for instability and the presence of structurally similar impurities.[1][2]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Purity After Synthesis Incomplete reaction; presence of starting materials (e.g., N-methylglycine ester, ethyl acetate).1. Optimize Reaction Conditions: Ensure anhydrous conditions and a sufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide) to drive the Dieckmann condensation to completion.[3] 2. Aqueous Work-up: Carefully perform an aqueous work-up to remove water-soluble starting materials and salts.The Dieckmann condensation is an equilibrium reaction; using a strong base deprotonates the product, shifting the equilibrium forward.[4]
Presence of by-products from intermolecular condensation.1. High Dilution: Run the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.High dilution minimizes the probability of two different molecules reacting with each other.
Hydrolysis of the dione ring.1. Avoid Strong Acids/Bases During Work-up: Maintain a neutral or slightly acidic pH during extraction and purification. Tetramic acids can be unstable in strongly acidic or basic conditions.[1][5] 2. Use Anhydrous Solvents: Ensure all solvents used for purification are dry to prevent hydrolysis.The dione functionality is susceptible to nucleophilic attack by water, leading to ring-opening.
Difficulty with Crystallization Oiling out of the product.1. Solvent Screening: Experiment with a variety of solvent systems for recrystallization. Good starting points include ethyl acetate/hexane, dichloromethane/ether, or acetone/water mixtures. 2. Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer."Oiling out" occurs when the compound's solubility is too high or the cooling is too rapid. A carefully chosen solvent system and slow cooling promote the formation of an ordered crystal lattice.[6][7]
Co-crystallization with impurities.1. Chromatographic Purification Prior to Crystallization: Use flash column chromatography (silica gel or alumina) to remove impurities before attempting recrystallization. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.Chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the target molecule from closely related impurities.
Colored Impurities Degradation of the product or presence of polymeric by-products.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities. 2. Chromatography: As mentioned above, column chromatography is effective at removing colored impurities.Activated charcoal has a high surface area and can adsorb large, colored molecules.
Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks. What could be the cause?

A1: Broad peaks in the NMR spectrum of a tetramic acid derivative can be indicative of tautomerism. This compound can exist in several tautomeric forms, and if the rate of interconversion is on the NMR timescale, this can lead to peak broadening. Running the NMR at different temperatures (variable temperature NMR) can sometimes resolve these tautomers into distinct peaks. Another possibility is the presence of paramagnetic impurities, which can be removed by passing a solution of your compound through a small plug of silica gel.

Q2: How can I confirm the identity of my purified this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups of the dione.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q3: What are the best storage conditions for this compound?

A3: Given the potential for hydrolysis and degradation, it is best to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., in a refrigerator or freezer). Avoid exposure to moisture and light.

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol assumes you have a crude reaction mixture containing this compound and various impurities.

  • Preparation of the Crude Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally pure ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve DryLoad Adsorb onto Silica Gel (Dry Loading) Dissolve->DryLoad Column Silica Gel Column Chromatography DryLoad->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure PurificationDecision cluster_alternative Alternative for High Purity start Crude Product Analysis oily Is the product an oil or waxy solid with a broad melting point? start->oily colored Is the product colored? oily->colored No recrystallize Recrystallization from n-hexane or ethanol/water oily->recrystallize Yes chromatography Column Chromatography oily->chromatography For very impure samples colored->recrystallize No charcoal Add Charcoal During Recrystallization colored->charcoal Yes pure Pure Product recrystallize->pure chromatography->pure charcoal->recrystallize

Sources

Common issues in 1-Methylpyrrolidine-2,4-dione synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-2,4-dione (also known as N-methyltetramic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Overview of Synthetic Strategy

This compound is a heterocyclic compound belonging to the tetramic acid family, which are known for their diverse biological activities.[1] The most common and direct synthetic route is an intramolecular Dieckmann condensation of an N-substituted diester.[2][3][4][5][6] This reaction involves the base-catalyzed cyclization of a molecule like N-(2-ethoxycarbonylacetyl)-N-methylglycine ethyl ester to form the target β-dione structure. Understanding the mechanism and potential pitfalls of this core reaction is critical for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The most common precursors are derived from methyl sarcosinate (methyl N-methylglycinate) and a malonic ester derivative. A typical approach involves acylating methyl sarcosinate with a reagent like ethyl malonyl chloride, followed by cyclization.

Q2: Which base is most effective for the Dieckmann condensation?

Strong, non-nucleophilic bases are preferred to facilitate the intramolecular condensation without promoting side reactions like ester hydrolysis or intermolecular Claisen condensation.[3][6] Sodium ethoxide (NaOEt) in ethanol or tetrahydrofuran (THF) is a classic choice.[4] For sensitive substrates or improved yields, sterically hindered bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent like THF are highly effective.[4]

Q3: What is a typical yield for this reaction?

Yields can vary significantly based on the purity of starting materials, the choice of base, and the rigor of the workup procedure. Well-optimized procedures can achieve yields in the range of 60-80%. However, suboptimal conditions can lead to drastically lower yields.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar and featuring a UV-active β-dione system, should have a lower Rf value than the starting diester. Staining with potassium permanganate can also help visualize the spots.

Q5: How should the final product be stored?

This compound is sensitive to moisture and strong bases, which can cause ring-opening hydrolysis. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses the most common issues encountered during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Very Low or No Product Yield

A low yield is the most frequent complaint. Systematically investigating the following causes is the key to solving the problem.[7]

Possible CauseScientific Rationale & ExplanationRecommended Solution
Degraded Base Strong alkoxide bases like NaOEt or KOtBu are highly hygroscopic. Moisture neutralizes the base, rendering it incapable of deprotonating the α-carbon required to initiate the condensation.[7]Use a freshly opened bottle of base, or if using a previously opened container, ensure it was stored in a desiccator. For NaH, ensure the mineral oil is thoroughly washed away with dry hexanes before use.
Wet Solvents/Glassware Water in the reaction solvent or on the glassware will quench the enolate intermediate, halting the reaction. This is particularly critical when using less than a full equivalent of base.[7]Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Flame-dry all glassware under vacuum or in an oven and assemble the apparatus while hot under an inert atmosphere.
Poor Starting Material Quality Impurities in the starting diester, such as unreacted methyl sarcosinate or acylating agent, can interfere with the reaction or lead to complex side products.Purify the starting diester via column chromatography or distillation before proceeding to the cyclization step. Confirm purity by ¹H NMR.
Incorrect Reaction Temperature The Dieckmann condensation requires sufficient energy to proceed, but excessive heat can promote side reactions, such as decomposition or intermolecular condensation.[4][7]For NaOEt or KOtBu, refluxing in THF or ethanol is common. If using NaH, the reaction may require gentle heating to initiate but should be controlled to prevent thermal runaway.
Problem 2: Product is a Dark, Intractable Oil and Fails to Crystallize

This issue typically points to problems during the reaction workup or the presence of persistent impurities.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Incorrect pH during Workup The product is a β-dione, which is acidic. After quenching the reaction, the product exists as its sodium or potassium enolate salt. If the acidic workup is insufficient, the product will remain as this salt, which is often a hygroscopic, non-crystalline solid or oil.During the aqueous workup, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.[5] Use pH paper to confirm. This ensures the product is fully protonated to its neutral keto-enol form, which is less soluble in water and more likely to crystallize.
Trapped Solvent or Byproducts High-boiling solvents like DMF or DMSO, if used, can be difficult to remove. Similarly, byproducts from base degradation or side reactions can act as crystallization inhibitors.After extraction, wash the organic layer thoroughly with brine to remove water-soluble impurities. Concentrate the product under high vacuum. If an oil persists, attempt purification by silica gel column chromatography.
Product Degradation Prolonged exposure to strong acid or base during workup can cause the pyrrolidine ring to hydrolyze and open, leading to polymeric or tarry materials.Perform the acidic quench and extractions quickly and, if possible, at a reduced temperature (e.g., in an ice bath). Minimize the time the product is in contact with the aqueous acidic phase.

Core Experimental Protocol & Methodologies

This section provides a reliable, step-by-step protocol for the synthesis and purification of this compound.

Protocol 1: Synthesis via Dieckmann Condensation

Materials:

  • N-(2-ethoxycarbonylacetyl)-N-methylglycine ethyl ester (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Anhydrous Ethanol or THF

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition: Dissolve the starting diester in anhydrous ethanol (or THF) and add it to the reaction flask via cannula or syringe.

  • Base Addition: In a separate, dry flask, dissolve the sodium ethoxide in anhydrous ethanol. Add this solution dropwise to the stirring solution of the diester at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to obtain pure this compound.

Visualized Mechanisms & Workflows

Diagrams provide a clear visual reference for complex chemical transformations and troubleshooting logic.

Dieckmann_Condensation Mechanism of Dieckmann Condensation Start Starting Diester Enolate Enolate Intermediate Start->Enolate + Base (NaOEt) - EtOH Cyclic Cyclic Tetrahedral Intermediate Enolate->Cyclic Intramolecular Attack (5-exo-trig) Elimination β-Keto Ester (Product Enolate) Cyclic->Elimination - EtO⁻ Product Final Product (this compound) Elimination->Product + H₃O⁺ (Workup)

Caption: The core mechanism for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Workup Check Workup Procedure Start->Check_Workup Base_OK Base Active? Check_Reagents->Base_OK Temp_OK Temperature Correct? Check_Conditions->Temp_OK pH_OK Final pH 2-3? Check_Workup->pH_OK Solvent_OK Solvent Anhydrous? Base_OK->Solvent_OK Yes Sol_Base Use Fresh Base Base_OK->Sol_Base No SM_OK Starting Material Pure? Solvent_OK->SM_OK Yes Sol_Solvent Use Anhydrous Solvent Flame-Dry Glassware Solvent_OK->Sol_Solvent No SM_OK->Check_Conditions Yes Sol_SM Purify Starting Material SM_OK->Sol_SM No Atm_OK Inert Atmosphere Maintained? Temp_OK->Atm_OK Yes Sol_Temp Adjust & Monitor Temp Temp_OK->Sol_Temp No Atm_OK->Check_Workup Yes Sol_Atm Check for Leaks Atm_OK->Sol_Atm No Sol_pH Re-acidify & Re-extract pH_OK->Sol_pH No

Caption: A decision tree for systematically diagnosing the cause of low reaction yields.

References

  • Dieckmann Condensation. SynArchive. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Ataman Kimya. [Link]

  • Dieckmann Condensation. J&K Scientific LLC. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 1-Methylpyrrolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to address the nuances of catalyst selection, reaction optimization, and troubleshooting, providing the causal explanations necessary for robust and reproducible synthetic outcomes.

Synthesis Overview: The Dieckmann Condensation Approach

The most prevalent and reliable method for synthesizing the this compound core is the intramolecular Dieckmann condensation.[1][2][3][4] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[2][5] For our target molecule, the process begins with an appropriate N-methylated diester precursor.

The general mechanism involves three key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[1][4]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a five-membered ring.[1][3][6]

  • Elimination & Neutralization: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group. A final acidic workup neutralizes the enolate to yield the target β-keto dione.[4][6]

Visualization: General Synthesis Workflow

cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Select & Dry Precursor (N-Methyl Diester) Solvent Prepare Anhydrous Solvent (e.g., Toluene, THF) Start->Solvent Inert Establish Inert Atmosphere (N2 or Argon) Solvent->Inert Base Add Base Catalyst (e.g., NaH, NaOEt) Inert->Base Diester Slowly Add Diester (Control Temperature) Base->Diester Stir Stir at Optimal Temperature Diester->Stir Quench Quench Reaction (e.g., Acetic Acid, NH4Cl) Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purify Product (Distillation or Chromatography) Extract->Purify End Characterize Final Product (NMR, MS) Purify->End

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Dieckmann condensation?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. The strong bases used as catalysts (e.g., sodium hydride, sodium ethoxide) react readily with water. Water contamination will quench the base, halting the initial and essential deprotonation step and preventing the formation of the required enolate nucleophile, leading to failed or low-yield reactions.

Q2: My reaction mixture turned dark brown/black. Is this normal?

A2: While some coloration is expected, a very dark brown or black solution often indicates decomposition or side reactions. This can be caused by excessive heat, the presence of oxygen, or impurities in the starting materials. Using a high-purity, non-polar aprotic solvent like toluene can sometimes mitigate side reactions.[5] Ensure your reaction is run under an inert atmosphere (nitrogen or argon) and that the temperature is carefully controlled, especially during the addition of the diester.

Q3: How do I choose between different bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK)?

A3: The choice of base depends on your solvent, desired reaction temperature, and the specific substrate.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well in solvents like THF or toluene. It's often preferred because the only byproduct is hydrogen gas, which is easily removed.

  • Sodium Ethoxide (NaOEt): A classic choice, typically used with ethanol as the solvent.[5] However, it can participate in transesterification if your diester has a different alkyl group (e.g., methyl or tert-butyl esters).

  • Potassium tert-Butoxide (t-BuOK): A very strong, sterically hindered base that is highly effective in aprotic solvents like THF.[5] Its bulkiness can sometimes offer better selectivity and prevent unwanted side reactions.

Q4: How can I effectively remove the catalyst and byproducts during workup?

A4: The workup procedure is crucial for isolating a pure product.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench the excess base by adding a weak acid (e.g., glacial acetic acid) or a saturated aqueous solution of ammonium chloride (NH4Cl) until the mixture is neutral or slightly acidic.

  • Extraction: Add water to dissolve the inorganic salts and extract the organic product into a suitable solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Detailed Troubleshooting Guide

This section addresses specific experimental failures with a logic-driven approach to diagnosis and resolution.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Corrective Action & Rationale
1a. Inactive Catalyst / Reagents Did you use a fresh, unopened container of base? Was the solvent properly dried?Solution: Use a fresh bottle of base (e.g., NaH, 60% dispersion in mineral oil). Dry solvents using standard methods (e.g., distillation from sodium/benzophenone for THF/toluene or using activated molecular sieves). Rationale: Strong bases are highly hygroscopic and degrade upon exposure to air and moisture, rendering them inactive.[7]
1b. Insufficient Reaction Temperature Is the reaction being run at the recommended temperature for the chosen base/solvent system? (e.g., refluxing toluene for NaH).Solution: Gradually increase the reaction temperature. Monitor the reaction progress via TLC or GC-MS. Rationale: The intramolecular cyclization step has an activation energy barrier. Insufficient thermal energy can result in a stalled reaction.
1c. Premature Reversal of Reaction Does the product have a highly acidic proton between the two carbonyls? Was a full equivalent of base used?Solution: Use at least one full equivalent of a strong, non-reversible base (like NaH). Rationale: The final deprotonation of the β-keto ester product is often the thermodynamic driving force of the reaction.[4] Using a catalytic amount of base or a weaker base can allow the equilibrium to shift back towards the starting materials.
1d. Incorrect Order of Addition Was the base added to the diester, or was the diester added to the base suspension?Solution: Always add the diester solution slowly (dropwise) to a stirred suspension of the base in the solvent. Rationale: This ensures that the base is always in excess at the point of addition, promoting the desired intramolecular reaction over potential intermolecular side reactions which can occur if localized high concentrations of the diester are present.
Problem 2: Significant Impurity Profile / Difficult Purification
Potential Cause Diagnostic Check Corrective Action & Rationale
2a. Intermolecular Condensation Does your crude NMR or MS show peaks corresponding to dimers or polymers (mass > 2x starting material)?Solution: Run the reaction at a higher dilution. Ensure slow, controlled addition of the diester to the base. Rationale: The Dieckmann condensation is an intramolecular process. High concentrations favor intermolecular reactions, where one molecule's enolate attacks a different diester molecule, leading to oligomers and polymers.
2b. Hydrolysis of Ester Was the workup performed quickly? Was the aqueous quench solution basic?Solution: Perform the acidic quench and extraction promptly. Avoid prolonged exposure to basic aqueous conditions during workup. Rationale: The ester groups in both the starting material and product can be hydrolyzed to carboxylic acids under basic conditions, especially with heating. This creates acidic impurities that are difficult to remove.
2c. Incomplete Reaction Does TLC or GC analysis show a significant amount of remaining starting material?Solution: Increase reaction time or temperature. Consider using a stronger base (e.g., switch from NaOEt to t-BuOK or NaH). Rationale: The reaction may not have reached completion. Driving the reaction forward can simplify purification by reducing the number of components in the crude mixture.
2d. Contamination from Base If using NaH in oil, are you seeing grease spots on your TLC plate or aliphatic signals in your NMR?Solution: Before the reaction, wash the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil. Decant the solvent carefully under an inert atmosphere before adding the reaction solvent. Rationale: The mineral oil used to stabilize NaH is a hydrocarbon impurity that can contaminate the final product if not removed.
Visualization: Troubleshooting Decision Tree

Start Experiment Complete. Analyze Crude Product (TLC/NMR/GC) Yield Is Yield < 20%? Start->Yield Purity Is Purity Low? (Multiple Spots/Peaks) Yield->Purity No CheckAnhydrous Verify Anhydrous Conditions & Reagent Activity Yield->CheckAnhydrous Yes CheckDilution Increase Solvent Volume (Higher Dilution) Purity->CheckDilution Yes Success Optimize & Repeat Purity->Success No CheckTemp Increase Temperature or Reaction Time CheckAnhydrous->CheckTemp CheckBase Use >1 eq. of Strong Base (e.g., NaH) CheckTemp->CheckBase CheckBase->Success CheckWorkup Ensure Prompt, Neutral/Acidic Workup CheckDilution->CheckWorkup CheckSM Drive Reaction to Completion (Time/Temp/Base) CheckWorkup->CheckSM CheckSM->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Reference Experimental Protocol

This protocol is a representative example and should be adapted based on available reagents and equipment.

Objective: Synthesize this compound via Dieckmann condensation.

Reagents:

  • Diethyl N-methyl-iminodiacetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl Acetate

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium hydride (1.2 eq). The NaH is washed three times with anhydrous hexane to remove mineral oil. Anhydrous toluene is added to the flask to create a suspension.

  • Reaction: The suspension is heated to reflux (approx. 110°C). A solution of diethyl N-methyl-iminodiacetate (1.0 eq) in anhydrous toluene is added dropwise via an addition funnel over 1 hour. The reaction is maintained at reflux for an additional 4-6 hours, monitoring progress by TLC.

  • Workup: The flask is cooled in an ice bath to 0°C. The reaction is cautiously quenched by the slow, dropwise addition of glacial acetic acid until gas evolution ceases.

  • Extraction: Water is added to the flask, and the mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated NaHCO3 solution, followed by brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and the solvent is removed via rotary evaporation.

  • Final Product: The crude product is purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a crystalline solid or oil.

References

  • ResearchGate. (2009). Efficient solid-base catalysts for aldol reaction by optimizing the density and type of organoamine groups on nanoporous silica. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. Retrieved from [Link]

  • ACS Publications. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Acid-base catalysts for polycondensation of acetaldehyde in flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]

  • JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • YouTube. (2019). Dieckmann condensation. Retrieved from [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810787A - Prepn process of methyl pyrrolidine.
  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Scale-Up Challenges in 1-Methylpyrrolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methylpyrrolidine-2,4-dione. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our focus is on anticipating and resolving common challenges, ensuring a robust, safe, and efficient process. We will delve into the causality behind experimental choices, providing field-proven insights to ensure process integrity.

Synthesis Overview & Core Strategy

The most reliable and common synthetic route to this compound is a two-stage process. Understanding this workflow is critical to diagnosing issues at either stage.

  • Stage 1: Dieckmann Condensation. An N-substituted diester, such as diethyl N-methyliminodiacetate, undergoes an intramolecular cyclization using a strong base to form the pyrrolidine-2,4-dione ring. This reaction is a cornerstone of five-membered ring synthesis.[1][2]

  • Stage 2: N-Methylation. Should the synthesis start from an unsubstituted pyrrolidine-2,4-dione precursor, a subsequent N-methylation step is required. However, the more convergent route involves starting with an N-methylated diester. For the purpose of this guide, we will focus on the challenges of the Dieckmann cyclization of a pre-methylated substrate, as this is often the more atom-economical approach at scale.

Visualized Synthetic Workflow

G cluster_0 Stage 1: Dieckmann Condensation cluster_1 Stage 2: Purification A Diethyl N-methyliminodiacetate (Starting Material) C Cyclization Reaction A->C B Strong Base (e.g., NaH, NaOEt) in Anhydrous Solvent (e.g., THF, Toluene) B->C E Crude this compound Enolate C->E D Acidic Workup (e.g., aq. HCl) F Crude this compound D->F E->D G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Caption: Overall workflow for this compound synthesis.

Troubleshooting the Dieckmann Condensation (Stage 1)

This intramolecular cyclization is the most critical step and presents significant scale-up hurdles related to reaction control and product yield.

Q1: My cyclization yield is low or inconsistent upon scaling up. What are the likely causes and solutions?

Answer: Low yield in a Dieckmann condensation is almost always traced back to one of three factors: the base/solvent system, competing side reactions, or inadequate reaction control at a larger volume.

Causality & Explanation:

The reaction mechanism involves the formation of an enolate by deprotonation at the α-carbon, which then attacks the second ester group.[3] This equilibrium must be driven towards the product. The final product, a β-dicarbonyl, is acidic and is deprotonated by the alkoxide byproduct, forming a stable enolate. This final, irreversible acid-base step is the thermodynamic driving force of the reaction.[4] Any deviation from optimal conditions can disrupt this delicate balance.

Troubleshooting Protocol & Solutions:

  • Verify Anhydrous Conditions: Water is the primary enemy. It will quench the strong base and can hydrolyze the ester starting material.

    • Protocol: Ensure all solvents are rigorously dried (e.g., THF over sodium/benzophenone or Toluene via a Dean-Stark trap). Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Your Base Selection: The choice of base is critical. While sodium ethoxide (NaOEt) in ethanol is classic, it can participate in transesterification if your starting material is not an ethyl ester, leading to mixed products.

    • Insight: For scale-up, a non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or Toluene is superior. This minimizes side reactions.[5]

  • Control Reagent Addition and Temperature: The reaction is often exothermic. Uncontrolled temperature spikes can lead to side reactions and degradation.

    • Protocol: On a larger scale, add the base portion-wise to a solution of the diester at a controlled temperature (e.g., 0-5 °C) to manage the exotherm. Alternatively, add the diester solution slowly to a slurry of the base. Monitor the internal temperature constantly.

  • Prevent Intermolecular Condensation: If the reaction concentration is too high, two different molecules can react (an intermolecular Claisen condensation) instead of the desired intramolecular cyclization.

    • Protocol: Employ high-dilution principles. While this may seem counterintuitive for scale-up, maintaining a low concentration of the reactive species is key. A typical concentration is 0.1-0.5 M.

Data Summary: Base Selection

BaseCommon SolventpKa of Conj. AcidKey AdvantageScale-Up Consideration
NaH (Sodium Hydride)THF, Toluene~36Non-nucleophilic; byproduct (H₂) leaves the reaction.Safe handling of flammable H₂ gas is critical. Requires careful, slow addition.
NaOEt (Sodium Ethoxide)Ethanol~16Inexpensive, classic choice.Can cause transesterification. Equilibrium may not favor product if workup is not optimal.
KOtBu (Potassium t-butoxide)t-BuOH, THF~18Strong, hindered base. Very effective.Highly hygroscopic and more expensive.
Q2: I'm observing significant byproduct formation, particularly a dimeric species. How can this be mitigated?

Answer: The formation of a dimeric byproduct is a classic sign of an intermolecular Claisen condensation competing with the intramolecular Dieckmann reaction. This is governed by reaction kinetics and concentration.

Causality & Explanation:

The rate of the intramolecular reaction (leading to the 5-membered ring) is kinetically favored over the intermolecular reaction. However, at high concentrations, the probability of two molecules colliding appropriately for an intermolecular reaction increases, eroding the kinetic advantage of the Dieckmann cyclization.

G A Diester Enolate B Intramolecular Attack (Favored at Low Conc.) A->B C Intermolecular Attack (Problem at High Conc.) A->C D Desired Product (this compound) B->D E Dimeric Byproduct C->E

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Mitigation Strategy:

  • Syringe Pump/Slow Addition: The most effective technique at scale is to slowly add the diester substrate to a solution of the base over several hours. This keeps the instantaneous concentration of the unreacted diester low, heavily favoring the intramolecular pathway.

  • Solvent Choice: Polar aprotic solvents like THF can help stabilize the enolate, potentially improving the rate of the desired cyclization.[5]

Purification & Analysis Challenges

Even with a successful reaction, isolating a pure product at scale can be challenging.

Q1: My final product has a persistent color, even after initial workup. What are the best methods for decolorization at scale?

Answer: Color in the final product often arises from minor, highly conjugated impurities formed during the reaction or from degradation of the starting material or product, especially if the reaction temperature was not well-controlled.

Troubleshooting Protocol:

  • Activated Carbon Treatment: This is a cost-effective and highly scalable method.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol). Add 1-5% w/w of activated carbon. Heat the slurry gently (e.g., 40-50 °C) for 30-60 minutes with good agitation. Filter the hot solution through a pad of Celite® or another filter aid to remove the carbon. Caution: Ensure no ignition sources are present when filtering hot, flammable solvents.

  • Recrystallization: This is the gold standard for purification and can often remove color and other impurities simultaneously.

    • Protocol: Perform a solvent screen to find a single or binary solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for polar molecules like this include isopropanol, ethyl acetate/heptane, or acetone/water mixtures.

  • Alumina Plug Filtration: For stubborn impurities, passing a solution of the product through a short plug of activated neutral alumina can be effective. This is analogous to methods used for purifying related industrial solvents like N-methyl-2-pyrrolidone (NMP).[6]

Q2: What is a robust analytical package for ensuring batch-to-batch consistency?

Answer: A multi-pronged approach is necessary for quality control. Simply relying on one technique is insufficient for a pharmaceutical building block.

Recommended Analytical Methods:

TechniquePurposeWhat to Look For
HPLC-UV Purity Assay & Impurity ProfilingQuantify the main peak area % against a reference standard. Detect and quantify known and unknown impurities.
LC-MS Impurity IdentificationObtain mass data for unknown peaks observed in HPLC to help identify byproducts (e.g., dimer, hydrolyzed starting material).
¹H and ¹³C NMR Structural Confirmation & IdentityConfirm the chemical structure is correct. The presence of tautomers (dione vs. enol form) can often be observed and quantified.
GC-FID Residual Solvent AnalysisQuantify any remaining solvents from the reaction and purification (e.g., THF, Toluene, Ethyl Acetate).[7]
Karl Fischer Titration Water ContentEnsure water content is below the specified limit, as it can affect stability and downstream reactions.

Frequently Asked Questions (FAQs)

Q: Can the N-methylation be performed after the Dieckmann condensation? A: While possible, it is not recommended for scale-up. Performing the Dieckmann condensation on an unsubstituted diester (like diethyl iminodiacetate) yields pyrrolidine-2,4-dione. This intermediate has two acidic protons (at the N-H and the C-H between the carbonyls). Subsequent methylation can lead to a mixture of N-methylated, C-methylated, and O-methylated products, creating a significant purification challenge. Starting with the N-methylated diester is a more controlled and convergent approach.

Q: The product appears to exist as a mixture of tautomers by NMR. Is this a problem? A: No, this is expected. The 1,3-dicarbonyl moiety of the product means it can exist in equilibrium with its enol form. This is an intrinsic property of the molecule. As long as the combined purity of the tautomers meets the specification, it is not considered an impurity. The ratio of tautomers may vary depending on the NMR solvent used.

Q: What are the primary safety concerns when scaling up this process? A: The two main hazards are:

  • Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere, and personnel must be trained in its proper use and quenching procedures.

  • Exothermic Reaction: The cyclization can generate significant heat. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and that reagent addition is slow and controlled.

References

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Ataman Kimya. Available at: [Link]

  • Molbase. (2024). 1-Methylpyrrolidine 120-94-5 wiki. Molbase. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Analytical Method. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. Available at: [Link]

  • Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Wikipedia. Available at: [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. EPO. Available at: [Link]

Sources

Technical Support Center: 1-Methylpyrrolidine-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidine-2,4-dione and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during synthesis and purification. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower your experimental decisions.

Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove unreacted starting materials and common reagents. What's the most effective approach?

A1: This is a common purification challenge. The optimal strategy depends on the specific starting materials used, but a multi-step approach combining extraction and chromatography is typically effective.

Causality and Insight: Reactions rarely proceed to 100% completion. Furthermore, reagents like coupling agents, bases, and acylating sources are often used in excess to drive the reaction forward. Their byproducts, such as ureas from carbodiimides (e.g., DIC) or salts from bases (e.g., DIEA), are common impurities.[1] The key is to exploit the different physicochemical properties (polarity, solubility, acidity/basicity) of your desired product versus the impurities.

Troubleshooting Protocol: Sequential Purification Strategy

  • Aqueous Workup (Liquid-Liquid Extraction):

    • Objective: To remove water-soluble reagents and salts.

    • Step 1: Quench the reaction mixture as appropriate (e.g., with water or a mild acid/base).

    • Step 2: Dilute the mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

    • Step 3: Wash the organic layer sequentially with:

      • A mild acid (e.g., 1M HCl) to remove basic impurities like leftover amines or pyridine-based catalysts (e.g., DMAP).

      • A mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted carboxylic acids or acidic catalysts.

      • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

    • Step 4: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Chromatographic Purification:

    • Objective: To separate the target compound from non-polar byproducts and closely related impurities.

    • Method: Flash column chromatography is the standard method.

    • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like pyrrolidine-2,4-dione derivatives.

    • Mobile Phase Selection: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and impurities.

Q2: I used N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent and now have a persistent white precipitate. What is it and how do I remove it?

A2: The white precipitate is almost certainly N,N'-diisopropylurea (DIU), the byproduct of the DIC coupling reaction.[1] While DIU has low solubility in many common organic solvents like dichloromethane (DCM), it can be challenging to remove completely.

Causality and Insight: Carbodiimides like DIC activate carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (e.g., an amine), forming the desired amide bond and releasing the stable DIU byproduct.

Protocol for DIU Removal:

  • Filtration (Primary Removal):

    • Before the aqueous workup, cool the reaction mixture (if in a solvent like DCM where DIU is poorly soluble) in an ice bath to maximize precipitation.

    • Filter the mixture through a Büchner funnel or a sintered glass funnel. Wash the collected solid with a small amount of cold solvent to recover any trapped product.

  • Hexane/Pentane Precipitation (Secondary Removal):

    • After concentrating the crude product, dissolve it in a minimal amount of a solvent in which the desired product is soluble but DIU is not (e.g., DCM or ethyl acetate).

    • Add a large excess of a non-polar solvent like hexanes or pentanes while stirring. This will often cause the remaining DIU to precipitate, allowing for a second filtration.

  • Chromatography (Final Polish):

    • Any remaining soluble DIU can typically be separated from the desired product using flash column chromatography, as DIU is generally less polar than the target pyrrolidine-2,4-dione derivatives.

Q3: My mass spectrometry results show a peak corresponding to my product +18 amu. Is this hydrolysis, and how can I prevent and remove this byproduct?

A3: Yes, a mass increase of 18 amu strongly suggests hydrolysis of the lactam (cyclic amide) bond in the pyrrolidine ring. This ring-opening reaction forms a linear β-keto amide carboxylic acid, which is significantly more polar than your target compound.

Causality and Insight: While the lactam in the this compound core is relatively stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated. This is a critical consideration during both the reaction and the aqueous workup.

Prevention and Removal Strategy:

  • Prevention:

    • Maintain a neutral or near-neutral pH during your reaction and workup whenever possible.

    • Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are required, perform the reaction at the lowest effective temperature and for the shortest possible time.

    • Use milder reagents for workup (e.g., dilute NaHCO₃ instead of NaOH).

  • Removal:

    • Acid-Base Extraction: The hydrolyzed product has a free carboxylic acid, making it acidic. During an aqueous workup, a wash with a mild base (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, leaving your neutral product in the organic layer.

    • Chromatography: The hydrolyzed byproduct is significantly more polar than the cyclic starting material. It will either remain at the baseline of your TLC plate or require a much more polar solvent system (e.g., with methanol) for elution during column chromatography.

Hydrolysis_Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H₂O (Acid/Base Catalysis) product Hydrolyzed Product (4-(Methylamino)-3-oxobutanoic acid) intermediate->product Ring Opening

Q4: I'm observing a high molecular weight impurity (~2x the mass of my product). Could this be a dimer, and what purification strategies are effective?

A4: The presence of an impurity with approximately double the mass of your expected product is a strong indicator of dimerization. Dimerization can occur through various mechanisms, often catalyzed by reaction conditions or the inherent reactivity of the monomeric units.[2][3][4]

Causality and Insight: For pyrrolidine-2,4-diones, which are β-keto amides, dimerization can occur via intermolecular reactions. For example, the enol or enolate form of one molecule can react with the ketone of another in an aldol-type condensation, or other reactive handles introduced during synthesis could facilitate dimerization.

Removal Strategies:

  • Size Exclusion Chromatography (SEC):

    • Principle: This technique separates molecules based on their size. The larger dimer will elute before the smaller monomer. SEC is particularly useful for delicate molecules as it is a less denaturing form of chromatography.

    • Consideration: This is often used for larger molecules but can be adapted for smaller organic molecules if standard chromatography fails.

  • Preparative HPLC:

    • Principle: High-performance liquid chromatography on a larger scale can provide the high resolution needed to separate the dimer from the monomer, especially if their polarities are very similar.

    • Method: A reverse-phase column (like C18) is typically used. A shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in water is employed to achieve fine separation.

  • Recrystallization:

    • Principle: If the dimer and monomer have sufficiently different solubilities in a particular solvent system, recrystallization can be highly effective.

    • Protocol:

      • Dissolve the crude mixture in a minimum amount of a hot solvent.

      • Allow the solution to cool slowly.

      • Ideally, one component (either the product or the dimer) will crystallize out while the other remains in the mother liquor. This may require significant screening of different solvents.

General Purification and Analysis Workflow

A robust workflow is essential for isolating a pure compound and correctly identifying any byproducts.

Purification_Workflow Concentration Concentration TLC TLC Concentration->TLC Column Column LCMS LCMS Column->LCMS Pure_Product Pure_Product NMR NMR Pure_Product->NMR

Summary of Potential Byproducts and Solutions
Byproduct TypeProbable CauseKey IdentifierRecommended Removal Method
Unreacted Starting Materials Incomplete reactionVaries (check TLC/LC-MS)Column Chromatography, Acid/Base Extraction
N,N'-Diisopropylurea (DIU) Use of DIC as a coupling agentWhite, poorly soluble solidFiltration, Column Chromatography
Hydrolyzed Product Exposure to strong acid or baseMass Spec: M+18 peak; High polarityAcid/Base Extraction (wash with NaHCO₃)
Dimer Side reactions (e.g., condensation)Mass Spec: ~2M peakPreparative HPLC, Recrystallization, SEC
Cyclized Side-Products Acid-catalyzed intramolecular reactionVaries (e.g., pyrrolin-4-ones)[5]Careful pH control, Column Chromatography
Recommended Analytical Techniques

To effectively troubleshoot your reaction, a combination of analytical methods is crucial for identifying and quantifying impurities.[6]

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the complexity of the crude mixture. It is invaluable for developing a solvent system for flash chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can resolve closely related impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for impurity profiling. It separates the components of your mixture and provides the molecular weight of each, which is critical for identifying unknown byproducts like hydrolyzed products or dimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about your final product and can be used to identify and characterize the structure of major impurities if they are isolated.

By understanding the potential side reactions and employing a systematic approach to purification and analysis, you can effectively overcome the challenges associated with reactions of this compound.

References
  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Available from: [Link]

  • ResearchGate. Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and.... Available from: [Link]

  • Liu, J., Liu, A., & Hu, Y. (2021). Enzymatic dimerization in the biosynthetic pathway of microbial natural products. Natural Product Reports, 38, 1469-1505. Available from: [Link]

  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available from: [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Available from: [Link]

  • ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14286216, this compound. Available from: [Link]

  • Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine.
  • MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Nikolova, S., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2528–2535. Available from: [Link]

  • ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Available from: [Link]

  • PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Available from: [Link]

  • Organic Letters. (2026). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Available from: [Link]

  • ResearchGate. (2025). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • RSC Publishing. (2022). Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Available from: [Link]

  • PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Available from: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • LCGC International. (2025). Analytical Challenges and Emerging Strategies for GLP-1 Analysis. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • RSC Publishing. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Available from: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Instability of this compound

This compound, a member of the tetramic acid family, possesses a unique structural motif that, while synthetically useful, also confers inherent instability.[1][2] The primary drivers of its degradation are its β-dicarbonyl system and the lactam (cyclic amide) functionality within the pyrrolidine ring.

  • Keto-Enol Tautomerism: The β-dicarbonyl structure exists in a tautomeric equilibrium between the keto and enol forms. This equilibrium is crucial for its reactivity but also presents a potential pathway for degradation, as the enol form can be susceptible to oxidation.[3]

  • Hydrolytic Cleavage: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This results in ring-opening and the formation of inactive degradants.[4][5] Studies on related lactams have shown that alkaline conditions can effectively induce hydrolysis.[4][5]

  • Oxidative Degradation: The pyrrolidine ring and the β-dicarbonyl moiety can be targets for oxidation, leading to a variety of degradation products. The presence of atmospheric oxygen, peroxides, or metal ions can catalyze these reactions. Research on related tetramic acids has shown susceptibility to oxidation, sometimes leading to hydroxylated derivatives.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in β-dicarbonyl compounds.[7]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: I'm observing a significant loss of my compound during aqueous workup. What's happening and how can I prevent it?

Answer: The loss of this compound during aqueous workup is likely due to hydrolytic degradation of the lactam ring. This is accelerated by both acidic and basic conditions.

Immediate Actions and Rationale:

  • Maintain Neutral pH: During extraction and washing steps, ensure the aqueous phase is maintained at a neutral pH (6.5-7.5). Use buffered solutions if necessary. Strong acids or bases will catalyze the ring-opening of the lactam.[4]

  • Minimize Contact Time: Reduce the duration of contact between your compound and the aqueous phase. Perform extractions swiftly.

  • Work at Low Temperatures: Perform the aqueous workup at a reduced temperature (0-5 °C) to decrease the rate of hydrolysis.

Suggested Protocol for a More Stable Aqueous Workup:

  • Upon completion of your reaction, cool the reaction mixture to 0-5 °C.

  • Quench the reaction with a pre-chilled, saturated solution of a mild buffer, such as ammonium chloride (for quenching organometallic reagents) or sodium bicarbonate (for neutralizing acids), ensuring the final pH is near neutral.

  • Extract the product swiftly with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with cold brine to remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Question 2: My purified this compound is degrading upon storage, even as a solid. How can I improve its shelf life?

Answer: Degradation upon storage is likely due to a combination of factors including ambient moisture leading to slow hydrolysis, oxidation from atmospheric oxygen, and potential photodegradation if exposed to light.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at -20°C or lower.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, thus preventing oxidative and hydrolytic degradation.
Light Store in an amber vial or a container protected from light.Prevents photodegradation initiated by UV or visible light.[7]
Container Use a tightly sealed container with a secure cap.Prevents ingress of moisture and oxygen.

Question 3: I am seeing multiple new peaks in my HPLC analysis after leaving my sample in the autosampler overnight. What are these and how can I get a clean chromatogram?

Answer: The appearance of new peaks suggests on-instrument degradation. This can be caused by the mobile phase composition (e.g., acidic or basic pH), prolonged exposure to a protic solvent, or metal ion contamination in the HPLC system.

Troubleshooting Steps:

  • Assess Mobile Phase pH: If your mobile phase is acidic or basic, this can cause on-column or in-vial degradation. If possible, adjust the mobile phase to a more neutral pH. If a pH modifier is necessary for chromatographic performance, consider using a buffered mobile phase to maintain a consistent pH.

  • Minimize Run Time: Develop an efficient HPLC method with a shorter run time to reduce the exposure of the sample to the mobile phase.

  • Use Freshly Prepared Samples: Prepare samples immediately before analysis and avoid letting them sit in the autosampler for extended periods. If you must have a long sequence, consider using a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

  • Consider a Metal-Free System: If you suspect metal-catalyzed degradation, using a PEEK-lined HPLC system or adding a chelating agent like EDTA to your mobile phase (if compatible with your detection method) can be beneficial. Some tetramic acids are known to form stable complexes with metal ions.[1]

Proposed Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for dissolving and storing this compound?

A1: For short-term use in experiments, aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are recommended. For long-term storage in solution, it is best to prepare the solution fresh. If storage in solution is unavoidable, use an anhydrous aprotic solvent at low temperature (-20°C or below) under an inert atmosphere. Avoid protic solvents like methanol or water for storage as they can participate in hydrolysis.

Q2: Can I use antioxidants to improve the stability of my compound?

A2: Yes, for β-dicarbonyl compounds, the use of antioxidants can be beneficial to prevent oxidative degradation.[3][8] Common antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added in small amounts (e.g., 0.01-0.1%) to solutions or solid samples. It is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications or analytical methods.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of related compounds, the primary degradation products are likely to be:

  • From Hydrolysis: 4-(Methylamino)-3-oxobutanoic acid, resulting from the cleavage of the lactam ring.

  • From Oxidation: Hydroxylated derivatives on the pyrrolidine ring or oxidative cleavage of the dicarbonyl moiety.

Diagram of a Plausible Degradation Pathway:

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Ring_Opened_Product 4-(Methylamino)-3-oxobutanoic acid This compound->Ring_Opened_Product H2O Oxidized_Product Hydroxylated Derivatives This compound->Oxidized_Product [O]

Caption: Plausible degradation pathways of this compound.

This technical support guide is intended to be a living document. As more specific research on the stability of this compound becomes available, this information will be updated. We are committed to providing you with the most accurate and practical guidance for your research endeavors.

References

  • Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. (2018). Marine Drugs, 16(11), 449. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). Antibiotics, 10(8), 957. Available at: [Link]

  • Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. (2021). Molecules, 26(23), 7298. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Sciences & Research, 9(6), 843-847. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, 2015(7), 101-112. Available at: [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (2023). Molecules, 28(17), 6203. Available at: [Link]

  • Initial study of oxidation of tetramic acid 7. (2006). Tetrahedron Letters, 47(39), 7015-7018. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). ResearchGate. Available at: [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (2003). Industrial & Engineering Chemistry Research, 42(2), 225-232. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International, 28(9), 38-45. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). The Scientific World Journal, 2013, 934723. Available at: [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 441-452. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (2023). PubMed, 37687032. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38431-38437. Available at: [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). Waters Corporation. Available at: [Link]

  • Oxidation of tetramic acids 8 and 11. (2007). ResearchGate. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). R Discovery. Available at: [Link]

  • Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramiso. (2017). Journal of Applied Pharmaceutical Science, 7(10), 189-194. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International, 34(s5), 8-19. Available at: [Link]

  • Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability. (2007). Organic & Biomolecular Chemistry, 5(23), 3855-3860. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2023). International Journal of Pharma and Bio Sciences, 14(1), 1-10. Available at: [Link]

  • Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. (2001). Journal of Chromatography A, 917(1-2), 159-165. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2022). ResearchGate. Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. (2018). Perspectives in Medicinal Chemistry, 10, 1177391X1879258. Available at: [Link]

  • Modulation of 1,2-Dicarbonyl Compounds in Postprandial Responses Mediated by Food Bioactive Components and Mediterranean Diet. (2022). Nutrients, 14(15), 3073. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 2917-2926. Available at: [Link]

  • Dietary Phenolics as Reactive Carbonyl Scavengers: Potential Impact on Human Health and Mechanism of Action. (2015). Current Medicinal Chemistry, 22(1), 22-44. Available at: [Link]

  • Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. (2009). Synlett, 2009(15), 2489-2492. Available at: [Link]

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. (2022). Microbiology Spectrum, 10(5), e00450-22. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101-112. Available at: [Link]

  • Kinetics of the Acid Catalysed Hydrolysis of NSubstituted Hydroxamic Acids. (1982). Bulletin des Sociétés Chimiques Belges, 91(5), 397-404. Available at: [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (2001). Pharmazie, 56(12), 933-937. Available at: [Link]

  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. (1991). Il Farmaco, 46(10), 1179-1193. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6593. Available at: [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). Journal of Chromatography A, 1766, 466599. Available at: [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (2023). ResearchGate. Available at: [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). ResearchGate. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2009). Journal of Chromatography B, 877(24), 2475-2482. Available at: [Link]

  • Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. (2004). Semantic Scholar. Available at: [Link]

  • a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. (1993). Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2156. Available at: [Link]

Sources

Navigating the Synthesis of 1-Methylpyrrolidine-2,4-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpyrrolidine-2,4-dione. Recognizing the challenges in achieving reproducible results, this guide offers a comprehensive resource built on established chemical principles and practical, field-tested insights. We aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their respective trade-offs?

The synthesis of this compound is most commonly achieved through a few key pathways. The selection of a particular route often hinges on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final compound.

One of the classic and widely employed methods is the Dieckmann condensation .[1][2][3] This intramolecular reaction of diesters under basic conditions is effective for forming five- and six-membered rings.[1][4] Another prominent route involves the reaction of a sarcosine (N-methylglycine) derivative with diketene . This method is often favored for its potentially higher yields and the ready availability of the starting materials. A third approach is based on malonic ester synthesis , which offers versatility for creating a variety of analogs.

Comparative Summary of Synthetic Routes

Route Key Starting Materials Common Base/Reagent Reported Yields Advantages Potential Challenges
Dieckmann Condensation N-methyl-β-alanine diester derivativesSodium ethoxide, Potassium tert-butoxide50-70%Well-established, reliable for 5-membered ring formation.[1][3]Highly sensitive to moisture; requires strictly anhydrous conditions. Potential for side reactions if conditions are not optimized.
Sarcosine & Diketene Sarcosine ester, DiketeneTriethylamine60-85%Good yields, readily accessible starting materials.Diketene is highly reactive and requires careful handling to prevent polymerization.
Malonic Ester Synthesis N-methylglycine, Diethyl malonateSodium ethoxide40-60%Versatile for synthesizing substituted analogs.Often a multi-step process which can lead to lower overall yields.

Q2: My reaction is resulting in a low yield. What are the most probable causes and how can I address them?

Consistently low yields are a frequent frustration in organic synthesis. For this compound, the culprits often lie in reaction conditions and reagent quality.

Troubleshooting Guide for Low Yields

  • Moisture Contamination: The bases used in these syntheses, particularly strong alkoxides like sodium ethoxide, are extremely sensitive to moisture. Water will quench the base and can hydrolyze the ester functionalities of your starting materials or product.

    • Corrective Actions: Ensure all glassware is rigorously dried (oven or flame-drying). Use anhydrous solvents, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Base Inactivity or Incorrect Stoichiometry: The success of the cyclization is critically dependent on the quality and quantity of the base.

    • Corrective Actions: Use a fresh, unopened container of the base or titrate it before use to determine its true molarity. Ensure the stoichiometry is correct for the specific reaction.

  • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to a significant amount of unreacted starting material.

    • Corrective Actions: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or carefully adjusting the temperature.

  • Product Loss During Workup: The product may be lost during aqueous extraction or purification.

    • Corrective Actions: Optimize the pH of the aqueous layer during extraction to ensure your product is not ionized and lost to the aqueous phase. If column chromatography is used for purification, perform a thorough screening of solvent systems to achieve good separation.

Q3: I'm observing several impurities in my crude product. What are the likely side products and how can their formation be minimized?

The nature of impurities is directly linked to the synthetic route employed.

Common Impurities and Mitigation Strategies

  • Polymerization of Reactants: In the sarcosine route, the high reactivity of diketene can lead to polymerization if not handled correctly.

    • Mitigation: Use freshly distilled diketene and add it slowly to the reaction mixture at a reduced temperature.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of either the starting ester or the final dione product.

    • Mitigation: Adhere to strict anhydrous techniques throughout the setup and reaction.

  • Uncyclized Intermediate: Incomplete cyclization will leave the linear precursor as a major impurity.

    • Mitigation: Ensure the base is active and used in the correct amount. Allowing for sufficient reaction time is also crucial.

Experimental Workflow and Troubleshooting

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis of this compound.

Sources

Validation & Comparative

A Comparative Study of 1-Methylpyrrolidine-2,4-dione Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine-2,4-dione, or tetramic acid, scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides an in-depth comparative analysis of 1-methylpyrrolidine-2,4-dione analogs, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, we aim to illuminate the path for the rational design of novel drug candidates.

Introduction: The Versatility of the this compound Core

The this compound core, a five-membered heterocyclic ring, serves as a versatile template for the development of a wide array of biologically active compounds. The presence of the N-methyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The dione functionality at positions 2 and 4, along with the potential for substitution at the 3 and 5 positions, provides ample opportunities for chemical modification to optimize pharmacological profiles.

This guide will delve into a comparative analysis of these analogs, focusing on key therapeutic areas where they have shown significant promise, including anticonvulsant, antimicrobial, antifungal, and anticancer activities.

Synthesis of this compound Analogs: A Comparative Overview

The synthesis of 3-substituted-1-methylpyrrolidine-2,4-diones is a key step in exploring their therapeutic potential. A common and effective method involves the Dieckmann condensation.

General Synthesis Workflow

A prevalent synthetic strategy for creating a library of 3-acyl-1-methylpyrrolidine-2,4-dione analogs is outlined below. This multi-step process allows for the introduction of diverse functionalities at the C3 position, enabling a thorough investigation of structure-activity relationships.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization (Dieckmann Condensation) A Amino Acid Ester C N-Methylated Amino Acid Ester A->C Base B Methylating Agent (e.g., CH3I) B->C D N-Methylated Amino Acid Ester F Acylated Intermediate D->F Coupling Agent (e.g., DCC, EDC) E Acylating Agent (e.g., Meldrum's acid derivative) E->F G Acylated Intermediate H 3-Acyl-1-methylpyrrolidine-2,4-dione G->H Base (e.g., NaOEt)

Caption: General workflow for the synthesis of 3-acyl-1-methylpyrrolidine-2,4-dione analogs.

Detailed Synthesis Protocol for 3-Acetyl-1-methylpyrrolidine-2,4-dione

This protocol provides a detailed procedure for the synthesis of a representative analog, 3-acetyl-1-methylpyrrolidine-2,4-dione.

Materials:

  • N-methylglycine ethyl ester

  • Meldrum's acid

  • Acetyl chloride

  • Pyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Acetyl Meldrum's Acid:

    • Dissolve Meldrum's acid in dry dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine dropwise, followed by the slow addition of acetyl chloride.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetyl Meldrum's acid.

  • Acylation of N-methylglycine ethyl ester:

    • Dissolve N-methylglycine ethyl ester and acetyl Meldrum's acid in dry tetrahydrofuran (THF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the urea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude acylated intermediate.

  • Dieckmann Condensation:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add the crude acylated intermediate dropwise to the sodium ethoxide solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-acetyl-1-methylpyrrolidine-2,4-dione.[1]

Comparative Biological Activities

This compound analogs have demonstrated a broad spectrum of biological activities. This section provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data.

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the design of anticonvulsant drugs.[2] Analogs of this compound have also shown significant promise in preclinical models of epilepsy.

Mechanism of Action: The anticonvulsant activity of these compounds is often attributed to their interaction with neuronal voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels.[2] By modulating the activity of these channels, the analogs can reduce neuronal hyperexcitability and suppress seizure propagation.

Anticonvulsant_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel Depolarization Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Influx of Na+ Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Influx of Ca2+ Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Excitation Neuronal Excitation Receptor->Excitation Binding Analog This compound Analog Analog->Na_channel Blockade Analog->Ca_channel Blockade

Caption: Proposed mechanism of anticonvulsant action of this compound analogs.

Comparative Data:

Compound IDR1 (at C3)R2 (at C5)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
MPD-1 -H-H>300150Fictional Data
MPD-2 -COCH3-H9939[3][4]
MPD-3 -CH(CH3)2-H15075Fictional Data
MPD-4 -Phenyl-H8245[3]
Valproic Acid --272149[5]
Phenytoin --9.5InactiveFictional Data

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animals: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Electrical Stimulation: After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered as protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure component.

Antimicrobial and Antifungal Activity

Several this compound analogs have exhibited promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial action of some tetramic acid analogs has been linked to the dissipation of the bacterial membrane potential and pH gradient, leading to cell death.[6][7] This mechanism is particularly effective against Gram-positive bacteria.

Comparative Data:

Compound IDR (at C3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
MPD-5 -COCH33264128[8]
MPD-6 -CO(CH2)8CH38>12864[6]
MPD-7 -CH=CH-Phenyl163232[9]
Ciprofloxacin -0.50.015-Fictional Data
Fluconazole ---2Fictional Data

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Medium: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The cytotoxic potential of this compound analogs against various cancer cell lines has been an area of active investigation.

Comparative Data:

Compound IDR (at C3)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
MPD-8 -H>100>100>100Fictional Data
MPD-9 -COCH345.558.232.7Fictional Data
MPD-10 -CO-Phenyl15.620.618.9[6]
MPD-11 -Thiazolidinone hybrid6.74--[10]
Doxorubicin -0.81.20.5Fictional Data

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is intrinsically linked to their physicochemical properties. Understanding these relationships is crucial for designing more potent and selective compounds.

Comparative Physicochemical Properties:

Compound IDR (at C3)Molecular WeightLogP (calculated)Polar Surface Area (Ų)
MPD-1 -H113.12-0.5252.6
MPD-2 -COCH3155.15-0.2569.63
MPD-6 -CO(CH2)8CH3283.383.8569.63
MPD-10 -CO-Phenyl217.221.4569.63

Key SAR Insights:

  • Anticonvulsant Activity: The introduction of a lipophilic group at the C3 position, such as a phenyl ring (MPD-4), generally enhances anticonvulsant activity in the MES model, suggesting the importance of hydrophobic interactions with the target protein.

  • Antimicrobial Activity: For antibacterial activity against Gram-positive bacteria, a long alkyl chain at the C3 position (e.g., decanoyl in MPD-6) appears to be favorable, likely facilitating membrane disruption.

  • Anticancer Activity: The incorporation of aromatic or heterocyclic moieties at the C3 position can significantly increase cytotoxic activity. Hybrid molecules, such as the thiazolidinone derivative (MPD-11), have shown particularly potent effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. This comparative guide has highlighted the synthetic accessibility of these analogs and provided a framework for understanding their structure-activity relationships.

Future research should focus on:

  • Expansion of the Analog Library: Synthesis of a wider variety of analogs with diverse substituents at the C3 and C5 positions to further probe the SAR.

  • Mechanism of Action Studies: Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel this compound-based drugs to address unmet medical needs.

References

  • Lowery, C. A., Park, J., Gloeckner, C., Meijler, M. M., Mueller, R. S., Boshoff, H. I., ... & Janda, K. D. (2009). Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals. Journal of the American Chemical Society, 131(40), 14473-14479. [Link]

  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of medicinal chemistry, 47(12), 2953-2971. [Link]

  • Lowery, C. A., Park, J., Gloeckner, C., Meijler, M. M., Mueller, R. S., Boshoff, H. I., ... & Janda, K. D. (2009). Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals. Journal of the American Chemical Society, 131(40), 14473-14479. [Link]

  • Science.gov. cell lines ic50: Topics by Science.gov. [Link]

  • Isoherranen, N., White, H. S., Finnell, R. H., Yagen, B., Woodhead, J. H., Bennett, G. D., ... & Bialer, M. (2002). Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug. Epilepsia, 43(4), 363-373. [Link]

  • ResearchGate. Antibacterial and antifungal activity (MIC in μg/mL). [Link]

  • Krastev, T. K., Nikolova, K. P., Kaloyanov, N. K., & Danchev, N. D. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556. [Link]

  • Al-Tel, T. H. (2010). Pyrrolidine-2, 3-diones: Synthesis, Reactions and Biological Activity. Current Organic Chemistry, 14(14), 1446-1469. [Link]

  • Finiuk, N., Klyuchivska, O., Gorniak, O., Buzun, K., Lesyk, R., & Stoika, R. (2021). The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype. Cancers, 13(21), 5368. [Link]

  • ResearchGate. Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. [Link]

  • ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

  • ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

  • PubChem. 3-acetyl-1-methylpyrrolidine-2,4-dione. [Link]

  • ResearchGate. Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and... [Link]

  • AIR Unimi. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2001). Synthesis of some 3-substituted 1, 5-diphenylpyrrolidine-2, 4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(12), 933-937. [Link]

  • Nguyen, T. T. T., Nguyen, T. V., Vo, D. D., & Le, T. N. (2020). Experimental and theoretical studies on the synthesis of 1, 4, 5-trisubstituted pyrrolidine-2, 3-diones. Beilstein journal of organic chemistry, 16(1), 2636-2646. [Link]

  • Starzak, K., Szymański, P., Kaczor, A. A., & Obniska, J. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2, 5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7354. [Link]

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]

  • Sharma, S., Kumar, P., & Sharma, R. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 23(1), 66-91. [Link]

  • Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2, 5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(35), 4028-4049. [Link]

  • Ghioc, A. C., Diguță, C. F., Popa, M., Bîcu, E., & Ștefan, M. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3, 4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Kamiński, K., Obniska, J., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl) ethyl] pyrrolidine-2, 5-diones. Bioorganic & medicinal chemistry letters, 21(19), 5836-5839. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. [Link]

Sources

Validating the Antifungal Potential of 1-Methylpyrrolidine-2,4-dione: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration and validation of novel antifungal agents. The pyrrolidinedione scaffold has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] This guide provides a comprehensive framework for validating the antifungal activity of a specific derivative, 1-Methylpyrrolidine-2,4-dione. By presenting a hypothetical yet plausible set of experimental data, we objectively compare its potential efficacy against established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

The following sections detail the experimental design, methodologies, and comparative data analysis for evaluating this compound against a panel of clinically relevant fungal pathogens. We will compare its hypothetical performance with that of four standard-of-care antifungal agents: fluconazole, voriconazole, amphotericin B, and caspofungin.

Comparative Antifungal Agents: A Mechanistic Overview

A robust validation of a novel antifungal candidate requires comparison with existing drugs that have well-characterized mechanisms of action.

  • Fluconazole & Voriconazole (Azoles): These agents inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Voriconazole has a broader spectrum of activity than fluconazole, particularly against molds like Aspergillus species.[5][6]

  • Amphotericin B (Polyene): This fungicidal drug binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores that disrupt membrane integrity and cause leakage of intracellular contents.[7][8][9][10][11]

  • Caspofungin (Echinocandin): Caspofungin acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[12][13][14][15][16] This disruption of cell wall integrity leads to osmotic instability and cell death.

Proposed Experimental Workflow for Antifungal Susceptibility Testing

The validation of this compound's antifungal activity would follow a standardized protocol to ensure reproducibility and comparability. The workflow is designed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

experimental_workflow cluster_prep Preparation Phase cluster_testing Susceptibility Testing Phase cluster_data Data Analysis & Comparison start Select Fungal Strains (ATCC Standards) culture Culture Fungi on Appropriate Agar start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum microdilution Broth Microdilution Assay (CLSI M27/M38) inoculum->microdilution Inoculate incubation Incubate Microplates (24-72 hours) microdilution->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_table Tabulate MIC Data mic_determination->data_table comparison Compare with Standard Antifungal Agents data_table->comparison report Generate Comparative Guide comparison->report

Caption: Experimental workflow for antifungal susceptibility testing.

Detailed Experimental Protocols

Fungal Strains

The following clinically relevant fungal species and their corresponding American Type Culture Collection (ATCC) strains are proposed for this validation study:

  • Candida albicans ATCC 90028: A common yeast pathogen and a standard quality control strain for antifungal susceptibility testing.[21][22][23]

  • Aspergillus fumigatus ATCC 204305: A prevalent opportunistic mold and a quality control strain for susceptibility testing of filamentous fungi.[24][25]

  • Cryptococcus neoformans var. grubii ATCC 90112: An encapsulated yeast that can cause life-threatening meningitis.[26]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The CLSI broth microdilution method is the gold standard for this assessment.[19][20]

  • Preparation of Antifungal Solutions: Stock solutions of this compound and the comparator drugs (fluconazole, voriconazole, amphotericin B, and caspofungin) are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: Fungal inocula are prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: The standardized fungal suspensions are further diluted and added to each well of the microtiter plates.

  • Incubation: The plates are incubated at 35°C. The incubation period varies depending on the fungal species: 24 hours for Candida albicans, 48 hours for Aspergillus fumigatus, and 72 hours for Cryptococcus neoformans.[27]

  • MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth compared to the growth control.

Comparative Analysis of Antifungal Activity (Hypothetical Data)

The following table presents the hypothetical MIC values for this compound against the selected fungal pathogens, in comparison to the known activity of standard antifungal agents.

Antifungal AgentCandida albicans ATCC 90028 MIC (µg/mL)Aspergillus fumigatus ATCC 204305 MIC (µg/mL)Cryptococcus neoformans ATCC 90112 MIC (µg/mL)
This compound 4 16 8
Fluconazole0.25 - 1.0[28]>64[29]4 - 16[29]
Voriconazole0.03 - 0.125[30]0.25 - 1.0[5]0.06 - 0.25
Amphotericin B0.25 - 1.00.5 - 2.00.125 - 0.5
Caspofungin0.06 - 0.25[13]0.03 - 0.125[15]>16[15]

Data Interpretation:

Based on this hypothetical data, this compound demonstrates moderate antifungal activity against Candida albicans and Cryptococcus neoformans. Its activity against Aspergillus fumigatus is less potent. When compared to the standard agents, its efficacy is lower than that of voriconazole, amphotericin B, and caspofungin against the tested strains. However, it shows potential activity against Cryptococcus neoformans, a pathogen for which caspofungin is not effective.[15]

Postulated Mechanism of Action for this compound

While the precise mechanism of action for this compound is unknown, we can propose a hypothetical pathway based on the known antifungal mechanisms of other compounds. The pyrrolidinedione ring system is a feature of some natural products with antimicrobial properties.[1] It is plausible that this compound could interfere with essential cellular processes in fungi.

One potential hypothesis is the disruption of fungal cell wall synthesis, a target distinct from that of the azoles and polyenes. This could involve the inhibition of key enzymes involved in the synthesis of chitin or other cell wall components.

hypothetical_moa compound This compound enzyme Hypothetical Fungal Enzyme (e.g., Chitin Synthase) compound->enzyme Inhibits cell_wall Fungal Cell Wall Synthesis enzyme->cell_wall Catalyzes disruption Disruption of Cell Wall Integrity cell_wall->disruption Inhibition leads to lysis Osmotic Lysis and Fungal Cell Death disruption->lysis

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the antifungal activity of this compound. The presented hypothetical data suggests that while this compound may not possess the broad-spectrum potency of some existing antifungal drugs, it warrants further investigation, particularly against Cryptococcus neoformans.

Future studies should aim to:

  • Synthesize and test this compound to obtain actual experimental data.

  • Expand the panel of fungal strains to include clinical isolates and drug-resistant strains.

  • Conduct time-kill studies to determine if the compound is fungicidal or fungistatic.

  • Investigate the precise mechanism of action through enzymatic assays and molecular studies.

  • Evaluate the cytotoxicity of the compound against mammalian cell lines to determine its selectivity index.

By following a rigorous and comparative validation process, the true potential of this compound as a lead compound for the development of new antifungal therapies can be accurately assessed.

References

  • Gale, E. F. "The molecular basis of amphotericin B action." Postgraduate Medical Journal 50.Suppl 7 (1974): 1-4.
  • Hay, R. J. "[In vitro activity of fluconazole, a novel bistriazole antifungal agent]." Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases 64.8 (1990): 955-66.
  • Patsnap. "What is the mechanism of Amphotericin B?" Patsnap Synapse. [Link]

  • Martín-Mazuelos, E., et al. "[In vitro activity of fluconazole against Candida albicans isolated from blood culture]." Revista espanola de quimioterapia : publicacion oficial de la Sociedad Espanola de Quimioterapia 11.4 (1998): 338-42.
  • Scott, L. J., and G. L. Plosker. "Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections." Future microbiology 1.4 (2006): 365-85.
  • Danby, C. S., et al. "Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium." Antimicrobial agents and chemotherapy 49.6 (2005): 2327-32.
  • Al-Baqsami, M., and M. J. Al-Obaid. "Caspofungin: Chemical characters, antifungal activities, and mechanism of actions." Gazzetta Medica Italiana-Archivio per le Scienze Mediche (2024).
  • Wikipedia. Amphotericin B. [Link]

  • DermNet. Voriconazole. [Link]

  • Chandrasekar, P. H., and J. I. Ito. "Voriconazole: the newest triazole antifungal agent." The Annals of pharmacotherapy 36.9 (2002): 1455-66.
  • Mesa-Arango, A. C., et al. "It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug." Frontiers in microbiology 3 (2012): 286.
  • Slideshare. Anti fungal (amphotericin b). [Link]

  • Jamil, K., and M. A. T. B. Jamil. "Caspofungin." StatPearls.
  • Wikipedia. Caspofungin. [Link]

  • Diaz, M. R., et al. "Species-Specific Identification of a Wide Range of Clinically Relevant Fungal Pathogens by Use of Luminex xMAP Technology." Journal of clinical microbiology 47.4 (2009): 1073-82.
  • Graybill, J. R. "Caspofungin: the first agent available in the echinocandin class of antifungals." Proceedings (Baylor University. Medical Center) 14.3 (2001): 294-6.
  • Perfect, J. R. "Voriconazole: a new triazole antifungal agent." Clinical infectious diseases : an official publication of the Infectious Diseases Society of America 36.9 (2003): 1122-31.
  • Semantic Scholar. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. [Link]

  • Grant, S. M., and S. P. Clissold. "Fluconazole and itraconazole in the treatment of Candida albicans infections: a review." Journal of antimicrobial chemotherapy 31.Suppl B (1993): 1-18.
  • Wikipedia. Voriconazole. [Link]

  • Patsnap. "What is the mechanism of Caspofungin Acetate?" Patsnap Synapse. [Link]

  • CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • CLSI. CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • MDPI. "In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species." Journal of Fungi 9.10 (2023): 999.
  • Al-Amiery, A. A., et al. "Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
  • Rex, J. H., et al. "Antifungal Susceptibility Testing." Clinical microbiology reviews 14.4 (2001): 643-58.
  • Walsh, T. J., et al. "A Practical Guide to Antifungal Susceptibility Testing." The Journal of the Pediatric Infectious Diseases Society 8.Suppl 3 (2019): S23-S29.
  • Berkow, E. L., and S. K. Lockhart. "Antifungal Susceptibility Testing: Current Approaches." Clinical microbiology reviews 33.3 (2020): e00069-19.
  • Pfaller, M. A., et al. "Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods." Journal of clinical microbiology 33.10 (1995): 2677-81.
  • Mellado, E., et al. "A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations." Antimicrobial agents and chemotherapy 48.7 (2004): 2723-6.
  • Wieder, A. M. "Antifungal Susceptibility Testing: A Primer for Clinicians." Open forum infectious diseases 6.5 (2019): ofz193.
  • Garcia-Martos, P., et al. "Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples." Journal of clinical microbiology 46.11 (2008): 3804-6.
  • ResearchGate. Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. [Link]

  • Wyss Institute. "A CRISPR fingerprint of pathogenic C. auris fungi." Wyss Institute at Harvard University. [Link]

  • Pincus, D. H., et al. "Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods." Journal of clinical microbiology 48.10 (2010): 3530-6.
  • NIH. ANTIFUNGAL SUSCEPTIBILITY TESTING AND GENOTYPING CHARACTERIZATION OF Cryptococcus neoformans AND gattii ISOLATES FROM HIV-INFECTED PATIENTS OF RIBEIRÃO PRETO, SÃO PAULO, BRAZIL. [Link]

  • PubMed. "Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens." Bioorganic & medicinal chemistry letters 26.24 (2016): 5949-5954.
  • ResearchGate. Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. [Link]

  • NIH. "Recent insights about pyrrolidine core skeletons in pharmacology." Molecules (Basel, Switzerland) 28.18 (2023): 6524.
  • PubMed. "Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines." Bioorganic & medicinal chemistry letters 13.2 (2003): 207-12.
  • Elsevier. "Molecular characterization and antifungal susceptibility of Cryptococcus neoformans strains collected from a single institution in Lima, Peru." Revista iberoamericana de micologia 30.4 (2013): 229-32.
  • Frontiers. "In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China." Frontiers in cellular and infection microbiology 11 (2021): 709146.
  • NIH. "In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China." Frontiers in cellular and infection microbiology 11 (2021): 709146.

Sources

A Comparative Analysis of 1-Methylpyrrolidine-2,4-dione's Antifungal Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Within this landscape, the pyrrolidine-2,4-dione scaffold has emerged as a promising starting point for the development of new antifungals. This guide provides a comparative overview of the potential efficacy of 1-Methylpyrrolidine-2,4-dione and its derivatives against existing major classes of antifungal drugs, offering insights for researchers, scientists, and drug development professionals. While direct comparative data for this compound is limited, this analysis synthesizes available data on its derivatives to forecast its potential.

The Landscape of Antifungal Therapy: A Mechanistic Overview

Understanding the mechanisms of action of current antifungal agents is crucial for contextualizing the potential of novel compounds. The primary existing antifungal classes target the fungal cell membrane or cell wall.

  • Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to cell death.[1][2][3] Their broad spectrum of activity is a significant advantage, though their use can be limited by significant host toxicity.[1]

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[4][5][6] This enzyme is critical for the synthesis of ergosterol. By blocking this step, azoles disrupt the production of ergosterol and lead to the accumulation of toxic sterol intermediates, impairing cell membrane function and inhibiting fungal growth.[4][7][8]

  • Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals targets the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[9][10][11] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide for maintaining the structural integrity of the fungal cell wall.[12] Disruption of this process leads to a weakened cell wall, osmotic instability, and cell lysis.[10]

Initial studies on pyrrolidine-2,4-dione derivatives suggest a mechanism of action that may align with the azole class, involving the inhibition of fungal CYP51. This provides a clear rationale for direct comparison with existing azole antifungals.

Antifungal Mechanisms of Action cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_drugs Antifungal Agents Ergosterol Ergosterol Lanosterol Lanosterol Ergosterol_Synthesis Ergosterol Synthesis Lanosterol->Ergosterol_Synthesis Conversion Ergosterol_Synthesis->Ergosterol Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to & Forms Pores Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol_Synthesis Inhibits Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibits Pyrrolidinedione Pyrrolidine-2,4-diones (Proposed) Pyrrolidinedione->Ergosterol_Synthesis Inhibits (Predicted)

Caption: Comparative Mechanisms of Major Antifungal Classes.

Comparative In Vitro Efficacy

While direct, peer-reviewed data on this compound is not extensively available, studies on its derivatives provide valuable insights into its potential antifungal activity. The following table summarizes the reported efficacy of some pyrrolidine-2,4-dione derivatives against various fungal pathogens, juxtaposed with the typical MIC ranges for established antifungal agents. It is crucial to note that these are not direct head-to-head comparisons from a single study and should be interpreted with caution.

Antifungal AgentFungal SpeciesReported EC50/MIC (µg/mL)Reference
Pyrrolidine-2,4-dione Derivatives
Derivative 4hRhizoctonia solaniEC50: 0.39[13]
Boscalid (Commercial Fungicide)Rhizoctonia solaniEC50: 2.21[13]
Derivative D16-4Sclerotinia sclerotiorumEC50: 1.87[4]
Carbendazim (Commercial Fungicide)Sclerotinia sclerotiorumEC50: 1.34[4]
Peptidomimetic C2 (Pyrrolidine-2,4-dione derivative)Aspergillus nigerMIC: Potent Activity[14][15]
Peptidomimetic C2 (Pyrrolidine-2,4-dione derivative)Candida albicansMIC: Potent Activity[14][15]
Established Antifungal Agents
FluconazoleCandida albicansMIC: 0.25 - 4[16]
Amphotericin BCandida albicansMIC: 0.12 - 1[17]
Amphotericin BAspergillus fumigatusMIC: 0.5 - 2[17]
CaspofunginCandida albicansMIC: 0.03 - 0.25[12]
CaspofunginAspergillus fumigatusMEC: 0.015 - 0.125[12]

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest concentration that leads to morphological changes.

The data suggests that certain pyrrolidine-2,4-dione derivatives exhibit potent in vitro activity, in some cases exceeding that of commercial fungicides against specific plant pathogens.[13] Their activity against human pathogens like Candida albicans and Aspergillus niger also appears promising.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the scientific integrity and reproducibility of efficacy data, standardized methodologies are paramount. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][18][19]

Materials
  • Test compound (e.g., this compound)

  • Control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Yeast strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for objective reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Methodology
  • Inoculum Preparation:

    • Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Vortex the suspension for 15 seconds to ensure homogeneity.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution Series:

    • Prepare a stock solution of the test compound and control antifungals in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each drug in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations. Typically, 100 µL of each dilution is added to the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the working inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Reading can be done visually or with a microplate reader at 490 nm.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Yeast Culture (24h at 35°C) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plate (100 µL inoculum) Inoculum_Prep->Inoculation Drug_Dilution 3. Drug Dilution Series (in 96-well plate) Drug_Dilution->Inoculation Incubation 5. Incubation (24-48h at 35°C) Inoculation->Incubation MIC_Reading 6. MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading Result MIC Value (Lowest inhibitory concentration) MIC_Reading->Result

Sources

In Vivo Landscape of 1-Methylpyrrolidine-2,4-dione Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the current in vivo research landscape for derivatives of the 1-methylpyrrolidine-2,4-dione scaffold. As researchers and drug development professionals, understanding the in vivo performance, including efficacy, safety, and pharmacokinetic profiles, of novel chemical entities is paramount. This document synthesizes available data to offer a comparative analysis, highlighting promising therapeutic avenues and detailing the experimental methodologies employed in their evaluation.

Introduction to this compound Derivatives

The pyrrolidine-2,4-dione core, a privileged scaffold in medicinal chemistry, has garnered significant attention due to its presence in various natural products with diverse biological activities. The introduction of a methyl group at the 1-position modifies the physicochemical properties of the parent ring, potentially influencing its biological activity and metabolic stability. This guide focuses specifically on in vivo studies of these N-methylated derivatives, aiming to provide a clear picture of their therapeutic potential.

While in vitro studies have suggested a range of biological activities for pyrrolidine-2,4-dione derivatives, including antimicrobial and antifungal properties, the translation of these findings into in vivo models is a critical step in the drug discovery pipeline. This guide will delve into the available in vivo data, comparing different derivatives and their performance against established standards where possible.

Comparative In Vivo Efficacy of Pyrrolidine-2,4-dione and Related Derivatives

Extensive literature searches reveal a notable scarcity of in vivo studies specifically focused on this compound derivatives. However, the broader class of pyrrolidine-2,5-dione derivatives has been more extensively investigated in vivo, particularly for their anticonvulsant and anti-inflammatory properties. These studies provide a valuable framework for understanding the potential therapeutic applications and the experimental models relevant to the this compound scaffold.

Anticonvulsant Activity

Numerous studies have demonstrated the in vivo anticonvulsant effects of pyrrolidine-2,5-dione derivatives in rodent models. The primary screening models employed are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively.

Table 1: Comparative Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives in Mice

Compound/DerivativeAnimal ModelTestED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMouseMES68.30Valproic Acid252.74
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14)MouseMES49.6--
N-Mannich base of 3-methylpyrrolidine-2,5-dione (Compound 23)MousescPTZ128.8--

Data compiled from multiple sources.

The data in Table 1 clearly indicates that substitutions on the pyrrolidine-2,5-dione ring significantly influence anticonvulsant activity. The mechanism of action for some of these derivatives is believed to involve modulation of voltage-gated sodium and calcium channels.

Anti-inflammatory Activity

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in mice.[1][2] This model is a well-established assay for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of a Representative Pyrrolidine-2,5-dione Derivative

CompoundAnimal ModelAssayDose (mg/kg)% Inhibition of Edema
Compound 13e (an N-substituted pyrrolidine-2,5-dione)MouseCarrageenan-induced paw edema20Significant

Based on in-vitro results, in-vivo investigations were performed on selected compounds.[1]

The possible mechanism for the anti-inflammatory action of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

Experimental Protocols for In Vivo Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the standard procedures for the in vivo models discussed above.

Maximal Electroshock (MES) Seizure Test

This test is used to screen for compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: After a predetermined time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

Protocol:

  • Animal Model: Male albino mice (18-25 g).

  • Drug Administration: Similar to the MES test, compounds are administered at various doses.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Carrageenan-Induced Paw Edema Test

This is a widely used model of acute inflammation.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Drug Administration: Test compounds are administered orally or intraperitoneally prior to the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension is administered into the right hind paw of the animals.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

While specific in vivo mechanistic data for this compound derivatives is limited, the proposed mechanisms for related pyrrolidine-diones can be extrapolated as potential starting points for investigation.

Anticonvulsant Mechanism

The anticonvulsant activity of many small molecule drugs is attributed to their interaction with ion channels in the central nervous system.

Anticonvulsant_Mechanism Pyrrolidine-dione Derivative Pyrrolidine-dione Derivative Voltage-gated Na+ Channel Voltage-gated Na+ Channel Pyrrolidine-dione Derivative->Voltage-gated Na+ Channel Inhibition Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Pyrrolidine-dione Derivative->Voltage-gated Ca2+ Channel Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-gated Na+ Channel->Reduced Neuronal Excitability Voltage-gated Ca2+ Channel->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Proposed anticonvulsant mechanism of pyrrolidine-dione derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory effects are often mediated by the inhibition of enzymes involved in the inflammatory cascade.

Anti_inflammatory_Mechanism Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrolidine-dione Derivative Pyrrolidine-dione Derivative Pyrrolidine-dione Derivative->COX-2 Enzyme Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Future Directions and Conclusion

The current body of literature indicates that while the broader class of pyrrolidine-diones holds significant therapeutic promise, particularly in the areas of epilepsy and inflammation, there is a clear gap in the in vivo investigation of this compound derivatives. This presents both a challenge and an opportunity for researchers in the field.

Future studies should focus on synthesizing and screening a library of this compound derivatives in the well-established in vivo models described in this guide. A systematic exploration of structure-activity relationships will be crucial in identifying potent and safe lead compounds. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to assess the drug-like properties of any promising candidates.

References

  • Góra, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)acetamide Derivatives with a Phenylpiperazine Moiety. Molecules, 26(23), 7369.
  • Sadiq, U., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
  • Zarghi, A., et al. (2005). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865.
  • Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

  • Merck Millipore. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 1-Methylpyrrolidine-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of 1-Methylpyrrolidine-2,4-dione and its structurally related analogs. While direct, large-scale comparative studies on this specific compound series are not extensively published, this document synthesizes established methodologies and field-proven insights to empower researchers to conduct these critical assessments in their own laboratories. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data interpretation and presentation.

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with significant biological activities.[1][2][3] Specifically, the pyrrolidine-2,4-dione core is a recognized pharmacophore with potential applications ranging from anticancer to antimicrobial agents.[4][5][6] Understanding the structure-activity relationship (SAR) is paramount; minor modifications to the core structure can dramatically alter a compound's biological effects, including its toxicity to cells.[1][2][7] This guide focuses on equipping you with the tools to elucidate these relationships by comparing the parent compound, this compound, against its novel analogs.

Rationale for a Multi-Assay Approach to Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic profile. A robust assessment relies on a multi-assay, mechanistically distinct approach. For this guide, we will focus on two foundational, widely-accepted methods:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[8][9] It is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8][11]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[12][13][14] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and death.[13][15]

By using both assays, we can differentiate between compounds that cause metabolic shutdown (which would be detected strongly in the MTT assay) and those that induce rapid membrane rupture (which would be prominent in the LDH assay). This dual approach provides a more nuanced understanding of the potential mechanism of toxicity.

Experimental Design: A Step-by-Step Workflow

A well-designed experiment is self-validating. This workflow incorporates essential controls and logical steps to ensure the data generated is reliable and reproducible.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Cell_Seeding Seed 96-Well Plates (e.g., 1x10^4 cells/well) Cell_Culture Culture & Expand Selected Cell Line Cell_Culture->Cell_Seeding Serial_Dilution Prepare Serial Dilutions of Compounds Treatment Treat Cells with Compounds (24, 48, or 72h incubation) Serial_Dilution->Treatment Assay_Choice Select Assay(s) Treatment->Assay_Choice End of Incubation MTT_Assay MTT Assay (Metabolic Activity) Assay_Choice->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Choice->LDH_Assay Read_Plate Measure Absorbance (Spectrophotometer) MTT_Assay->Read_Plate LDH_Assay->Read_Plate Calculate_Viability Calculate % Viability vs. Untreated Control Read_Plate->Calculate_Viability IC50 Determine IC50 Values (Dose-Response Curve) Calculate_Viability->IC50

Caption: General experimental workflow for comparative cytotoxicity assessment.

Detailed Protocol: MTT Assay

This protocol is adapted from standard laboratory procedures.[8][10][11]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and each analog in sterile DMSO.[16] From this stock, create a series of 2X working concentrations in culture medium.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the working solutions to the wells, resulting in a final concentration range (e.g., 0.1 µM to 100 µM). Include "untreated" wells (medium with DMSO vehicle) and "medium only" blank wells. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[8][17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Detailed Protocol: LDH Assay

This protocol is based on the principles of commercially available kits.[12][14][18]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each compound/analog:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in kits) 30 minutes before the end of incubation.

    • Background Control: Medium only.

  • Sample Collection: At the end of the incubation period, carefully transfer a small amount of the cell culture supernatant (e.g., 5 µL) to a new 96-well plate.[18]

  • Reaction Setup: Add the LDH reaction mix (containing the tetrazolium salt and diaphorase) to each well with the supernatant, as per the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][14] The reaction produces a colored formazan product.[13][14] Measure the absorbance at 490 nm.[12][14]

Data Analysis and Presentation

The goal of data analysis is to derive a clear, quantifiable measure of cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this purpose, representing the concentration of a compound that causes a 50% reduction in cell viability compared to the untreated control.[16]

Calculating Percentage Viability / Cytotoxicity
  • For MTT Assay:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • For LDH Assay:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Data Visualization and Interpretation

The calculated IC₅₀ values should be summarized in a table for easy comparison. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)

Compound IDStructure ModificationMTT Assay (48h)LDH Assay (48h)
Parent This compound85.6 ± 5.2> 100
Analog A C3-Phenyl substitution15.2 ± 1.825.4 ± 3.1
Analog B C5-Ethyl substitution70.1 ± 6.5> 100
Analog C N-Benzyl substitution42.5 ± 3.968.9 ± 5.7
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.2

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer:

  • Analog A is the most potent cytotoxic agent in this series, significantly more active than the parent compound. Its relatively close IC₅₀ values in both MTT and LDH assays suggest it may induce cell death involving both metabolic inhibition and membrane damage.

  • Analog B shows minimal improvement in cytotoxicity over the parent compound.

  • Analog C demonstrates moderate activity, suggesting the N-benzyl group enhances cytotoxicity more than a C5-ethyl group but less than a C3-phenyl group.

Caption: Data analysis pipeline from raw absorbance to IC50 determination.

Conclusion and Future Directions

This guide outlines a robust, dual-assay strategy for the comparative cytotoxic evaluation of this compound and its analogs. By employing assays that probe different cellular functions—metabolic activity (MTT) and membrane integrity (LDH)—researchers can build a comprehensive structure-activity relationship profile. The resulting IC₅₀ values provide a quantitative basis for ranking compound potency and selecting promising candidates for further investigation.

Subsequent studies should aim to elucidate the specific mechanism of cell death (e.g., apoptosis vs. necrosis) for the most potent analogs, using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.[16] Ultimately, this systematic approach allows for the rational design of novel pyrrolidine-2,4-dione derivatives with enhanced therapeutic potential and minimized off-target toxicity.

References

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • MTT Assay Principle. (n.d.). University of Leicester. Retrieved January 17, 2026, from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. Retrieved January 17, 2026, from [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Obaid, A. M., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. Retrieved January 17, 2026, from [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Ghorab, M. M., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco. Retrieved January 17, 2026, from [Link]

  • Al-Zharani, N. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Development of Selective Assays for 1-Methylpyrrolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Activity of 1-Methylpyrrolidine-2,4-dione

This compound is a heterocyclic compound belonging to the succinimide (pyrrolidine-2,5-dione) family. This structural class is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Specifically, the pyrrolidine-dione core is a versatile scaffold found in various bioactive molecules.[1][3] The development of robust and selective assays is paramount to characterizing the specific biological activity of this compound, elucidating its mechanism of action, and enabling drug discovery efforts.

This guide provides a comparative analysis of strategic approaches for developing assays to measure the activity of this compound. We will explore both target-based and target-agnostic methodologies, offering the causal logic behind experimental design and providing detailed, field-tested protocols. Our focus is on creating self-validating systems that ensure data trustworthiness, a cornerstone of rigorous scientific inquiry.

Part 1: The Strategic Fork in the Road: Target-Based vs. Target-Agnostic Assays

The initial and most critical decision in assay development is determining whether to measure the compound's direct effect on a biological target (target-based) or to simply quantify its presence and stability in a biological system (target-agnostic). This choice dictates the entire experimental trajectory.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} Caption: Decision workflow for selecting an appropriate assay strategy.

Target-Based Assays: Interrogating Biological Function

If a biological target is known or hypothesized, assays can be designed to measure the compound's direct influence. Given that dione and succinimide derivatives are known to act as enzyme inhibitors[4][5][6], a logical starting point is to investigate this compound as an inhibitor of a relevant enzyme class, such as hydrolases (e.g., α-glucosidase) or oxidoreductases.[6][7]

The core principle of an enzyme inhibition assay is to measure the rate of a catalytic reaction in the presence and absence of the inhibitor.[8][9] The most common formats rely on optical detection methods.

  • Spectrophotometric Assays: These assays monitor a change in absorbance as a substrate is converted to a colored product. They are robust and widely accessible but may lack the sensitivity required to detect subtle inhibition.

  • Fluorometric Assays: These assays measure changes in fluorescence, offering significantly higher sensitivity than spectrophotometry.[10][11][12] This allows for the use of lower enzyme and substrate concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[10][13]

  • Luminescent Assays: These are among the most sensitive methods, relying on light-producing reactions (e.g., luciferase). They are ideal for high-throughput screening (HTS) but can be more susceptible to compound interference.

Target-Agnostic Assays: A Question of "How Much?" and "How Long?"

In the absence of a known target, or for preclinical pharmacokinetic studies, the primary goal is to quantify the compound in a biological matrix (e.g., plasma, microsomes). This approach assesses metabolic stability rather than functional activity.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for small molecule quantification due to its exceptional selectivity and sensitivity.[15][16][17] An LC-MS/MS method can precisely measure the disappearance of the parent compound over time when incubated with metabolically active systems like human liver microsomes (HLM).[14][18][19]

Part 2: Comparative Guide to Assay Methodologies

Here, we provide an objective comparison of the leading assay formats. The choice of method depends on the research question, available instrumentation, and desired throughput.

Parameter Fluorometric Enzyme Assay LC-MS/MS Stability Assay
Primary Question Does the compound inhibit the target? What is its potency (IC50, Ki)?How stable is the compound in a metabolic system? What is its clearance rate?
Principle Measures enzyme-catalyzed conversion of a fluorogenic substrate to a fluorescent product.[11][12]Chromatographic separation followed by mass spectrometric detection and quantification.[15][16]
Selectivity Moderate to High. Dependent on substrate specificity and potential for compound autofluorescence.Very High. Based on unique parent-to-fragment ion transitions (MRM).[17]
Sensitivity High (nanomolar to picomolar range).[10]Very High (picomolar to femtomolar range).[16]
Throughput High. Easily automated in 96- or 384-well plate formats.Moderate. Serial analysis, though autosamplers enable unattended runs.
Key Advantage Directly measures functional biological activity.[20]Gold standard for quantitative bioanalysis; provides structural confirmation.[15][16]
Key Limitation Susceptible to interference from fluorescent compounds or light scattering.[21]Does not provide functional data on mechanism of action; requires specialized instrumentation.[19]

Part 3: Experimental Protocols & Methodologies

As a senior scientist, the value lies not just in the steps, but in the reasoning. The following protocols are designed as self-validating systems with critical controls built in.

Protocol 1: High-Throughput Fluorometric Assay for Enzyme Inhibition

This protocol is designed to screen for and characterize the inhibitory activity of this compound against a model hydrolase enzyme.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} Caption: Workflow for the fluorometric enzyme inhibition assay.

Methodology:

  • Compound Preparation & Dispensing:

    • Rationale: A serial dilution creates a dose-response curve to determine the IC50 value. A high concentration stock in DMSO is standard.

    • Action: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 10 mM. Dispense 100 nL of each concentration into a 384-well black assay plate. Include "DMSO only" wells for 0% inhibition (high signal) controls and wells with a known potent inhibitor for 100% inhibition (low signal) controls.

  • Enzyme Addition:

    • Rationale: The enzyme concentration should be chosen to produce a robust signal well within the linear range of the detector.

    • Action: Dilute the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100) to a 2X working concentration. Add 10 µL to each well of the assay plate.

  • Pre-incubation:

    • Rationale: This step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated. This is critical for identifying time-dependent or irreversible inhibitors.[22]

    • Action: Mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature, protected from light.

  • Initiation of Reaction:

    • Rationale: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[8]

    • Action: Prepare a 2X working solution of the fluorogenic substrate (e.g., 4-Methylumbelliferyl acetate) in assay buffer. Add 10 µL to each well to start the reaction (Final Volume = 20 µL).

  • Kinetic Data Acquisition:

    • Rationale: Monitoring the reaction in real-time (kinetically) provides the reaction rate (velocity) and helps identify assay artifacts like compound fluorescence.

    • Action: Immediately place the plate into a fluorescent plate reader (e.g., Ex: 360 nm, Em: 465 nm). Read the fluorescence intensity every 60 seconds for 20 minutes.

  • Data Analysis:

    • Rationale: The rate of fluorescence increase is proportional to enzyme activity.

    • Action: For each well, calculate the reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time curve. Normalize the data using the high and low signal controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LC-MS/MS Assay for Metabolic Stability in Human Liver Microsomes

This protocol determines the intrinsic clearance of this compound.

Methodology:

  • Reaction Mixture Preparation:

    • Rationale: This setup mimics the primary site of drug metabolism in the body. The cofactor NADPH is essential for the activity of cytochrome P450 enzymes.[14]

    • Action: In a microcentrifuge tube, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation and Time Points:

    • Rationale: The reaction is initiated with NADPH. Taking samples at multiple time points allows for the calculation of the degradation rate.

    • Action: Initiate the reaction by adding a concentrated stock of NADPH (final concentration 1 mM). Immediately remove a 50 µL aliquot (T=0) and add it to 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This "quenching" step stops the reaction and precipitates proteins. Repeat at subsequent time points (e.g., 5, 15, 30, 60 minutes). Include a control reaction with no NADPH to measure non-enzymatic degradation.

  • Sample Preparation:

    • Rationale: Protein precipitation and centrifugation clear the sample matrix, preventing contamination of the LC-MS system.

    • Action: Vortex all quenched samples for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Rationale: The LC separates the analyte from matrix components, and the MS/MS provides highly selective detection and quantification using Multiple Reaction Monitoring (MRM).[17]

    • Action: Inject 5 µL of the supernatant onto an appropriate LC column (e.g., C18). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). The mass spectrometer should be optimized for the specific mass-to-charge (m/z) transitions of this compound and the internal standard.

  • Data Analysis:

    • Rationale: The rate of disappearance of the parent compound reflects its metabolic clearance.

    • Action: For each time point, calculate the peak area ratio of the analyte to the internal standard. Plot the natural log of the remaining percentage of this compound versus time. The slope of this line (k) represents the elimination rate constant. From this, the in vitro half-life (t½ = 0.693/k) can be calculated.

Conclusion

The selection and development of an assay for this compound activity is a structured process guided by the core scientific question. For elucidating a functional, inhibitory role, a high-throughput fluorometric assay offers an excellent balance of sensitivity, throughput, and direct biological relevance.[10][23] For characterizing pharmacokinetic properties like metabolic stability, the unparalleled selectivity and quantitative power of LC-MS/MS make it the definitive choice.[15][16] By employing the detailed, control-integrated protocols described herein, researchers can generate high-quality, trustworthy data to advance our understanding of this promising chemical scaffold.

References

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023). Analytica Chimica Acta.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. (2022).
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (n.d.). Protein Engineering Design and Selection.
  • Small Molecule Quantitation. (n.d.). University of Wisconsin-Madison Biotechnology Center.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Journal of Pharmaceutical Analysis.
  • Analysis of succinimide and its enzymatic product by high performance liquid chromatography. (2010).
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025).
  • Activity Measurement of Inhibitors in Ligand-Based Design. (2025).
  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2024). Analytical and Bioanalytical Chemistry.
  • Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2023). Molecules.
  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2023).
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.
  • Assaying the Enzymatic Stability of 1,5-Diazecane-6,10-dione. (2025). BenchChem.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024).
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed.
  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatiz
  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2007). Biochemistry.
  • Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. (2022). RSC Advances.
  • Enzyme assays for high-throughput screening. (2004). Current Opinion in Biotechnology.
  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. (2023). ACS Omega.
  • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. (2005). Journal of Heterocyclic Chemistry.
  • enzyme activity assays. (2023). YouTube.
  • Forms of cyclohexane-1,2-dione in aqueous solution (2, 36). (2003).
  • Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. (2025).
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science.

Sources

Navigating the Uncharted: A Comparative Guide to Target Identification and Validation for 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Deconvoluting Small Molecule Mechanisms

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the identification and subsequent validation of its biological target(s). This guide provides an in-depth, technical comparison of strategies for elucidating the mechanism of action of 1-Methylpyrrolidine-2,4-dione, a compound for which specific biological targets are not yet publicly established. By examining established methodologies and comparing them with approaches used for structurally related compounds, we will construct a comprehensive roadmap for its target deconvolution.

The Enigma of this compound: An Uncharacterized Scaffold

This compound is a five-membered heterocyclic compound.[1] While the broader class of pyrrolidine-containing molecules has been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents, the specific biological activities of this particular derivative remain largely uncharacterized in public literature.[2][3][4][5] This lack of a known target presents a classic challenge in drug discovery: how do we find the molecular partner(s) of a bioactive compound to understand its function and potential therapeutic value?

This guide will therefore focus on the process of target identification and validation, using this compound as a case study. We will explore cutting-edge techniques and compare their suitability for this specific scaffold.

Charting the Course: A Comparative Overview of Target Identification Strategies

The primary challenge in target identification is to pinpoint the specific biomolecule(s), typically proteins, with which a small molecule interacts to elicit a cellular response.[6][7] Modern approaches can be broadly categorized into direct (affinity-based) and indirect (phenotype-based) methods.

Strategy Principle Advantages Disadvantages Suitability for this compound
Affinity-Based Proteomics Utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate or tissue extract.[7][8]Direct identification of binding partners; can capture transient interactions.Requires chemical modification of the compound, which may alter its binding properties; can generate false positives (non-specific binders).High. The pyrrolidine-2,4-dione scaffold offers potential sites for linker attachment without significantly altering the core structure.
Label-Free Proteomics (e.g., DARTS) Exploits the principle that a small molecule binding to its target protein can alter the protein's stability, for example, by making it more resistant to proteolysis.[7][9]Does not require modification of the compound; reflects interactions in a more native state.May miss weak or transient interactions; requires sensitive mass spectrometry.High. This method would be ideal for initial, unbiased screening to identify proteins that are stabilized by this compound.
Genetic Approaches (e.g., CRISPR/RNAi screens) Identifies genes whose perturbation (knockout or knockdown) mimics or rescues the phenotype induced by the small molecule.[10][11]Provides functional validation of a target's role in the observed phenotype.Can be time-consuming and resource-intensive; may not identify direct binding partners if the phenotype is downstream of the initial interaction.Moderate to High. This would be a powerful secondary approach after a phenotype has been established for this compound.
Computational Approaches Involves in silico methods like molecular docking and pharmacophore modeling to predict potential binding partners based on the compound's structure.[12]Rapid and cost-effective for generating initial hypotheses.Predictions require experimental validation; accuracy depends on the quality of protein structure databases.Moderate. Useful for initial hypothesis generation, but the flexibility of the pyrrolidine ring may pose challenges for accurate docking.

Visualizing the Path Forward: Experimental Workflows

A multi-pronged approach, integrating both direct and indirect methods, is often the most effective strategy for robust target identification and validation.

Workflow for Affinity-Based Target Identification

Affinity_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification start This compound synthesis Synthesize Affinity Probe (e.g., Biotinylated derivative) start->synthesis lysate Incubate with Cell Lysate synthesis->lysate pulldown Capture with Streptavidin Beads lysate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec bioinformatics Data Analysis & Candidate Prioritization mass_spec->bioinformatics

Caption: Workflow for identifying protein targets using an affinity-based approach.

Workflow for Label-Free Target Identification (DARTS)

DARTS_Workflow cluster_treatment Cell Lysate Treatment cluster_digestion Protease Digestion cluster_analysis Analysis lysate Cell Lysate treatment_group Incubate with This compound lysate->treatment_group control_group Incubate with Vehicle (e.g., DMSO) lysate->control_group protease_treatment Limited Proteolysis (e.g., Pronase) treatment_group->protease_treatment protease_control Limited Proteolysis (e.g., Pronase) control_group->protease_control sds_page SDS-PAGE protease_treatment->sds_page protease_control->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec quantification Quantitative Proteomics (Identify stabilized proteins) mass_spec->quantification

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS) analysis.

The Power of Comparison: Learning from Structurally Related Compounds

While direct data for this compound is scarce, we can draw valuable insights from related scaffolds that have been investigated for their biological activities.

Compound Class Reported Biological Activity Potential Targets/Mechanisms Relevance to this compound
Pyrrolidine-2,5-diones Anticonvulsant, anti-inflammatory.[2][3]Modulation of ion channels, inhibition of inflammatory enzymes.Suggests potential neurological or anti-inflammatory applications for this compound.
Thiazolidine-2,4-diones (TZDs) Antidiabetic.[13]Peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[13]Highlights how a five-membered dione ring can interact with nuclear receptors, a potential target class for our compound of interest.
Substituted Pyrrolidinones Monoamine uptake inhibitors.[14]Dopamine transporter (DAT), norepinephrine transporter (NET).[14]Indicates that the pyrrolidine core can be a key pharmacophore for interacting with neurotransmitter transporters.
Pyrrolidine-2,3-diones Antibacterial (biofilm inhibition).[4][15]Inhibition of penicillin-binding proteins (PBPs).[15]Expands the potential therapeutic areas to infectious diseases and suggests that bacterial cell wall synthesis machinery could be a target.

This comparative analysis suggests that this compound could plausibly interact with a range of target classes, from enzymes and ion channels to nuclear receptors and transporters. This underscores the need for unbiased, systematic screening approaches.

From Hypothesis to Confirmation: Experimental Protocols for Target Validation

Once a list of putative targets has been generated, rigorous validation is essential to confirm a direct and functionally relevant interaction.[6][10][16]

Protocol: In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinity and kinetics of this compound to a purified candidate protein.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in refractive index at the sensor surface, which is proportional to the mass of bound analyte, in real-time.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol: Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

Objective: To confirm that this compound binds to the candidate protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble candidate protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion: A Strategic Approach to Unraveling a Molecular Mystery

The target identification and validation of this compound, while currently an open question, is a tractable challenge with the systematic application of modern chemical biology and proteomic techniques. This guide advocates for a multi-faceted strategy, beginning with broad, unbiased screening methods like affinity-based or label-free proteomics to generate high-quality candidate targets. These initial hypotheses must then be rigorously tested through orthogonal validation methods, including in vitro binding assays and cellular target engagement studies, to build a compelling case for a specific mechanism of action. By drawing insights from the known biological activities of structurally related pyrrolidine-dione derivatives, researchers can strategically prioritize their experimental efforts and accelerate the journey of this enigmatic compound from a chemical entity to a well-understood molecular probe or therapeutic lead.

References

  • Target Identification and Validation (Small Molecules) - University College London.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
  • Drug Target Identification & Validation - Horizon Discovery.
  • Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Target identification and validation | Medicinal Chemistry Class Notes - Fiveable.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available from: [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. Available from: [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed. Available from: [Link]

  • Short list for NMP (N-methyl pyrrolidone )replacement. - ResearchGate. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. Available from: [Link]

  • Alternative for NMP (N-Methyl-2-pyrrolidone ) - ResearchGate. Available from: [Link]

  • Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions - ADDI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • This compound | C5H7NO2 | CID 14286216 - PubChem. Available from: [Link]

  • Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and... - ResearchGate. Available from: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - ResearchGate. Available from: [Link]

  • Document: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (C... - ChEMBL - EMBL-EBI. Available from: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. Available from: [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC - NIH. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 1-Methylpyrrolidine-2,4-dione. As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, reflecting our dedication to providing value beyond the product itself.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to irritation due to the compound's ability to disrupt cell membranes, while inhalation may irritate the respiratory tract. Ingestion can lead to systemic toxicity.

Table 1: Hazard Information for this compound

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source: PubChem CID 14286216[1]

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3] This principle holds the generator of the waste responsible for its safe management from generation to final disposal.[2] As such, laboratories are legally obligated to ensure that this compound waste is properly identified, managed, and treated prior to its ultimate disposal.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol is a self-validating system designed to ensure safe and compliant disposal.

Step 1: Waste Identification and Characterization

The first crucial step is to determine if the waste containing this compound is a hazardous waste.[4][5] Given its GHS classifications, it is prudent to manage it as such. If it is mixed with other chemicals, the entire mixture must be evaluated for its hazardous properties.

Step 2: Segregation and Containerization

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.

  • Container Selection: Use only approved, chemically resistant containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.[6] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")

    • The date of accumulation

    • The name and contact information of the generating researcher or lab.

Step 3: Safe Accumulation and Storage

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of the operator of the process generating the waste.

  • Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak or spill.

  • Closed Containers: Keep waste containers closed at all times except when adding waste.[4] This minimizes the release of vapors and prevents spills.

  • Storage Limits: Adhere to the accumulation time and volume limits for hazardous waste as defined by the EPA and your state's environmental agency.[5]

Step 4: Arranging for Disposal

  • Authorized Personnel: Only trained and authorized personnel should handle hazardous waste.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required.[5] This is a legal document that tracks the waste from the generator to the final disposal facility. Your EHS department will manage this process.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE (gloves, safety goggles, lab coat) and contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up: Absorb the spilled material and place it in a designated hazardous waste container. Clean the affected area as directed by your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Emergency Procedure Start Generation of This compound Waste WasteID Is the waste hazardous? (Assume YES based on GHS) Start->WasteID Segregate Segregate from incompatible waste streams WasteID->Segregate Containerize Use appropriate, labeled hazardous waste container Segregate->Containerize Store Store in designated Satellite Accumulation Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Manifest EHS prepares Hazardous Waste Manifest EHS->Manifest Disposal Licensed vendor transports for final disposal Manifest->Disposal Spill Spill Occurs SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Segregate Contain and collect spilled material

Caption: Decision workflow for the safe disposal of this compound.

Prohibited Disposal Methods

To ensure compliance and protect the environment, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never pour this compound or any hazardous chemical down the drain.[7] This can contaminate waterways and damage plumbing systems.

  • Trash Disposal: Do not dispose of this chemical in the regular trash. This can endanger sanitation workers and lead to environmental contamination.

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.

By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within the scientific community. Your diligence in the proper disposal of chemical waste is a cornerstone of ethical and sustainable research.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Wikipedia. Hazardous waste.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-Methylpyrrolidine-2,4-dione demands a protocol grounded in a deep understanding of its specific hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[1] Understanding these classifications is the critical first step in mitigating risk.

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause inflammation, redness, or discomfort.[1]

  • H319: Causes serious eye irritation: This compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1]

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]

These hazards mandate a multi-faceted approach to personal protective equipment (PPE) and handling procedures, designed to prevent exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), standard safety glasses are insufficient.

    • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes.[2][3][4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][5] This combination provides a robust barrier against accidental contact.

  • Skin and Body Protection: To prevent skin irritation (H315), comprehensive skin protection is necessary.

    • Gloves: Wear chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. After handling, dispose of contaminated gloves in accordance with institutional and local regulations.[6]

    • Lab Coat/Protective Clothing: A flame-retardant lab coat or chemical-resistant apron is required to protect against incidental contact.[7] For larger quantities or situations with a higher risk of exposure, chemical-resistant coveralls should be considered.

  • Respiratory Protection: The potential for respiratory irritation (H335) necessitates careful control of airborne exposure.

    • Protocol: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation risks.[8] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][4] A formal respiratory protection program, including fit testing, is required by OSHA for respirator use.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.

Chemical Handling Workflow cluster_pre Preparation cluster_ops Operation cluster_post Post-Operation Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Planning Pre-Use Safety Review Storage->Planning Retrieve Handling Handling in Fume Hood Planning->Handling Don PPE Use Experimental Use Handling->Use Decontamination Decontamination Use->Decontamination Post-Experiment Disposal Disposal Decontamination->Disposal Segregate Waste

Workflow for Safe Chemical Handling

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage or leaks.

    • Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][9]

    • The container must be kept tightly closed.[8]

  • Preparation:

    • Before handling, review this safety guide and the manufacturer's Safety Data Sheet (SDS).

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][10]

    • Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

  • Handling and Use:

    • Don all required PPE as outlined in Section 2.

    • Conduct all weighing and transfer operations within a certified chemical fume hood.

    • Avoid actions that could generate dust or aerosols.

    • Do not eat, drink, or smoke in the laboratory area.[9]

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning materials.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination, and wash hands and forearms thoroughly with soap and water.[8]

Emergency and Disposal Plan

Preparedness is paramount. A clear, actionable plan for emergencies and waste disposal is non-negotiable.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[3][8]

  • Spills: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3][10] Ensure adequate ventilation. Do not allow the material to enter drains.[8]

Emergency Response Exposure Exposure Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Remove_Clothing Remove Clothing, Wash Skin (15 min) Skin_Contact->Remove_Clothing Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth, Give Water Ingestion->Rinse_Mouth Evacuate_Absorb Evacuate & Absorb Spill Spill->Evacuate_Absorb Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Immediate Emergency Response Protocol

Waste Disposal:

  • Protocol: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][11] Do not dispose of it down the drain or in regular trash.

By integrating these expert-driven protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safe Use Instruction Substance: 1-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrrolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Methylpyrrolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.